4-(2-Oxiranylmethoxy)-benzeneethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(oxiran-2-ylmethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-6-5-9-1-3-10(4-2-9)13-7-11-8-14-11/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTFFRCLROZLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439572 | |
| Record name | 2-{4-[(Oxiran-2-yl)methoxy]phenyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104857-48-9 | |
| Record name | 2-{4-[(Oxiran-2-yl)methoxy]phenyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Keystone Intermediate in Cardiovascular Drug Synthesis
An In-depth Technical Guide to the Chemical Properties and Applications of 4-(2-Oxiranylmethoxy)-benzeneethanol
This compound, also known by its systematic IUPAC name 2-[4-(oxiran-2-ylmethoxy)phenyl]ethanol, is a bifunctional organic compound of significant interest in medicinal chemistry and drug development.[1] Its structure uniquely combines a phenylethanol moiety with a reactive glycidyl ether group. This combination makes it a highly valuable precursor, particularly in the synthesis of a class of pharmaceuticals known as β-adrenergic blocking agents, or beta-blockers. These drugs are fundamental in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[2][3] This guide provides a detailed examination of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in the field of drug discovery and development.
Physicochemical and Structural Properties
The compound's identity and core physical characteristics are summarized below. These properties are fundamental for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 104857-48-9 | [1][4] |
| Molecular Formula | C₁₁H₁₄O₃ | [1][4] |
| Molecular Weight | 194.23 g/mol | [1][4] |
| Alternate Names | 2-[4-(oxiran-2-ylmethoxy)phenyl]ethanol | [1] |
| Appearance | Powder or liquid | [5] |
| Typical Purity | ≥97% | [1][5] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [5][6] |
The molecule possesses a chiral center at the C2 position of the oxirane ring, meaning it exists as a pair of enantiomers, (R)- and (S)-4-(2-oxiranylmethoxy)-benzeneethanol. This chirality is of paramount importance in drug synthesis, as the pharmacological activity of the final beta-blocker is often stereospecific.
Synthesis and Mechanistic Insights
The most common and industrially relevant synthesis of this compound involves the reaction of 4-hydroxyphenylethanol with an excess of epichlorohydrin under basic conditions. This is a variation of the Williamson ether synthesis.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is required. Its role is to deprotonate the phenolic hydroxyl group of 4-hydroxyphenylethanol. The resulting phenoxide ion is a potent nucleophile that is necessary to attack the electrophilic carbon of epichlorohydrin. The phenolic proton is significantly more acidic than the alcoholic proton of the ethanol side chain, ensuring regioselective deprotonation and reaction at the desired site.
-
Use of Excess Epichlorohydrin: Epichlorohydrin serves two roles: reactant and solvent. Using it in excess drives the reaction equilibrium towards the product according to Le Châtelier's principle. More importantly, it minimizes the potential side reaction where the newly formed glycidyl ether reacts with another molecule of the phenoxide, leading to oligomerization.
-
Temperature Control: The reaction temperature is typically maintained at a moderate level (e.g., 50-60 °C). This provides sufficient activation energy for the reaction to proceed at a reasonable rate without promoting undesirable side reactions, such as the hydrolysis of epichlorohydrin or potential racemization.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis.
-
Reagents & Setup:
-
4-hydroxyphenylethanol
-
Epichlorohydrin
-
Sodium hydroxide (pellets or solution)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (for drying)
-
A three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.
-
-
Procedure:
-
Charge the reaction flask with 4-hydroxyphenylethanol and an excess of epichlorohydrin (e.g., 5-10 molar equivalents).
-
Begin stirring and slowly add powdered sodium hydroxide portion-wise over 1-2 hours, carefully monitoring the temperature to maintain it below 60°C. An exothermic reaction is expected.
-
After the addition is complete, continue stirring the mixture at 55-60°C for 4-6 hours until TLC analysis indicates the consumption of the starting phenol.
-
Cool the reaction mixture to room temperature. Filter off the precipitated sodium chloride.
-
Remove the excess epichlorohydrin under reduced pressure using a rotary evaporator.
-
-
Work-up and Purification:
-
Dissolve the resulting crude oil in ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x) to remove any remaining salts and base.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain pure this compound.
-
-
Validation:
-
Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Synthesis Workflow Diagram
Caption: Nucleophilic ring-opening of the epoxide, the key step in beta-blocker synthesis.
Application in Drug Development: The Gateway to Beta-Blockers
This compound is a pivotal intermediate in the synthesis of several widely prescribed beta-blockers, including atenolol and metoprolol. [7]The synthetic strategy involves the key epoxide ring-opening reaction described above, followed by any necessary modifications to the phenylethanol portion of the molecule.
For example, in the synthesis of atenolol, 4-(2-oxiranylmethoxy)phenylacetamide (a closely related intermediate) reacts with isopropylamine. The nucleophilic attack of the amine opens the epoxide ring to generate the final drug molecule. [3]The efficiency and stereochemical control of this step are critical for producing an enantiomerically pure and effective pharmaceutical agent. [8][7]
Spectroscopic Characterization
While experimental spectra should always be used for definitive identification, the expected spectroscopic features are as follows:
-
¹H NMR: Protons on the aromatic ring would appear in the δ 6.8-7.2 ppm region. The methylene protons of the ethanol side chain (-CH₂CH₂OH) would show distinct signals, as would the protons of the oxirane ring (typically δ 2.7-3.4 ppm) and the methylene group connecting it to the phenoxy oxygen (-OCH₂-).
-
¹³C NMR: Characteristic signals would be observed for the aromatic carbons (δ 110-160 ppm), the epoxide carbons (δ 45-55 ppm), and the carbons of the ether and alcohol functionalities. [9]* IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (from the ethanol group) around 3400 cm⁻¹, C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, aromatic C=C stretches around 1500-1600 cm⁻¹, and the characteristic C-O-C (ether and epoxide) stretches in the 1000-1300 cm⁻¹ region. [10]
Safety and Handling
As a reactive epoxide, this compound and related glycidyl ethers must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety goggles with side-shields to avoid skin and eye contact. [11][12]* Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. [6][13]Avoid contact with strong oxidizing agents, acids, and bases, which can catalyze vigorous polymerization or decomposition. [6]* Health Hazards: Glycidyl ethers as a class are known to be skin and eye irritants and potential skin sensitizers, meaning they may cause an allergic reaction upon repeated contact. [11][14]Some related compounds are suspected of causing genetic defects. [14]Always consult the specific Safety Data Sheet (SDS) before use.
Conclusion
This compound is more than just a chemical compound; it is a critical enabling tool for the synthesis of life-saving cardiovascular drugs. Its value lies in the precise arrangement of its functional groups: a phenolic ether for linking to the core aromatic structure of beta-blockers, a reactive epoxide for introducing the crucial aminoalcohol side chain, and a terminal alcohol that can be a site for further modification. Understanding its synthesis, reactivity, and handling is essential for any researcher or professional engaged in the design and development of new chemical entities in this therapeutic area.
References
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4-(2-Oxiranylmethoxy-d5)benzeneethanol. Pharmaffiliates. [Link]
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Benzenemethanol, 3-methoxy-4-(oxiranylmethoxy)-. PubChem, National Institutes of Health. [Link]
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4-(2-OXIRANYLMETHOXY)BENZENEMETHANOL. Global Substance Registration System (GSRS). [Link]
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Benzenemethanol, 5-[1-methyl-1-[4-(2-oxiranylmethoxy)phenyl]ethyl]-2-(2-oxiranylmethoxy)-. U.S. Environmental Protection Agency. [Link]
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Electronic Supplementary Information (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]
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A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]
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Synthesis and pharmacology of potential beta-blockers. PubMed, National Institutes of Health. [Link]
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Organocatalytic enantioselective synthesis of β-blockers: (S)-propranolol and (S)-naftopidil. ResearchGate. [Link]
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Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. [Link]
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5-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl] Safety Data Sheet. XiXisys. [Link]
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Chiral HPLC Separations Guide. Phenomenex. [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information, NIH. [Link]
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Screening Approach for Chiral Separation of Pharmaceuticals IV. Polar Organic Solvent Chromatography. PubMed, National Institutes of Health. [Link]
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o-CRESYL GLYCIDYL ETHER. PubChem, National Institutes of Health. [Link]
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Poly(ethylene glycol), α-methoxy, ω-glycidyl ether. Specific Polymers. [Link]
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Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. ResearchGate. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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¹³C NMR spectra of 2-phenylethanol, 2,6-dimethoxyphenol and... ResearchGate. [Link]
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4-Hydroxy-3-methoxybenzyl alcohol, di(propyl) ether. PubChem, National Institutes of Health. [Link]
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In-Depth Technical Guide: Synthesis of 4-(2-Oxiranylmethoxy)-benzeneethanol
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthesis of 4-(2-Oxiranylmethoxy)-benzeneethanol, a pivotal intermediate in pharmaceutical manufacturing. The document is structured to provide not only a step-by-step protocol but also the underlying scientific principles, mechanistic insights, and practical considerations essential for successful and reproducible synthesis. This guide is intended for an audience with a foundational understanding of organic chemistry and laboratory practices.
Introduction and Significance
This compound is a key building block in the synthesis of numerous pharmaceutical compounds, most notably a class of drugs known as beta-blockers.[1] These drugs are essential in the management of cardiovascular conditions such as hypertension, angina, and arrhythmias.[2] The unique structure of this compound, featuring a reactive epoxide ring and a benzeneethanol moiety, allows for versatile chemical modifications, making it an invaluable precursor in medicinal chemistry. The epoxide group is particularly important as it provides a site for the introduction of various side chains through nucleophilic ring-opening reactions, a common strategy in the synthesis of beta-blockers.[3][4]
Core Synthetic Strategy: The Williamson Ether Synthesis
The most prevalent and efficient method for synthesizing this compound is through a modified Williamson ether synthesis.[5][6][7] This classical organic reaction is favored for its reliability, scalability, and the use of readily available starting materials.[8] The synthesis is typically a two-step process starting from 4-hydroxyphenylethanol and an epoxide precursor, such as epichlorohydrin.
The Causality Behind the Choice: The Williamson ether synthesis is selected for its efficiency in forming ether linkages.[6] The reaction proceeds via an SN2 mechanism, which is generally predictable and high-yielding when appropriate substrates are chosen.[5][7] The use of a strong base ensures the deprotonation of the phenolic hydroxyl group, creating a potent nucleophile that readily attacks the electrophilic carbon of the epoxide precursor.
Detailed Reaction Mechanism
The synthesis can be broken down into two key mechanistic steps:
Step 1: Nucleophilic Attack and Ring Opening
Initially, 4-hydroxyphenylethanol is treated with a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming a sodium phenoxide intermediate. This phenoxide is a strong nucleophile that then attacks one of the carbon atoms of the epoxide ring of epichlorohydrin. This results in the opening of the epoxide ring and the formation of a chlorohydrin intermediate.
Step 2: Intramolecular Cyclization to Form the New Epoxide
In the presence of a base, the hydroxyl group of the chlorohydrin intermediate is deprotonated, forming an alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of a new epoxide ring, yielding the final product, this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, with checkpoints and characterization steps to ensure the integrity of the synthesis.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity |
| 4-Hydroxyphenylethanol | 501-97-3 | C₈H₁₀O₂ | ≥98% |
| Epichlorohydrin | 106-89-8 | C₃H₅ClO | ≥99% |
| Sodium Hydroxide | 1310-73-2 | NaOH | ≥97% |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | ≥99.5% |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-hydroxyphenylethanol in a suitable solvent such as ethanol.
-
Base Addition: Slowly add a solution of sodium hydroxide to the flask while stirring. The formation of the sodium phenoxide salt should be evident.
-
Addition of Epichlorohydrin: Add epichlorohydrin dropwise to the reaction mixture through the dropping funnel. The reaction is typically exothermic, and the temperature should be monitored and controlled.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.
-
Workup: Once the reaction is complete, the mixture is cooled, and water is added. The product is then extracted with an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography to yield pure this compound.[9]
Caption: Experimental workflow for the synthesis and purification.
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a suite of spectroscopic techniques should be employed.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.[10][11] The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methylene protons of the ethanol side chain, and the protons of the oxirane ring. The ¹³C NMR will confirm the carbon framework of the molecule.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[13] Key vibrational bands to look for include the C-O-C stretching of the ether and epoxide, and the O-H stretching of any residual alcohol.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, further confirming its structure.
Safety and Handling
-
Epichlorohydrin: This is a toxic and carcinogenic substance and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.
-
Sodium Hydroxide: This is a corrosive base. Contact with skin and eyes should be avoided.
-
Solvents: Organic solvents like ethyl acetate are flammable and should be handled away from ignition sources.
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a robust and well-established method that is crucial for the pharmaceutical industry. By understanding the reaction mechanism, carefully controlling the experimental conditions, and employing rigorous characterization techniques, researchers can reliably produce this vital intermediate for the development of life-saving medications.
References
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- EurekAlert!. (2025, June 20). New method revolutionizes beta-blocker production process.
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An In-depth Technical Guide to 4-(2-Oxiranylmethoxy)-benzeneethanol (CAS No. 104857-49-8)
A Core Intermediate and Process Impurity in the Synthesis of Metoprolol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(2-Oxiranylmethoxy)-benzeneethanol, a chemical entity of significant interest to researchers, scientists, and drug development professionals in the pharmaceutical industry. Primarily known as a process-related impurity in the synthesis of the widely-prescribed beta-blocker, Metoprolol, this compound also serves as a critical reference standard for analytical method development and validation.[1][2][3] This document delves into the probable synthetic pathways, mechanisms of formation as a pharmaceutical impurity, and the requisite analytical techniques for its characterization. Furthermore, it discusses the toxicological considerations and regulatory framework surrounding such impurities, offering a holistic perspective for professionals engaged in drug manufacturing and quality assurance.
Introduction: The Significance of a Seemingly Obscure Molecule
This compound, while not a therapeutic agent itself, holds a position of considerable importance within the realm of pharmaceutical chemistry. Its primary relevance stems from its classification as a "Metoprolol Hydroxy Epoxide Impurity," a substance that can arise during the manufacturing process of Metoprolol.[2][3] The control of such impurities is a mandate from regulatory bodies worldwide, as their presence, even in minute quantities, can impact the safety and efficacy of the final drug product.[1]
Understanding the lifecycle of this molecule—from its potential synthesis and formation as a byproduct to its analytical characterization and toxicological implications—is paramount for any scientist working on the process development, quality control, or regulatory submission of Metoprolol. This guide aims to provide a foundational understanding of these aspects, synthesizing theoretical knowledge with practical, field-proven insights.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 104857-48-9 | [4] |
| Molecular Formula | C₁₁H₁₄O₃ | [4] |
| Molecular Weight | 194.23 g/mol | [4] |
| IUPAC Name | 2-(4-(oxiran-2-ylmethoxy)phenyl)ethanol | [2] |
| Synonyms | Metoprolol Hydroxy Epoxide Impurity, 1-[4-(2-hydroxyethyl)phenoxyl]-2,3-epoxypropane | [2][3] |
| Appearance | Likely a solid at room temperature | Inferred |
| Melting Point | 57-58°C | [5] |
| Boiling Point | 338.57°C at 760 mmHg | [5] |
| Density | 1.183 g/cm³ | [5] |
Synthetic Pathways: From Precursors to Product
While specific, peer-reviewed synthetic procedures for this compound are not extensively published, its structure allows for a highly probable synthetic route based on established chemical principles, particularly the Williamson ether synthesis followed by epoxidation. The logical starting materials are 4-(2-hydroxyethyl)phenol and epichlorohydrin.
The reaction proceeds in two conceptual steps:
-
Formation of a Phenoxide: The phenolic hydroxyl group of 4-(2-hydroxyethyl)phenol is deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack and Epoxide Formation: The phenoxide attacks epichlorohydrin. This can proceed via two pathways:
-
Path A: Direct attack on the carbon atom bearing the chlorine, followed by an intramolecular SN2 reaction of the resulting alkoxide to form the epoxide ring.
-
Path B: Attack on one of the epoxide carbons, opening the ring, followed by ring-closure to a new epoxide with the elimination of the chloride ion.
-
Path A is generally favored under these conditions.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Hypothetical Synthesis
This protocol is illustrative and based on general chemical principles for similar reactions. It should be optimized and validated in a laboratory setting.
Step 1: Preparation of the Reaction Mixture
-
To a stirred solution of 4-(2-hydroxyethyl)phenol (1.0 eq) in a suitable solvent (e.g., dimethylformamide or acetonitrile) at room temperature, add a base such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq).
-
Stir the mixture for 30-60 minutes to ensure the formation of the phenoxide salt.
Step 2: Addition of Epichlorohydrin
-
Slowly add epichlorohydrin (1.2 eq) to the reaction mixture. Caution: Epichlorohydrin is a toxic and reactive substance. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Mechanism of Formation as a Metoprolol Impurity
In the industrial synthesis of Metoprolol, the key intermediate is [[4-(2-Methoxyethyl)phenoxy]methyl]oxirane, formed from the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin.[6] However, a potential starting material or an impurity in the starting material could be 4-(2-hydroxyethyl)phenol. If 4-(2-hydroxyethyl)phenol is present, it can react with the epoxide intermediate of Metoprolol synthesis, leading to the formation of this compound.
Caption: Plausible mechanism for impurity formation during Metoprolol synthesis.
This reaction represents a dimerization of sorts, where a molecule intended to be a precursor or a related substance reacts with the key epoxide intermediate. The presence of the free aliphatic hydroxyl group on 4-(2-hydroxyethyl)phenol provides a nucleophile that can open the epoxide ring of the main intermediate, leading to the formation of this specific impurity. Controlling the purity of the initial raw materials is therefore a critical step in minimizing the formation of this and other related impurities.
Analytical Characterization and Workflow
As a pharmaceutical reference standard, the unequivocal identification and purity assessment of this compound is crucial. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (AA'BB' system, ~6.8-7.2 ppm)- Methylene protons of the ethanol side chain (-CH₂-CH₂-OH, triplets, ~2.8 and ~3.8 ppm)- Protons of the oxirane ring (multiplets, ~2.7-3.4 ppm)- Protons of the methyleneoxy bridge (-O-CH₂-, doublet of doublets, ~3.9-4.3 ppm) |
| ¹³C NMR | - Aromatic carbons (~114-158 ppm)- Carbons of the ethanol side chain (~38 and ~63 ppm)- Carbons of the oxirane ring (~44 and ~50 ppm)- Carbon of the methyleneoxy bridge (~70 ppm) |
| IR Spectroscopy | - O-H stretch (broad, ~3400 cm⁻¹)- C-H aromatic stretch (~3030 cm⁻¹)- C-H aliphatic stretch (~2870-2930 cm⁻¹)- C-O-C ether stretch (~1240 cm⁻¹)- Oxirane ring vibrations (~840, 915 cm⁻¹) |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 194.09- Characteristic fragments from cleavage of the ether linkage and the ethanol side chain. |
Analytical Workflow
A typical workflow for the characterization and quantification of this compound as an impurity in a drug substance would involve the following steps:
Caption: Standard workflow for impurity identification and quantification.
Toxicological Significance and Regulatory Context
The presence of a reactive epoxide functional group in the molecule warrants particular attention, as epoxides are often associated with potential genotoxicity. Therefore, a thorough toxicological risk assessment is a mandatory component of the drug development and approval process. This assessment would typically involve in silico predictions (e.g., using Quantitative Structure-Activity Relationship models) and, if necessary, in vitro genotoxicity assays (e.g., Ames test). The qualification of this impurity would require demonstrating that it is not harmful at the maximum concentration at which it could be present in the final drug product.[1]
Conclusion
This compound serves as a quintessential example of the importance of understanding the entire chemical ecosystem of a drug manufacturing process. More than just a chemical structure with a CAS number, it is a critical process indicator, a necessary analytical tool, and a subject of regulatory scrutiny. For drug development professionals, a deep understanding of such impurities is not merely an academic exercise but a fundamental aspect of ensuring the safety and quality of medicines. This guide provides a foundational framework for this understanding, encouraging further investigation and rigorous control in the synthesis and purification of Metoprolol.
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- Santa Cruz Biotechnology. (n.d.). 4-(2-Oxiranylmethoxy)benzeneethanol | CAS 104857-48-9.
- LookChem. (n.d.). 2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol.
- SynZeal. (n.d.). Metoprolol Hydroxy Epoxide Impurity | 104857-48-9.
- Google Patents. (n.d.). CN102746169A - Synthesis of metoprolol impurity C.
- Google Patents. (n.d.). WO2005046568A2 - Process for manufacture of metoprolol and salts thereof.
- SynThink Research Chemicals. (n.d.). Metoprolol EP Impurities & USP Related Compounds.
- Veeprho. (n.d.). Metoprolol Hydroxy Epoxide Impurity | CAS 104857-48-9.
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- Simson Pharma Limited. (n.d.). Metoprolol hydroxy Epoxide | CAS No- 104857-48-9.
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 104857-48-9 Metoprolol Epoxide Impurity.
- JIGS Chemical Limited. (n.d.). [[4-(2-Methoxyethyl)phenoxy]methyl]oxirane.
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Spectral data for 4-(2-Oxiranylmethoxy)-benzeneethanol (HNMR, CNMR, MS)
An In-depth Technical Guide to the Spectral Analysis of 4-(2-Oxiranylmethoxy)-benzeneethanol
Authored by a Senior Application Scientist
Introduction
This compound, also known as 2-[4-(oxiran-2-ylmethoxy)phenyl]ethanol[1], is a bifunctional organic molecule of significant interest in materials science and synthetic chemistry. Its structure incorporates a reactive epoxide (oxirane) ring, a stable aromatic core, and a primary alcohol, making it a versatile building block for the synthesis of polymers, resins, and specialty chemicals. Its molecular formula is C₁₁H₁₄O₃, with a corresponding molecular weight of 194.23 g/mol [1].
A thorough understanding of its chemical structure is paramount for predicting its reactivity, controlling reaction outcomes, and ensuring the quality of resulting materials. This guide provides a comprehensive analysis of the primary spectroscopic techniques used for the structural elucidation of this compound: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). We will delve into the predicted spectral data, the rationale behind signal assignments, and the standardized protocols for data acquisition.
Molecular Structure and Analytical Workflow
The structural characterization of a molecule like this compound is a systematic process. Each spectroscopic technique provides a unique piece of the structural puzzle.
Caption: Workflow for the spectroscopic characterization of the target molecule.
Below is the chemical structure of this compound with atom numbering used for the subsequent spectral assignments.
Caption: Numbered structure of this compound.
Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal are used to deduce the structure.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts and multiplicities for this compound, based on established values for similar functional groups such as phenethyl alcohols and glycidyl ethers.[2][3][4]
| Assigned Protons | Numbering | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale & Supporting Evidence |
| Aromatic Protons | H₂, H₆ | ~7.15 | Doublet (d) | These protons are ortho to the electron-donating alkyl group and are expected to be downfield. Para-disubstituted rings typically show two distinct doublets. |
| Aromatic Protons | H₃, H₅ | ~6.88 | Doublet (d) | These protons are ortho to the electron-donating ether oxygen, causing upfield shielding compared to H₂/H₆. |
| Methylene Protons | H₈ | ~3.80 | Triplet (t) | This methylene group is directly attached to the hydroxyl group. Its signal is shifted downfield due to the oxygen's electronegativity and is split by the adjacent H₇ protons.[2][4] |
| Methylene Protons | H₇ | ~2.80 | Triplet (t) | Benzylic protons adjacent to the aromatic ring, split by the H₈ protons. |
| Glycidyl Methylene | H₁₀ | ~4.20 (dd), ~3.95 (dd) | Doublet of doublets (dd) | These diastereotopic protons are adjacent to both the aromatic ether oxygen and the chiral center (C₁₁), resulting in complex splitting by H₁₁. The electronegative oxygen causes a significant downfield shift. |
| Glycidyl Methine | H₁₁ | ~3.35 | Multiplet (m) | This proton is part of the strained three-membered epoxide ring and is coupled to the protons on C₁₀ and C₁₂. |
| Epoxide Methylene | H₁₂ | ~2.90 (dd), ~2.75 (dd) | Doublet of doublets (dd) | These diastereotopic protons are part of the epoxide ring and are coupled to H₁₁.[3] |
| Hydroxyl Proton | OH | Variable (e.g., ~2.0-2.5) | Singlet (s, broad) | The chemical shift is highly dependent on concentration and solvent. It often appears as a broad singlet due to rapid chemical exchange, which masks spin-spin coupling.[4] |
Experimental Considerations & Causality
-
Solvent Choice : Deuterated chloroform (CDCl₃) is a common choice for this type of molecule due to its excellent solubilizing properties and relatively clean spectral window. For observing coupling to the -OH proton, a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) would be used, as it slows the proton exchange rate.[2]
-
D₂O Shake : To definitively identify the hydroxyl (-OH) proton signal, a "D₂O shake" experiment is invaluable. Adding a drop of deuterium oxide to the NMR tube results in the exchange of the -OH proton for a deuterium atom. A subsequent ¹H NMR spectrum will show the disappearance of the -OH signal, confirming its assignment.[4]
Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing a map of the carbon skeleton.
Predicted ¹³C NMR Spectral Data
The predicted chemical shifts for the carbon atoms are based on typical values for aromatic, ether, alcohol, and epoxide functionalities.[4][5][6]
| Assigned Carbon | Numbering | Predicted Chemical Shift (δ, ppm) | Rationale & Supporting Evidence |
| Quaternary Aromatic | C₄ | ~158.0 | This carbon is directly attached to the ether oxygen, causing a strong deshielding effect. |
| Quaternary Aromatic | C₁ | ~131.0 | This carbon is attached to the ethanol substituent and is less deshielded than C₄. |
| Aromatic CH | C₂, C₆ | ~130.0 | Standard chemical shift for aromatic carbons adjacent to an alkyl substituent. |
| Aromatic CH | C₃, C₅ | ~115.0 | The ether oxygen's electron-donating effect shields these ortho carbons, shifting them upfield. |
| Ether Methylene | C₁₀ | ~70.0 | Methylene carbon attached to the phenoxy group. |
| Alcohol Methylene | C₈ | ~63.0 | The carbon bearing the hydroxyl group typically appears in the 50-65 ppm range.[4] |
| Epoxide Methine | C₁₁ | ~50.0 | Methine carbon of the epoxide ring. |
| Epoxide Methylene | C₁₂ | ~44.5 | Methylene carbon of the epoxide ring. |
| Alkyl Methylene | C₇ | ~38.0 | Benzylic carbon adjacent to the aromatic ring. |
Experimental Considerations & Causality
-
Broadband Decoupling : Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This technique irradiates all proton frequencies, which collapses all C-H splitting patterns into singlets for each unique carbon. This significantly simplifies the spectrum and improves the signal-to-noise ratio.
-
DEPT Analysis : To distinguish between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential. A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C₁ and C₄) do not appear in DEPT spectra.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule.
Predicted ESI-MS Data
-
Molecular Ion Peak : In positive ion mode, the molecule is expected to be detected as an adduct with a proton [M+H]⁺, sodium [M+Na]⁺, or ammonium [M+NH₄]⁺. For a molecular weight of 194.23, these peaks would appear at:
-
[M+H]⁺ = 195.096 m/z
-
[M+Na]⁺ = 217.078 m/z
-
[M+NH₄]⁺ = 212.123 m/z (Ammonium adducts are common for glycidyl ethers).[7]
-
Predicted Fragmentation Pathways
High-energy collision-induced dissociation (CID) of the molecular ion would lead to characteristic fragment ions. The most likely fragmentation points are the weakest bonds, typically the ether linkages and the C-C bond alpha to the hydroxyl group.[2][4]
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
-
Dehydration (m/z 177.1) : Loss of a water molecule (18 Da) from the ethanol side chain is a classic fragmentation pathway for alcohols.[2]
-
Alpha Cleavage (m/z 164.1) : Cleavage of the C₇-C₈ bond, resulting in the loss of a CH₂OH radical (31 Da), is another characteristic fragmentation of primary alcohols.
-
Ether Cleavage (m/z 121.1) : Scission of the C₁₀-O₉ bond would lead to the loss of a neutral glycidol molecule (74 Da), leaving a stable phenoxyethanol-derived cation.
-
Benzylic Cleavage (m/z 107.1) : Further fragmentation of the m/z 121.1 ion via cleavage of the C₇-C₈ bond would yield a stable hydroxy-tropylium-like ion, a common fragment for phenolic compounds.
Experimental Protocols
The following protocols represent standardized methodologies for acquiring high-quality spectral data for this compound.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% TMS) in a clean, dry 5 mm NMR tube.
-
Cap the tube and invert several times to ensure homogeneity.
-
-
¹H NMR Acquisition :
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).
-
Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals and analyze multiplicities.
-
-
¹³C NMR Acquisition :
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled spectrum (e.g., 30° pulse angle, 2-second relaxation delay, 1024 scans).
-
Process the FID and reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.[8]
-
Protocol 2: ESI-MS Sample Preparation and Acquisition
-
Sample Preparation :
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid aids in protonation for positive ion mode.
-
-
MS Acquisition :
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 m/z).
-
For fragmentation analysis (MS/MS), select the [M+H]⁺ ion (m/z 195.1) as the precursor and acquire a product ion scan using an appropriate collision energy.
-
Conclusion
The structural elucidation of this compound is straightforward when employing a multi-spectroscopic approach. ¹H NMR confirms the proton framework and connectivity, ¹³C NMR maps the carbon backbone, and mass spectrometry verifies the molecular weight and reveals key substructural motifs through fragmentation. The predicted data and protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this versatile chemical building block.
References
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ResearchGate. Selected Spectral Characteristics for Glycidyl Ethers. Available from: [Link].
-
13C ; DEPT135 ; HSQC) and HRMS spectra. Available from: [Link].
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The Royal Society of Chemistry. Electronic Supplementary Information (ESI). Available from: [Link].
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The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Available from: [Link].
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The Royal Society of Chemistry. Supporting information for. Available from: [Link].
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PubMed. Multiple-stage Mass Spectrometry Analysis of Bisphenol A Diglycidyl Ether, Bisphenol F Diglycidyl Ether and Their Derivatives. Available from: [Link].
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GSRS. 4-(2-OXIRANYLMETHOXY)BENZENEMETHANOL. Available from: [Link].
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ResearchGate. 1H NMR spectrum of ethyl glycidyl ether. Available from: [Link].
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ACS Publications. Glycidyl Ether Reactions with Amines | Industrial & Engineering Chemistry. Available from: [Link].
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ResearchGate. Experimental and theoretical 1 H NMR chemical shifts of 1 -4,(δ, ppm). Available from: [Link].
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ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link].
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Pharmaffiliates. 1189916-93-5| Chemical Name : 4-(2-Oxiranylmethoxy-d5)benzeneethanol. Available from: [Link].
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1 - Supplementary Information. Available from: [Link].
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link].
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Semantic Scholar. The NMR spectra of some epoxides. Available from: [Link].
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Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link].
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PubChem - NIH. Benzenemethanol, 3-methoxy-4-(oxiranylmethoxy)-. Available from: [Link].
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The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link].
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Jetir.Org. Melamine - Formaldehyde (2-H,4-M, Bphn-MF) Copolymer Resins. Available from: [Link].
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A Technical Guide to the Physicochemical Properties of 4-(2-Oxiranylmethoxy)-benzeneethanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Oxiranylmethoxy)-benzeneethanol is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Featuring a reactive epoxide (oxirane) ring, a hydroxyl group, and an aromatic core, its unique structure makes it a versatile building block for the synthesis of complex molecules and polymers. This guide provides a comprehensive overview of its core physical and chemical characteristics, offering a foundational resource for its application in research and development.
Nomenclature and Chemical Identification
Correctly identifying a chemical compound is critical for reproducibility and safety in any research endeavor. This compound is known by several names and is uniquely identified by its CAS Registry Number.
-
Systematic IUPAC Name: 2-[4-(oxiran-2-ylmethoxy)phenyl]ethanol[1]
-
Common Synonyms: 4-(Oxiranylmethoxy)-benzeneethanol, Glycidyl 4-(2-hydroxyethyl)phenyl ether
-
CAS Registry Number: 104857-48-9[1]
Molecular Structure and Stereochemistry
The functionality of this compound is derived directly from its molecular architecture. The molecule consists of a central benzene ring substituted at positions 1 and 4. One substituent is a 2-hydroxyethyl group (-CH₂CH₂OH), and the other is a glycidyl ether group (-OCH₂-CH(O)CH₂). The presence of a chiral center on the oxirane ring means the compound exists as a racemic mixture of (R) and (S) enantiomers.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} } Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physical properties of a compound dictate its behavior in different environments and are crucial for designing experimental conditions, such as solvent selection, reaction temperature, and purification methods. The combination of a polar hydroxyl group, a semi-polar ether, and a nonpolar aromatic ring gives this molecule intermediate solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | White Solid / Powder or Liquid | [2] |
| Purity | ≥97% | [1][3] |
| Storage Temperature | 2-8°C (Refrigerator) | [2] |
Note: The physical state (solid or liquid) can vary depending on purity and ambient temperature, which is common for compounds with melting points near room temperature.
Reactivity and Applications
The utility of this compound stems from its dual reactivity.
-
The Epoxide Ring: The strained three-membered ether (oxirane) is susceptible to nucleophilic ring-opening reactions. This is a cornerstone of epoxy chemistry. Amines, thiols, alcohols, and other nucleophiles can attack one of the epoxide carbons, leading to the formation of a new carbon-nucleophile bond and a secondary hydroxyl group. This reaction is fundamental to the curing of epoxy resins and the synthesis of various pharmaceutical intermediates.[4]
-
The Primary Alcohol: The terminal hydroxyl group (-CH₂OH) can undergo reactions typical of primary alcohols, such as oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids, or conversion to an alkyl halide.
This bifunctional nature makes it a valuable intermediate. It is used in the development of advanced materials like UV-curing coatings and adhesives, and serves as a key building block in the synthesis of complex pharmaceutical compounds.[5]
dot graph "Reaction_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10];
} } Caption: Generalized reaction workflow showing epoxide ring-opening.
Experimental Protocol: Nucleophilic Ring-Opening
This protocol provides a generalized, conceptual framework for the reaction of this compound with a generic primary amine nucleophile.
Objective: To synthesize a β-amino alcohol via nucleophilic opening of the epoxide ring.
Materials:
-
This compound
-
Primary Amine (e.g., benzylamine)
-
Solvent (e.g., Ethanol or Isopropanol)
-
Reaction Vessel with magnetic stirrer and reflux condenser
-
Heating Mantle
-
TLC plates for reaction monitoring
Procedure:
-
Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of ethanol.
-
Reagent Addition: Add 1.1 equivalents of the primary amine to the solution at room temperature with gentle stirring. The slight excess of the amine ensures the complete consumption of the epoxide.
-
Reaction: Heat the mixture to a gentle reflux (approximately 78°C for ethanol). The reaction is typically exothermic but may require heat to proceed to completion.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography or recrystallization to yield the pure β-amino alcohol.
-
Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
As with any reactive chemical, proper safety precautions are essential.
-
Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and prevent inhalation of any vapors or dust.[6][7][8]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[6] The material may be air-sensitive and should be stored under an inert atmosphere.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can catalyze vigorous, uncontrolled polymerization of the epoxide.[6][9]
References
-
Pharmaffiliates. (n.d.). 4-(2-Oxiranylmethoxy-d5)benzeneethanol. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Benzeneethanol, 4-(2-Oxiranylmethoxy)- CAS 104857-48-9: Properties, Applications, and Supply. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]
-
Alfa Laval. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Senfeida Chemical. (n.d.). China Glycidyl Phenyl Ether Manufacturers Suppliers Factory. Retrieved from [Link]
-
XiXisys. (n.d.). GHS SDS for CAS: 3188-83-8. Retrieved from [Link]
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Solubility of 4-(2-Oxiranylmethoxy)-benzeneethanol in common solvents
An In-Depth Technical Guide Topic: Solubility of 4-(2-Oxiranylmethoxy)-benzeneethanol in Common Solvents Audience: Researchers, scientists, and drug development professionals.
Foreword
As a Senior Application Scientist, I've observed that a foundational understanding of a compound's solubility is not merely a preliminary checkbox in a development plan; it is the very bedrock upon which successful formulation, bioavailability, and ultimately, therapeutic efficacy are built. This guide is crafted from that field-proven perspective. We will move beyond a simple recitation of data to explore the structural causality that governs the solubility of this compound. The protocols herein are designed not just as instructions, but as self-validating systems to ensure the generation of reliable, reproducible data. This document is intended to serve as a practical and authoritative resource for scientists engaged in the critical work of drug discovery and development.
Introduction: The Critical Role of Solubility
This compound is a molecule of interest due to its structural motifs, which are relevant in various areas of chemical synthesis and pharmaceutical development. Its utility, however, is fundamentally linked to its behavior in solution. Solubility dictates the choice of solvents for synthesis and purification, influences the design of formulation strategies, and is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility, for instance, is a leading cause of failure for promising drug candidates.[1] Therefore, a thorough characterization of this compound's solubility is an indispensable step in its scientific journey.
This guide provides a detailed examination of the solubility profile of this compound, grounded in both theoretical principles and robust experimental methodologies.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.
The structure of this compound contains several key functional groups that influence its polarity and potential for intermolecular interactions:
-
Benzene Ring: A large, non-polar, hydrophobic region.
-
Ethanol Group (-CH₂CH₂OH): A polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor.
-
Ether Linkage (-O-): A polar, aprotic group that can act as a hydrogen bond acceptor.
-
Oxirane (Epoxide) Ring: A strained, polar, aprotic ring that can also accept hydrogen bonds.
The presence of both significant non-polar (benzene ring) and polar/hydrogen-bonding (hydroxyl, ether, epoxide) functionalities suggests a nuanced solubility profile. The molecule is amphiphilic, and its solubility will be a balance between these competing characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 104857-48-9 | [Santa Cruz Biotechnology] |
| Molecular Formula | C₁₁H₁₄O₃ | [Santa Cruz Biotechnology] |
| Molecular Weight | 194.23 g/mol | [Santa Cruz Biotechnology] |
| Appearance | White to Off-White Solid | [ChemicalBook] |
| Melting Point | 57-58 °C | [ChemicalBook] |
Predicted Solubility Profile in Common Solvents
Based on the structural analysis, we can predict a qualitative solubility profile. This theoretical assessment is a critical first step for guiding solvent selection in experimental work.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The large, non-polar benzene ring allows for some van der Waals interactions, but the dominant polar functional groups (hydroxyl, ether, epoxide) limit solubility in highly non-polar media. |
| Polar Aprotic | Acetone, Chloroform, Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF) | Soluble to Freely Soluble | These solvents can engage in dipole-dipole interactions with the polar ether and epoxide groups. The slight solubility in chloroform and acetone is noted in supplier data. [ChemicalBook] |
| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble (Water), Soluble (Alcohols) | The hydroxyl group can form hydrogen bonds with water, but the hydrophobic benzene ring limits aqueous solubility.[2] Shorter-chain alcohols are better able to solvate both the polar and non-polar regions of the molecule. |
| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Insoluble | The molecule lacks a strong basic functional group (like an amine) that would be protonated to form a more soluble salt.[3] |
| Aqueous Basic | 5% Sodium Hydroxide (NaOH) | Insoluble | The hydroxyl group is a very weak acid (pKa ~16-18) and will not be significantly deprotonated by dilute NaOH to form a soluble salt.[3] |
Experimental Protocols for Solubility Determination
Theoretical prediction must be confirmed by empirical data. The following protocols describe methods for both rapid qualitative assessment and rigorous quantitative determination of solubility.
Protocol for Qualitative Solubility Assessment
This method provides a rapid means to classify the compound's solubility in a range of solvents, which is invaluable for initial screening and methods development.[4][5]
Methodology:
-
Preparation: Add approximately 20-30 mg of this compound (finely crushed if necessary) into a series of clean, dry 13x100 mm test tubes.[5]
-
Solvent Addition: To the first test tube, add the chosen solvent (e.g., deionized water) in 0.5 mL increments.
-
Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background for the presence of undissolved solid particles.
-
Iteration: Continue adding solvent up to a total volume of 3.0 mL.
-
Classification:
-
Soluble: Complete dissolution is observed.
-
Slightly Soluble: A significant portion of the solid dissolves, but some remains.
-
Insoluble: No or very little solid dissolves.
-
-
Systematic Testing: Repeat this procedure for a panel of representative solvents as outlined in the diagram below.
Caption: Logic diagram for systematic qualitative solubility testing.
Protocol for Quantitative Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[6] It involves generating a saturated solution and measuring the concentration of the dissolved solute.
Workflow Diagram:
Caption: Experimental workflow for the quantitative shake-flask method.
Detailed Step-by-Step Methodology:
-
Material Preparation: Weigh an amount of this compound known to be in excess of its expected solubility into several replicate glass vials (e.g., 20 mg).
-
Solvent Addition: Accurately dispense a known volume of the desired solvent (e.g., 2.0 mL of phosphate-buffered saline, pH 7.4 for aqueous solubility) into each vial.[1]
-
Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[7][8] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow for sedimentation. Then, clarify the supernatant by either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Withdraw an aliquot and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF). Discard the first portion of the filtrate to avoid adsorptive losses.
-
-
Quantification:
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable mobile phase or solvent.
-
Analyze the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve prepared with known concentrations of the compound.[7]
-
-
Data Reporting: The solubility is reported as the average concentration from the replicate samples, typically in units of µg/mL or mg/L.
Conclusion and Future Directions
This guide has established a comprehensive framework for understanding and determining the solubility of this compound. The analysis of its amphiphilic chemical structure allows for a strong predictive assessment of its behavior across a range of common laboratory solvents. The provided protocols for both qualitative and quantitative (shake-flask) analysis offer robust, field-tested methodologies for generating the empirical data necessary for any research or development program. For drug development professionals, the thermodynamic solubility data generated via the shake-flask method is particularly crucial for building predictive biopharmaceutical models and guiding formulation efforts. Further studies could investigate the impact of pH and temperature on aqueous solubility to build a more complete biopharmaceutical profile.
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Chemistry For Everyone. How To Predict Solubility Of Organic Compounds? YouTube. [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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CSUB Department of Chemistry. Lab 14: Qualitative Organic Analysis. [Link]
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Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]
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An In-depth Technical Guide to the Key Reactive Sites of 4-(2-Oxiranylmethoxy)-benzeneethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Oxiranylmethoxy)-benzeneethanol, also known as 2-(4-((oxiran-2-yl)methoxy)phenyl)ethan-1-ol, is a multifunctional molecule possessing distinct reactive sites that make it a valuable building block in organic synthesis, polymer chemistry, and drug development.[1] This guide provides a comprehensive analysis of its primary reactive centers: the highly strained epoxide (oxirane) ring, the primary hydroxyl group, and the activated aromatic ring. We will explore the underlying chemical principles governing the reactivity of each site, present detailed experimental protocols for their characteristic reactions, and provide spectroscopic data for analytical confirmation. The insights herein are designed to equip researchers with the foundational knowledge required to effectively utilize this versatile molecule in their scientific endeavors.
Introduction and Molecular Overview
This compound (henceforth referred to as TGE, for Tyrosol Glycidyl Ether) is an aromatic compound featuring three key functional groups: an epoxide, an ether, and a primary alcohol. Its structure is derived from Tyrosol (4-hydroxyphenethyl alcohol), a natural phenylethanoid, where the phenolic hydroxyl has been converted to a glycidyl ether.[2] This structural combination imparts a unique reactivity profile, allowing for selective chemical modifications at multiple points. Understanding the hierarchy and conditions for these reactions is critical for its application as a monomer in epoxy resins, a cross-linking agent, or a scaffold in the synthesis of complex pharmaceutical intermediates.
Molecular Structure and Key Reactive Zones:
The molecule's reactivity is centered around three distinct zones, each with its own susceptibility to different classes of reagents and reaction conditions.
Caption: Molecular structure of TGE highlighting the three primary reactive sites.
The Epoxide Ring: A Hub of Reactivity
The three-membered oxirane ring is the most reactive site on the TGE molecule. Its high reactivity stems from significant ring strain (angle strain), which is readily relieved upon nucleophilic attack.[3] Ring-opening reactions can be initiated under both nucleophilic (basic or neutral) and electrophilic (acidic) conditions, leading to different regiochemical outcomes.
Nucleophilic Ring-Opening
Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. A nucleophile (e.g., amine, alkoxide, thiol) attacks one of the electrophilic carbons of the epoxide. For unsymmetrical glycidyl ethers, this attack preferentially occurs at the less sterically hindered terminal carbon (C-3 of the epoxypropane unit).[4][5]
Mechanism:
-
Activation (Optional but common): A Lewis acid can coordinate to the epoxide oxygen, enhancing the electrophilicity of the ring carbons.[3][6]
-
Nucleophilic Attack: The nucleophile attacks the terminal carbon, leading to the opening of the ring.
-
Protonation: The resulting alkoxide is protonated during workup to yield a secondary alcohol.
Caption: Workflow for nucleophilic epoxide ring-opening.
Protocol 1: Amine Ring-Opening of TGE
This protocol describes the reaction of TGE with benzylamine, a common nucleophile used in epoxy chemistry.
-
Setup: In a round-bottom flask, dissolve TGE (1.0 eq) in a suitable solvent like isopropanol or acetonitrile.
-
Reagent Addition: Add benzylamine (1.1 eq) to the solution. The reaction is often performed at elevated temperatures (e.g., 50-80 °C) to increase the rate.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of the TGE starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The resulting β-amino alcohol can be purified by column chromatography on silica gel.
-
Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
The Primary Alcohol: A Site for Functionalization
The terminal primary hydroxyl group (-CH₂OH) on the ethyl chain is another key reactive site. It behaves as a typical primary alcohol and can undergo a variety of transformations, including oxidation, esterification, and etherification.[7] Its reactivity is generally lower than that of the epoxide, allowing for selective reactions.
Oxidation to Aldehyde or Carboxylic Acid
The benzylic-like primary alcohol can be oxidized.[8] Milder oxidizing agents can selectively produce the corresponding aldehyde, while stronger agents will yield a carboxylic acid.[9]
-
To Aldehyde: Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in an anhydrous solvent (e.g., dichloromethane) are effective.
-
To Carboxylic Acid: Stronger oxidants such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent) can be used.[8]
Protocol 2: Esterification of the Primary Alcohol
This protocol details the formation of an ester using acetic anhydride, a common acylation reaction.
-
Setup: Dissolve TGE (1.0 eq) in an anhydrous solvent such as dichloromethane or THF in a flask equipped with a magnetic stirrer.
-
Base Addition: Add a base, such as triethylamine (1.5 eq) or pyridine (acting as both base and catalyst), to the solution.
-
Acylation: Cool the mixture in an ice bath and slowly add acetic anhydride (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purification & Analysis: Purify the resulting ester by column chromatography and confirm its structure via spectroscopic methods.
The Aromatic Ring: Site for Electrophilic Substitution
The benzene ring in TGE is activated towards Electrophilic Aromatic Substitution (EAS) by the electron-donating alkoxy group (-OR).[10][11] This group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage.[12] As the para position is already substituted, electrophilic attack will occur at the two equivalent ortho positions.
Common EAS reactions include:
-
Halogenation: Introduction of Br, Cl, or I. Bromination, for example, can proceed readily even without a strong Lewis acid catalyst due to the ring's high activation.[12][13]
-
Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.
-
Friedel-Crafts Reactions: Alkylation or acylation of the ring, though these can sometimes be complicated by the presence of other reactive groups.[11]
Spectroscopic Characterization
Analytical techniques are crucial for confirming the structure of TGE and its reaction products.
| Functional Group | Technique | Expected Signal/Observation |
| Epoxide Ring | ¹H NMR | Protons on the epoxide ring typically appear as complex multiplets in the range of δ 2.5-3.5 ppm.[14][15][16] |
| ¹³C NMR | The carbons of the glycidyl group (CH₂ and CH) typically show signals around δ 44-51 ppm.[17] | |
| IR Spectroscopy | Characteristic C-O-C stretching vibrations for the epoxide ring appear around 1250 cm⁻¹ and 840-950 cm⁻¹.[17] | |
| Primary Alcohol | ¹H NMR | The -CH₂OH protons appear as a triplet around δ 3.6-3.8 ppm. The OH proton is a broad singlet whose position is solvent-dependent. |
| IR Spectroscopy | A broad O-H stretching band appears in the region of 3200-3600 cm⁻¹. | |
| Aromatic Ring | ¹H NMR | Protons on the para-substituted ring typically appear as two doublets (an AA'BB' system) between δ 6.8 and 7.3 ppm. |
| ¹³C NMR | Aromatic carbons appear in the δ 110-160 ppm region. The carbon bearing the ether group (C-O) is typically the most downfield. |
Note: Exact chemical shifts (δ) can vary based on the solvent and specific molecular environment.
Conclusion
This compound is a molecule rich in chemical potential, defined by the distinct and hierarchical reactivity of its epoxide, alcohol, and aromatic functionalities. The epoxide ring is the most prominent site for nucleophilic addition, the primary alcohol allows for a wide range of functional group interconversions, and the activated aromatic ring is amenable to electrophilic substitution. By carefully selecting reagents and reaction conditions, researchers can selectively target these sites to synthesize a diverse array of novel materials, polymers, and complex organic molecules. This guide provides the fundamental framework for harnessing the synthetic utility of this versatile chemical building block.
References
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Pecar, D., & Hodoscek, M. (n.d.). Selected Spectral Characteristics for Glycidyl Ethers. ResearchGate. Available at: [Link]
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Reactions at the Benzylic Position. (n.d.). Chemistry Steps. Available at: [Link]
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Ellis, W. C., et al. (2014). Oxidation of primary and secondary benzylic alcohols with hydrogen peroxide and tert-butyl hydroperoxide catalyzed by a “helmet” phthalocyaninato iron complex in the absence of added organic solvent. RSC Publishing. Available at: [Link]
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Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(44), 17983-17988. Available at: [Link]
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Benzyl alcohol. (n.d.). Wikipedia. Available at: [Link]
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Electrophilic Substitution Reactions of Aromatic Ethers. (n.d.). organicmystery.com. Available at: [Link]
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Benzyl alcohol synthesis by benzylic substitution. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Electrophilic Substitution of Phenols. (2020, August 26). Chemistry LibreTexts. Available at: [Link]
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EAS reactions of ethers | Alcohols, phenols & ethers | Grade 12 | Chemistry | Khan Academy. (n.d.). Khan Academy. Available at: [Link]
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Lee, J., et al. (2023). Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Macro Letters. Available at: [Link]
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Grolleman, J. G., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkat USA. Available at: [Link]
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Spectrum of the Month: 1H NMR Spectrum of Allyl Glycidyl Ether at 80 MHz. (2025, February 13). Magritek. Available at: [Link]
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Electrophilic Substitution of the Phenol Aromatic Ring. (2023, January 22). Chemistry LibreTexts. Available at: [Link]
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Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. Available at: [Link]
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Electronic supporting information. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Van Zyl, G., et al. (n.d.). The Course of Ring Opening of Glycidyl Ethers with Nucleophilic Reagents. Journal of the American Chemical Society. Available at: [Link]
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2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol. (n.d.). LookChem. Available at: [Link]
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2-(4-(OXIRAN-2-YLMETHOXY)PHENYL)ETHANOL. (n.d.). Chemsrc. Available at: [Link]
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De, S., et al. (2016). Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. PubMed. Available at: [Link]
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White, D. E., & Jacobsen, E. N. (2016). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Science, 7(3), 1881-1886. Available at: [Link]
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An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 4-(2-Oxiranylmethoxy)-benzeneethanol
Abstract: This guide provides a comprehensive analysis of the potential hazards and requisite safety precautions for 4-(2-Oxiranylmethoxy)-benzeneethanol. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data and extrapolates from structurally related compounds to establish a robust framework for safe handling. By elucidating the chemical properties, toxicological profile, and appropriate control measures, this guide aims to foster a culture of safety and mitigate risks in the laboratory environment. The narrative emphasizes the causality behind safety protocols, grounding recommendations in established principles of chemical hygiene and risk management.
Introduction and Chemical Profile
This compound is a bifunctional molecule incorporating a reactive oxirane (epoxide) ring and a benzeneethanol scaffold. While its specific applications are emergent, its structure suggests utility as a synthon in medicinal chemistry and materials science, particularly in the development of novel polymers or as a linker in bioconjugation. The presence of the strained epoxide ring is the primary driver of its chemical reactivity and, consequently, its toxicological profile. This guide addresses the critical need for a detailed safety assessment, given the limited publicly available toxicological data for this specific molecule. Our approach is to build a safety profile based on its constituent functional groups—the glycidyl ether and the substituted aromatic alcohol—drawing parallels with well-characterized analogues.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.2 g/mol | [1] |
| Synonyms | 4-(Glycidyloxy)phenethyl alcohol | N/A |
| CAS Number | Data not available | N/A |
| Appearance | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Hazard Identification and GHS Classification
The primary hazards associated with this compound are derived from its GHS classification, which points to acute oral toxicity, skin irritation, and serious eye irritation.[2] The underlying cause for this hazard profile is the high reactivity of the epoxide ring, a feature common to the broader class of glycidyl ethers.
Table 2: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |
The Toxicological Significance of the Oxirane Ring
The epoxide functional group is an electrophilic three-membered ring. This structural feature makes it susceptible to nucleophilic attack by biological macromolecules such as DNA and proteins. This alkylating potential is the mechanistic basis for the irritant, sensitizing, and potentially mutagenic properties of many epoxides.[3] For instance, o-Cresyl glycidyl ether, a related compound, is suspected of causing genetic defects.[3] While specific mutagenicity data for this compound is absent, its structural alert for reactivity warrants a cautious approach, treating it as a potential mutagen and sensitizer.
Caption: Key functional groups and their associated hazards.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and finally, PPE—provides a systematic framework for minimizing risk. When handling this compound, engineering controls and PPE are the most critical, practical measures in a research setting.
Engineering Controls
All manipulations of this compound, including weighing, transferring, and reaction quenching, should be performed within a certified chemical fume hood to control airborne exposures.[4] The laboratory should be equipped with readily accessible safety showers and eyewash stations.
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the planned procedure.[5][6] No single piece of PPE can protect against all hazards.[7]
Table 3: Recommended PPE for Handling this compound
| Level of Protection | Scenario | Required PPE | Rationale |
| Standard Laboratory Use | Handling <1g of solid or dilute solutions (<1M) | - Nitrile or Neoprene gloves (double-gloving recommended) - ANSI Z87.1 compliant safety glasses with side shields - Flame-resistant lab coat | Protects against incidental skin contact and minor splashes.[5][8] |
| Elevated Risk | Handling >1g, preparing concentrated solutions, risk of splash | - Chemical splash goggles (ANSI Z87.1) - Face shield worn over goggles - Chemical-resistant apron over lab coat - Thicker, chemical-resistant gloves (e.g., Butyl rubber) | Provides enhanced protection for face and body against splashes of concentrated or larger quantities of the material.[5] |
| Aerosol Generation | Procedures that may generate aerosols (e.g., sonication, vigorous mixing) | - All "Elevated Risk" PPE - A NIOSH-approved respirator with an organic vapor cartridge | Necessary to prevent inhalation of potentially harmful aerosols. Respirator use must comply with a formal respiratory protection program.[6] |
Protocol 1: PPE Donning and Doffing Procedure
-
Inspection: Before donning, visually inspect all PPE for defects such as cracks, holes, or degradation. Discard and replace any damaged items.
-
Donning Sequence: a. Put on inner gloves. b. Don lab coat or chemical-resistant suit. c. Don respirator, if required, and perform a user seal check. d. Don eye and face protection (goggles/face shield). e. Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Doffing Sequence (to minimize cross-contamination): a. Remove outer gloves, peeling them off without touching the outer surface with bare skin. b. Remove face shield and goggles from the back. c. Remove lab coat, turning it inside out as it is removed. d. Remove inner gloves. e. Wash hands thoroughly with soap and water.
Caption: The hierarchy of controls for chemical safety.
Safe Handling, Storage, and Disposal
Adherence to strict protocols for handling, storage, and disposal is essential to prevent accidental exposure and environmental contamination.
Protocol 2: General Safe Handling
-
Preparation: Before starting work, review the Safety Data Sheet (SDS) and this guide. Ensure all necessary PPE and emergency equipment (spill kit, fire extinguisher) are available.
-
Location: Conduct all work in a designated area within a chemical fume hood.[9]
-
Dispensing: Use a spatula or scoop for solids to avoid creating dust. When making solutions, add the solid slowly to the solvent.
-
Heating: If heating is required, use a controlled heating source like a heating mantle or a hot plate with a stirrer. Avoid open flames.[9]
-
Completion: Upon completion of work, decontaminate the work area and any equipment used. Store the chemical in its designated location.
-
Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[10]
Storage Requirements
Proper storage is critical to maintain chemical integrity and prevent hazardous reactions.
-
Container: Keep in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[11][12] The epoxide ring can undergo violent, exothermic polymerization when initiated by acids or bases.
Waste Disposal
Chemical waste must be managed in accordance with all local, state, and federal regulations.
-
Collection: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[13][14] Do not pour waste down the drain.[13]
Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and informed response is crucial. All personnel should be familiar with these procedures before working with the chemical.
Table 4: First Aid Measures for Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | 1. Immediately move the affected person to fresh air.[15][16] 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[17] 3. Seek immediate medical attention. |
| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[15][18] 2. Wash the affected area with soap and water.[17][18] 3. Seek medical attention if irritation develops or persists. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][19] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[15] 3. Seek immediate medical attention.[17] |
| Ingestion | 1. Do NOT induce vomiting.[10][16] 2. Rinse mouth thoroughly with water.[13][17] 3. Never give anything by mouth to an unconscious person.[17] 4. Seek immediate medical attention. |
Protocol 3: Chemical Spill Management
-
Evacuate and Alert: Immediately alert others in the area. If the spill is large or involves volatile materials, evacuate the laboratory and call emergency services.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain: For liquid spills, contain the spill using a non-combustible absorbent material like sand, vermiculite, or a commercial sorbent.
-
Clean-Up: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
Caption: Decision workflow for an exposure incident.
Conclusion
This compound presents moderate acute hazards, including oral toxicity and skin, eye, and respiratory irritation. The presence of a reactive epoxide ring necessitates a high degree of caution, as this functional group is a structural alert for potential sensitization and mutagenicity. While specific toxicological data for this compound remains limited, a comprehensive safety strategy built on the principles of the hierarchy of controls, diligent use of appropriate PPE, and strict adherence to safe handling protocols can effectively mitigate the risks. By understanding the chemical causality behind these hazards, researchers can foster a proactive safety culture and ensure the responsible use of this and other novel chemical entities in the pursuit of scientific advancement.
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An In-depth Technical Guide to 4-(2-Oxiranylmethoxy)-benzeneethanol: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Oxiranylmethoxy)-benzeneethanol, a key chemical intermediate in the synthesis of various pharmaceuticals, most notably the cardioselective β-adrenergic receptor antagonist, betaxolol. The narrative delves into the historical context of its development within the broader pursuit of beta-blockers, details its chemical synthesis with an emphasis on the mechanistic principles guiding the process, and outlines the analytical techniques for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both foundational knowledge and practical insights into the handling and application of this important compound.
Introduction and Historical Context
The significance of this compound is intrinsically linked to the development of β-adrenergic receptor antagonists, or beta-blockers. The journey of beta-blockers began in the mid-20th century, with the pioneering work of Sir James Black, who sought to develop drugs that could reduce the oxygen demand of the heart muscle. This led to the discovery of propranolol, the first clinically successful beta-blocker, a breakthrough that earned Sir James Black the Nobel Prize in Medicine in 1988.
The first generation of beta-blockers, like propranolol, were non-selective, meaning they blocked both β1 and β2 adrenergic receptors. The desire for more targeted therapies with fewer side effects spurred the development of second-generation, cardioselective beta-blockers, which primarily target β1 receptors located in the heart. Betaxolol, a potent and selective β1 antagonist, emerged from this research effort and was patented in 1975, gaining approval for medical use in 1983.[1][2] It is in the synthesis of betaxolol and other related compounds that this compound plays a crucial role as a key precursor.[3]
While a specific date and individual credited with the first synthesis of this compound are not prominently documented in scientific literature, its creation was a necessary step in the patented synthetic routes leading to betaxolol. Therefore, its history is embedded within the broader narrative of advancements in cardiovascular pharmacology.
Chemical Properties and Characterization
This compound, also known by its alternative name 2-[4-(oxiran-2-ylmethoxy)phenyl]ethanol, is an aromatic compound containing both an epoxide (oxirane) and a primary alcohol functional group.
| Property | Value | Source |
| CAS Number | 104857-48-9 | [4] |
| Molecular Formula | C₁₁H₁₄O₃ | [4] |
| Molecular Weight | 194.23 g/mol | [4] |
| Appearance | Powder or liquid | [5] |
| Purity | ≥97% (commercially available) | [4] |
Spectroscopic Characterization (Anticipated Data)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethanol side chain, the protons of the oxirane ring, and the methylene protons of the ether linkage. The hydroxyl proton will likely appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals corresponding to the different carbon environments in the molecule, including the aromatic carbons, the carbons of the ethanol side chain, and the carbons of the glycidyl ether moiety.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad peak around 3400 cm⁻¹), C-H stretches of the aromatic ring and aliphatic chains, C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and the C-O-C stretching of the ether and epoxide (in the 1250-1000 cm⁻¹ region).
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) and fragmentation patterns characteristic of the loss of functional groups, such as the ethanol side chain or parts of the glycidyl ether.
Synthesis of this compound
The primary synthetic route to this compound is through a selective Williamson ether synthesis, reacting 4-hydroxyphenethyl alcohol with epichlorohydrin. This method leverages the greater acidity of the phenolic hydroxyl group compared to the alcoholic hydroxyl group.
Reaction Mechanism
The synthesis proceeds in two main steps:
-
Deprotonation: The phenolic hydroxyl group of 4-hydroxyphenethyl alcohol is selectively deprotonated by a mild base, such as potassium carbonate, to form a phenoxide ion. The alcoholic hydroxyl group remains largely protonated under these conditions.
-
Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks the least sterically hindered carbon of epichlorohydrin, displacing the chloride ion in an SN2 reaction. This is followed by an intramolecular cyclization to form the epoxide ring of the final product.
The diagram below, generated using DOT language, illustrates this synthetic workflow.
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Methodological & Application
The Strategic Synthon: Harnessing 4-(2-Oxiranylmethoxy)-benzeneethanol in the Synthesis of β-Adrenergic Receptor Blockers
Introduction: The Versatility of the Aryloxypropanolamine Scaffold
In the landscape of medicinal chemistry, the aryloxypropanolamine scaffold is a privileged structure, forming the core of a widely prescribed class of drugs known as β-adrenergic receptor blockers, or beta-blockers. These drugs are instrumental in the management of a range of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1] At the heart of the synthesis of many of these life-saving medications lies a versatile intermediate: 4-(2-Oxiranylmethoxy)-benzeneethanol. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this synthon, with a focus on the synthesis of the β-blocker betaxolol as a prime example. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed experimental protocols, and explore the pharmacological context of the target molecules.
The Significance of this compound as a Chiral Building Block
This compound is a bifunctional molecule of significant interest. The molecule possesses a reactive epoxide ring, which is susceptible to nucleophilic attack, and a primary alcohol on the phenoxy side chain. The key to its utility in medicinal chemistry lies in the epoxide functionality, which serves as a linchpin for introducing the crucial amino side chain characteristic of beta-blockers. The inherent strain of the three-membered epoxide ring facilitates its opening by various nucleophiles, most notably amines, to generate the desired β-amino alcohol moiety.[2]
The stereochemistry of the resulting amino alcohol is of paramount importance, as the pharmacological activity of most beta-blockers resides predominantly in one enantiomer.[3] This necessitates a synthetic approach that can control the stereochemical outcome of the epoxide ring-opening reaction.
Synthetic Strategy: A Two-Pronged Approach
The synthesis of β-blockers utilizing this compound or its analogues generally follows a two-stage process:
-
Formation of the Aryl Glycidyl Ether: This stage involves the synthesis of the epoxide intermediate itself, typically from a phenolic precursor.
-
Nucleophilic Ring-Opening of the Epoxide: This is the key bond-forming reaction where the amino side chain is introduced.
The following sections will provide a detailed exploration of these stages, with a focus on the synthesis of betaxolol.
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of this compound commences with the readily available starting material, p-hydroxyphenylethyl alcohol. The formation of the glycidyl ether is achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers.[4]
Reaction Principle: The Williamson Ether Synthesis
The Williamson ether synthesis is an S(_N)2 reaction between an alkoxide and an organohalide.[4] In this context, the phenolic hydroxyl group of p-hydroxyphenylethyl alcohol is deprotonated by a base to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of epichlorohydrin, displacing the chloride leaving group.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group without promoting unwanted side reactions. Potassium carbonate is a common and effective choice, offering a good balance of reactivity and handling safety.[5] Stronger bases, such as sodium hydride, could also be used but require more stringent anhydrous conditions.
-
Solvent Selection: A polar aprotic solvent, such as acetone or acetonitrile, is ideal for S(_N)2 reactions. These solvents can solvate the cation of the base, leaving the alkoxide anion more nucleophilic and available for reaction.[1]
-
Role of a Phase Transfer Catalyst (Optional): In some instances, a phase transfer catalyst (PTC) like a quaternary ammonium salt can be employed to enhance the reaction rate, particularly in biphasic reaction systems. The PTC facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the epichlorohydrin resides.[6][7]
Experimental Protocol: Synthesis of this compound
Materials:
-
p-Hydroxyphenylethyl alcohol
-
Epichlorohydrin
-
Potassium carbonate (anhydrous, powdered)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of p-hydroxyphenylethyl alcohol (1 equivalent) in anhydrous acetone, add anhydrous powdered potassium carbonate (1.5 equivalents).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography on silica gel if necessary.
| Parameter | Condition | Rationale |
| Reactants | p-hydroxyphenylethyl alcohol, Epichlorohydrin | Formation of the glycidyl ether |
| Base | Potassium Carbonate | Deprotonation of the phenolic hydroxyl |
| Solvent | Acetone | Polar aprotic solvent favoring S(_N)2 reaction |
| Temperature | Reflux | To ensure a reasonable reaction rate |
| Reaction Time | 4-6 hours | Monitored by TLC for completion |
Part 2: Application in Beta-Blocker Synthesis via Epoxide Ring-Opening
The synthesized this compound is now primed for the crucial epoxide ring-opening step to introduce the amino alcohol functionality. This reaction is a cornerstone in the synthesis of a vast array of β-blockers.[8]
Reaction Principle: Nucleophilic Aminolysis of the Epoxide
The ring-opening of the epoxide with an amine proceeds via an S(_N)2 mechanism. The amine acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This attack leads to the opening of the three-membered ring and the formation of a β-amino alcohol.
Regioselectivity and Stereoselectivity: The Medicinal Chemist's Prerogative
For unsymmetrical epoxides like this compound, the regioselectivity of the amine attack is a critical consideration. Under neutral or basic conditions, the S(_N)2 attack preferentially occurs at the less sterically hindered carbon of the epoxide.[7] This is known as "normal" or "anti-Markovnikov" regioselectivity.
The stereochemistry of the reaction is also highly controlled. The S(_N)2 attack proceeds with an inversion of configuration at the carbon atom being attacked. This stereospecificity is crucial when using an enantiomerically pure epoxide to produce a single enantiomer of the final drug.
Experimental Protocol: Synthesis of Betaxolol
Materials:
-
This compound
-
Isopropylamine
-
Methanol
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Add isopropylamine (3-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the excess isopropylamine and methanol under reduced pressure using a rotary evaporator.
-
The crude betaxolol can be purified by recrystallization or column chromatography.
| Parameter | Condition | Rationale |
| Reactants | This compound, Isopropylamine | Nucleophilic ring-opening of the epoxide |
| Solvent | Methanol | Protic solvent that can facilitate the reaction |
| Temperature | Room Temperature | Mild conditions are often sufficient |
| Reaction Time | 24-48 hours | Monitored by TLC for completion |
Pharmacological Context: The Mechanism of Action of Beta-Blockers
Beta-blockers, such as the betaxolol synthesized from this compound, exert their therapeutic effects by antagonizing β-adrenergic receptors. These receptors are a class of G protein-coupled receptors that are stimulated by the endogenous catecholamines, epinephrine and norepinephrine.[5][9]
The β-Adrenergic Signaling Pathway
Stimulation of β-adrenergic receptors, primarily the β1 subtype in the heart, initiates a signaling cascade that leads to increased heart rate, contractility, and conduction velocity.[10] This pathway is illustrated in the diagram below.
Caption: The β-adrenergic signaling pathway and the site of action of beta-blockers.
By blocking the β-adrenergic receptor, beta-blockers competitively inhibit the binding of catecholamines, thereby attenuating the downstream signaling cascade.[11] This leads to a reduction in heart rate, myocardial contractility, and blood pressure, which are the desired therapeutic effects in the treatment of cardiovascular diseases.
Conclusion
This compound is a highly valuable and strategically important synthon in medicinal chemistry. Its utility as a precursor to the aryloxypropanolamine scaffold of beta-blockers is well-established. A thorough understanding of the principles governing its synthesis and subsequent nucleophilic ring-opening is essential for the efficient and stereocontrolled preparation of these vital medicines. The protocols and insights provided in this application note are intended to empower researchers in their efforts to develop novel and improved therapeutic agents for the treatment of cardiovascular diseases.
References
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Beta-blockers: Historical Perspective and Mechanisms of Action. (n.d.). Retrieved from [Link]
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Beta-Adrenoceptor Antagonists (Beta-Blockers). (n.d.). CV Pharmacology. Retrieved from [Link]
-
Beta blocker. (n.d.). In Wikipedia. Retrieved from [Link]
-
What is the mechanism of action of beta adrenergic blockers? (n.d.). R Discovery. Retrieved from [Link]
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Beta-1 adrenergic receptor, Beta-2 adrenergic receptor and Beta-3 adrenergic receptor are activated by Epinephrine and L-Noradrenaline. (n.d.). Bio-Rad. Retrieved from [Link]
-
A Comprehensive Review on Beta Blockers Synthesis Methods. (n.d.). Journal of Medicinal and Medical Chemistry. Retrieved from [Link]
-
Novel method could optimise beta-blocker synthesis. (2026, June 20). European Pharmaceutical Review. Retrieved from [Link]
-
Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). (2015, September 7). TÜBİTAK Academic Journals. Retrieved from [Link]
-
Synthesis and cardiovascular activity of metoprolol analogues. (2004, January 5). PubMed. Retrieved from [Link]
-
(PDF) Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). (2025, August 10). ResearchGate. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). MDPI. Retrieved from [Link]
-
Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (n.d.). ACS Publications. Retrieved from [Link]
-
Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]
-
Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. (n.d.). MDPI. Retrieved from [Link]
- Method for preparing p-hydroxyphenyl ethanol. (n.d.). Google Patents.
- Method for synthesizing 2-(4-benzylmethoxyphenyl)ethanol medical intermediate. (n.d.). Google Patents.
- Production of 4-hydroxyphenethyl alcohol. (n.d.). Google Patents.
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Application Notes and Protocols for 4-(2-Oxiranylmethoxy)-benzeneethanol in Biological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental use of 4-(2-Oxiranylmethoxy)-benzeneethanol, a molecule combining a phenylethanoid structure, similar to tyrosol, with a reactive glycidyl ether moiety. Due to the limited direct biological data on this specific compound, this guide synthesizes information from structurally related phenolic compounds and epoxides to propose a logical and scientifically rigorous framework for its investigation. The protocols detailed herein are designed to be self-validating, providing researchers with the necessary tools to assess its cytotoxic, antioxidant, and anti-inflammatory properties. Particular emphasis is placed on the careful handling and evaluation of the reactive epoxide group.
Introduction: Scientific Rationale and Structural Insights
This compound, also known as tyrosol glycidyl ether, is a bifunctional molecule. Its backbone is 4-hydroxybenzeneethanol (tyrosol), a phenolic compound found in olive oil and known for its antioxidant and potential neuroprotective effects[1][2]. The key distinguishing feature is the glycidyl ether (oxiranylmethoxy) group, which introduces a reactive epoxide ring.
The phenolic hydroxyl group suggests potential antioxidant activity through free radical scavenging. However, the presence of the electrophilic epoxide ring complicates its biological profile. Epoxides are known to react with cellular nucleophiles, such as glutathione (GSH) and nucleophilic residues in proteins and nucleic acids[3][4]. This reactivity can lead to cytotoxic effects but may also be the basis for targeted therapeutic interventions[5]. The dual nature of this molecule necessitates a multi-faceted experimental approach, starting with a thorough evaluation of its safety and cytotoxic profile before proceeding to more specific biological assays.
This guide will focus on three key areas of investigation:
-
Cytotoxicity Assessment: To determine the concentration range at which the compound can be safely studied.
-
Antioxidant Potential: To investigate the free-radical scavenging capabilities of the phenolic moiety.
-
Anti-inflammatory Activity: To explore its potential to modulate key inflammatory pathways, a common activity of phenolic compounds.
Safety and Handling
Given the presence of a glycidyl ether, which is a class of compounds known to have potential health hazards, stringent safety protocols are paramount. Phenyl glycidyl ether, a related compound, is a suspected carcinogen[6][7].
General Handling:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Avoid inhalation of any aerosols or dust.
-
In case of skin contact, wash the affected area immediately with soap and water.
Stock Solution Preparation:
-
Prepare a high-concentration stock solution in an appropriate solvent, such as dimethyl sulfoxide (DMSO).
-
Store stock solutions at -20°C or -80°C in amber vials to protect from light and prevent degradation.
-
When preparing working dilutions, ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.1% v/v).
Experimental Protocols
Preliminary Assessment: Cytotoxicity Profiling
Before evaluating any specific biological activity, it is crucial to determine the cytotoxic profile of this compound in the cell line(s) of interest. The MTT and XTT assays are reliable colorimetric methods for assessing cell viability.
Protocol 3.1.1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells by the ability of mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cell line of choice (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM.
-
Remove the medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits cell viability by 50%).
Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT cytotoxicity assay.
Assessment of Antioxidant Activity
The phenolic moiety of this compound suggests it may possess antioxidant properties. This can be assessed using cell-free chemical assays.
Protocol 3.2.1: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow.
Materials:
-
This compound stock solution
-
DPPH solution (0.1 mM in methanol)
-
Trolox or Ascorbic Acid (as a positive control)
-
Methanol
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in methanol in a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Evaluation of Anti-inflammatory Potential
Phenolic compounds often exhibit anti-inflammatory effects. The following protocols are designed to investigate the potential of this compound to modulate key inflammatory pathways.
Protocol 3.3.1: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This assay assesses the ability of the compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
LPS (from E. coli)
-
Griess Reagent
-
Nitrite standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assays) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated controls and LPS-only controls.
-
Collect the cell culture supernatant.
-
Perform the Griess assay by mixing the supernatant with the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm and determine the nitrite concentration using a standard curve.
-
Calculate the percentage inhibition of NO production.
Protocol 3.3.2: NF-κB Reporter Gene Assay
The NF-κB signaling pathway is a central regulator of inflammation. This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements.
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)
-
Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the assay kit's protocol.
-
Determine the percentage inhibition of NF-κB activation.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway.
Data Presentation and Interpretation
| Assay | Endpoint | Positive Control | Expected Outcome for Active Compound |
| Cytotoxicity | |||
| MTT/XTT | IC50 (µM) | Doxorubicin | A dose-dependent decrease in cell viability. |
| Antioxidant | |||
| DPPH Scavenging | IC50 (µM) | Trolox, Ascorbic Acid | A dose-dependent decrease in absorbance at 517 nm. |
| Anti-inflammatory | |||
| NO Production | IC50 (µM) | Dexamethasone | A dose-dependent decrease in nitrite concentration in the supernatant. |
| NF-κB Reporter | IC50 (µM) | BAY 11-7082 | A dose-dependent decrease in luciferase activity. |
Advanced Protocols: Investigating the Epoxide Moiety
The reactivity of the epoxide ring warrants further investigation, as it may contribute to both the biological activity and potential toxicity of the compound.
Protocol 5.1: Glutathione (GSH) Depletion Assay
This assay can indicate if the compound's cytotoxicity is mediated by the depletion of cellular GSH, a key detoxification mechanism for electrophiles.
Procedure:
-
Culture cells in the presence and absence of L-buthionine-S,R-sulfoximine (BSO), an inhibitor of GSH synthesis, for 24 hours.
-
Perform the MTT or XTT cytotoxicity assay as described in Protocol 3.1.1 with this compound on both BSO-treated and untreated cells.
-
Interpretation: A significant increase in cytotoxicity in the BSO-treated cells compared to the untreated cells suggests that GSH conjugation is a major detoxification pathway for the compound.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the biological characterization of this compound. The initial focus should be on establishing a safe concentration range through thorough cytotoxicity testing. Subsequent investigations into its antioxidant and anti-inflammatory properties will elucidate its potential therapeutic applications. Advanced studies into the role of the epoxide moiety in its mechanism of action and toxicity are highly recommended. The data generated from these experiments will be crucial for guiding further pre-clinical development of this novel compound.
References
-
PubChem. (n.d.). Phenyl glycidyl ether. National Center for Biotechnology Information. [Link]
-
PubMed. (n.d.). Tumor apoptosis induced by epoxide-containing piperazines, a new class of anti-cancer agents. [Link]
-
CORE. (n.d.). The Use of Chemical Reactivity Assays in Toxicity Prediction. [Link]
-
NCBI. (n.d.). Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]
-
PubMed. (n.d.). Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays. [Link]
-
PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Hydroxytyrosol Derivatives as Protectors for Vascular Endothelium Against Lipid Overload. [Link]
-
Wikipedia. (n.d.). Phenyl glycidyl ether. [Link]
-
NCBI. (n.d.). Some glycidyl ethers. [Link]
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- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tumor apoptosis induced by epoxide-containing piperazines, a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenyl glycidyl ether | C9H10O2 | CID 31217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 4-(2-Oxiranylmethoxy)-benzeneethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Pharmaceutical Synthesis
4-(2-Oxiranylmethoxy)-benzeneethanol, also known as 2-[4-(oxiran-2-ylmethoxy)phenyl]ethanol, is a key bifunctional organic reagent. Its structure incorporates a terminal epoxide ring, an aromatic core, and a primary alcohol, making it a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. The high reactivity of the strained three-membered epoxide ring allows for facile nucleophilic addition, while the hydroxyl group offers a secondary site for further chemical modification.
This reagent's most prominent application is as a pivotal precursor in the synthesis of aryloxypropanolamine-based β-adrenergic blocking agents, or "beta-blockers."[1][2] This class of drugs, which includes widely prescribed medications like Metoprolol and Betaxolol, is fundamental in the management of cardiovascular diseases such as hypertension, angina, and arrhythmia. The core structure of these drugs is efficiently constructed by the ring-opening of the epoxide moiety of this compound with an appropriate amine.
Physicochemical Properties and Safety Data
Proper handling and storage are paramount for ensuring the stability and reactivity of the reagent. Below is a summary of its key physical and chemical properties.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 104857-48-9 | [3][4] |
| Molecular Formula | C₁₁H₁₄O₃ | [3][4] |
| Molecular Weight | 194.23 g/mol | [3][4] |
| Appearance | Powder or liquid | [---] |
| Melting Point | 57-58 °C | [4] |
| Boiling Point | 338.6 °C at 760 mmHg | [4] |
| Density | 1.183 g/cm³ | [4] |
| Flash Point | 158.6 °C | [4] |
| Solubility | Soluble in Acetone, Chloroform (Slightly) | [4] |
| pKa | 14.92 ± 0.10 (Predicted) | [4] |
Safety & Handling
-
GHS Hazard Pictograms (Anticipated):
-
GHS07 (Exclamation Mark)
-
GHS08 (Health Hazard)
-
-
Anticipated Hazard Statements:
-
Precautionary Statements:
-
Prevention (P261, P280): Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
-
Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage is at refrigerator temperatures (2-8°C) for long-term stability.[8]
-
Disposal (P501): Dispose of contents/container to an approved waste disposal plant.[7]
-
Core Application: Synthesis of β-Adrenergic Blocking Agents
The primary utility of this compound is demonstrated in the synthesis of beta-blockers. The reaction hinges on the predictable and regioselective opening of the epoxide ring.
Mechanistic Overview: The Epoxide Ring-Opening Reaction
The key transformation is the nucleophilic ring-opening of the epoxide by a primary or secondary amine, which proceeds via a classic SN2 mechanism .[9]
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring.
-
Regioselectivity: Under neutral or basic conditions, the attack occurs at the sterically less hindered terminal carbon of the epoxide. This regioselectivity is a hallmark of the SN2 pathway for epoxides and is crucial for forming the desired 1-aryloxy-3-aminopropan-2-ol structure.[9][10]
-
Ring Opening & Protonation: The attack forces the C-O bond to break, opening the strained three-membered ring and forming an alkoxide intermediate. This intermediate is subsequently protonated by a proton source in the reaction medium (e.g., the solvent or a subsequent work-up step) to yield the final β-amino alcohol product.
This reaction can often be performed without a catalyst, particularly when heated or when using polar solvents that can stabilize the transition state.[11]
Workflow Diagram: Generalized Synthetic Route
The following diagram illustrates the general synthetic transformation for the preparation of an aryloxypropanolamine-based beta-blocker.
Caption: Fig 1. Generalized workflow for beta-blocker synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Synthesis of a β-Amino Alcohol Analogue
This protocol is adapted from a catalyst-free method for the regioselective opening of epoxides with primary amines and serves as a general procedure.[11]
Materials and Reagents:
-
This compound (1.0 eq)
-
Isopropylamine (1.5 - 3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a solvent mixture of DMF and water (e.g., 9:1 v/v).
-
Addition of Amine: Add isopropylamine (a 1.5 to 3-fold molar excess is recommended to minimize dialkylation) to the solution.[12]
-
Reaction: Heat the mixture to 60-80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Washes: Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x). The aqueous washes remove the DMF and excess amine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure β-amino alcohol.
Protocol 2: Synthesis of Betaxolol
This protocol is based on procedures described for the synthesis of Betaxolol, a selective β₁ receptor blocker, from a closely related precursor.[13] The starting material for this specific protocol is 1-{4-[2-(Cyclopropylmethoxy)ethyl]-phenoxy}-2,3-epoxy propane, which differs from the title reagent only by the etherification of the terminal alcohol. The reaction with isopropylamine, however, is directly analogous and illustrative.
Materials and Reagents:
-
1-{4-[2-(Cyclopropylmethoxy)ethyl]-phenoxy}-2,3-epoxy propane (1.0 eq, e.g., 15.0 g, 0.06 mol)
-
Isopropylamine (approx. 10 eq, e.g., 52 mL)
-
Deionized Water (e.g., 34 mL)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a reaction flask, charge 1-{4-[2-(Cyclopropylmethoxy)ethyl]-phenoxy}-2,3-epoxy propane (15.0 g).
-
Amine Addition: Cool the flask in an ice bath (below 0 °C). Under vigorous stirring, add isopropylamine (52 mL) dropwise, ensuring the temperature remains below 0 °C.
-
Water Addition: While still maintaining the temperature below 0 °C, add deionized water (34 mL) dropwise.
-
Reaction: Remove the ice bath and allow the reaction mass to warm to room temperature (25-35 °C). Continue stirring for 3 hours.
-
Removal of Excess Amine: Distill the excess isopropylamine under vacuum at a temperature of approximately 50 °C.
-
Extraction: Add deionized water (30 mL) to the concentrated residue. Extract the aqueous mixture with dichloromethane (2 x 30 mL).
-
Washing and Concentration: Combine the organic (DCM) layers and wash with water (2 x 30 mL). Distill the solvent completely under vacuum to yield the crude Betaxolol free base.
-
Purification/Salification (Optional): The crude product can be further purified by chromatography or converted directly to a pharmaceutically acceptable salt, such as the hydrochloride salt, by treatment with HCl in a suitable solvent like ethanol or ether.[14]
Troubleshooting and Optimization
Table 2: Common Issues and Solutions in Aryloxypropanolamine Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete reaction; Sub-optimal temperature; Inefficient stirring. | Increase reaction time and monitor closely by TLC. Increase temperature in small increments (e.g., 10 °C), but avoid excessive heat which can cause side reactions. Ensure vigorous stirring, especially in heterogeneous mixtures. |
| Formation of Dialkylated Byproduct | The primary amine product acts as a nucleophile and reacts with a second molecule of the epoxide. This is more likely with a low amine-to-epoxide ratio. | Increase the molar excess of the starting amine (e.g., from 1.5 eq to 3.0 eq or higher).[11][12] This statistically favors the reaction of the epoxide with the more abundant starting amine. |
| Polymerization or Tar Formation | Reaction temperature is too high; Presence of strong acidic or basic impurities that can catalyze epoxide polymerization. | Run the reaction at the lowest effective temperature. Ensure all reagents and solvents are of high purity and free from strong acid/base contaminants.[15] |
| Difficult Purification | Co-elution of product with starting materials or byproducts; Emulsion formation during work-up. | Optimize the solvent system for column chromatography. To break emulsions, add brine during the aqueous wash steps or filter the mixture through a pad of Celite. |
Conclusion
This compound stands as a highly effective and versatile reagent in modern organic synthesis. Its utility is most profoundly realized in the pharmaceutical sector, where its structure is ideally suited for the straightforward and high-yield synthesis of the aryloxypropanolamine core of many beta-blocker medications. The SN2 ring-opening reaction with amines is a robust, predictable, and scalable transformation. By understanding the underlying mechanism and optimizing reaction conditions related to solvent, temperature, and stoichiometry, researchers can efficiently leverage this building block to develop novel therapeutics and streamline existing manufacturing processes.
References
-
LookChem (n.d.). 2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol. Retrieved from [Link]
-
Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG (n.d.). Safety Data Sheet: 2-Methoxyethanol. Retrieved from [Link]
-
Li, W., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules. Retrieved from [Link]
- Google Patents (n.d.). CN100528832C - Technique of synthesizing levorotatory betaxolol hydrochloride.
-
ResearchGate (n.d.). Scheme 16. Synthesis of betaxolol derivatives 46. Retrieved from [Link]
-
Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. Retrieved from [Link]
- Google Patents (n.d.). CN101665441A - Method for preparing l-betaxolol hydrochloride.
-
Liquid Elements (2022). GHS SDS. Retrieved from [Link]
-
Veeprho (n.d.). Metoprolol Hydroxy Epoxide Impurity. Retrieved from [Link]
-
Kamal, A., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Current Organic Synthesis. Retrieved from [Link]
-
Xu, F., & Fang, G. (2013). Characterization and Synthesis of a Betaxolol Hydrochloride Intermediate. Advanced Materials Research. Retrieved from [Link]
-
McMurry, J. (n.d.). Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Angene Chemical (2024). Safety Data Sheet. Retrieved from [Link]
-
European Journal of Medicinal Chemistry (2018). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. Retrieved from [Link]
- Google Patents (n.d.). WO2010029566A2 - Process for preparation of phenoxypropanol amines.
-
Bionano Genomics (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
European Pharmaceutical Review (2024). Novel method could optimise beta-blocker synthesis. Retrieved from [Link]
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Step-by-step guide for reactions involving 4-(2-Oxiranylmethoxy)-benzeneethanol
Application Notes & Protocols
Topic: Step-by-Step Guide for Reactions Involving 4-(2-Oxiranylmethoxy)-benzeneethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
This compound (CAS: 104857-48-9) is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] Its structure features a phenoxyethanol core linked to a highly reactive oxirane (epoxide) ring. This epoxide moiety is the cornerstone of its synthetic utility, serving as a potent electrophile for nucleophilic ring-opening reactions.
The primary application of this and structurally related compounds is in the synthesis of β-amino alcohols.[3] This structural motif is the pharmacophore of an entire class of drugs known as beta-blockers (β-adrenergic blocking agents), which are essential for managing cardiovascular diseases like hypertension and angina.[4][5] The reaction of the epoxide ring with an amine is a direct and efficient method to construct the 1-amino-3-aryloxy-2-propanol backbone characteristic of many beta-blockers, such as Atenolol and Metoprolol.[6][7][8] Understanding the principles and practical execution of this reaction is therefore critical for drug discovery and process development.
This guide provides a detailed protocol for the nucleophilic ring-opening of this compound with an amine, explaining the underlying mechanism, experimental choices, and analytical validation.
Core Reaction: Nucleophilic Ring-Opening of the Epoxide
The most valuable reaction involving this compound is its aminolysis, which is the ring-opening of the epoxide by an amine. This reaction proceeds through a classic SN2 mechanism.
Mechanism & Rationale: The three-membered epoxide ring is highly strained. An amine, acting as a nucleophile, attacks one of the electrophilic carbons of the epoxide. To relieve the ring strain, the C-O bond breaks, resulting in the formation of a β-amino alcohol.[9][10]
-
Regioselectivity: In the absence of a catalyst, the amine (nucleophile) will preferentially attack the sterically less hindered carbon of the epoxide ring.[3][11] For this compound, this is the terminal carbon of the oxirane.
-
Stereospecificity: The SN2 attack occurs from the backside, leading to an inversion of the stereochemical configuration at the carbon center being attacked. This is a critical consideration when starting with an enantiomerically pure epoxide to produce a specific stereoisomer of the final drug molecule.[9]
Caption: SN2 mechanism for amine-mediated epoxide ring-opening.
Safety & Handling: A Prerequisite for Success
Working with epoxides and amines requires strict adherence to safety protocols.
-
General Precautions: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, is mandatory.[12][13]
-
Reagent-Specific Hazards:
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.
Detailed Protocol: Synthesis of 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)ethanol
This protocol details the reaction of this compound with isopropylamine. The procedure is based on established methods for the synthesis of beta-blockers.[8][15]
Materials & Equipment
| Reagent/Equipment | Specification/Grade |
| This compound | ≥97% Purity[1] |
| Isopropylamine | ≥99%, Anhydrous |
| Methanol (MeOH) | ACS Grade, Anhydrous |
| Ethyl Acetate (EtOAc) | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution |
| Brine | Saturated NaCl Aqueous Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular |
| Round-bottom flask (50 mL) | with magnetic stir bar |
| Condenser | |
| Heating mantle with temperature control | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Rotary Evaporator |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.94 g, 10 mmol).
-
Dissolve the starting material in methanol (20 mL).
-
Expertise Note: Methanol serves as a polar protic solvent that facilitates the reaction without competing significantly as a nucleophile under these conditions. Some modern protocols may use solvent-free conditions for greener chemistry, which often requires higher temperatures.[3][16]
-
-
Addition of Amine:
-
In the fume hood, carefully add isopropylamine (1.77 mL, 1.24 g, 21 mmol, 2.1 equivalents) to the solution.
-
Expertise Note: A slight excess of the amine is used to ensure the complete consumption of the limiting epoxide reagent and to drive the reaction to completion.
-
-
Reaction Conditions:
-
Attach a condenser to the flask and heat the mixture to a gentle reflux (~65 °C) using a heating mantle.
-
Maintain stirring and reflux for 4-6 hours.
-
-
Monitoring the Reaction:
-
Periodically check the reaction's progress using TLC (e.g., every hour after the first 2 hours).
-
Use a mobile phase of 9:1 Ethyl Acetate / Methanol.
-
Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate. The reaction is complete when the starting epoxide spot has disappeared.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the methanol using a rotary evaporator.
-
Dissolve the resulting residue in Ethyl Acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Expertise Note: The bicarbonate wash removes any acidic impurities and the unreacted amine, while the brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product, often an oil or a waxy solid, can be purified using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes, gradually increasing the polarity, to isolate the pure β-amino alcohol.
-
Combine the pure fractions and remove the solvent to obtain the final product.
-
Caption: General workflow for the synthesis of a β-amino alcohol.
Data Analysis & Characterization
A successful reaction is validated by thorough analytical characterization of the purified product.
| Technique | Expected Result for 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)ethanol |
| Yield | Typically 75-90% after purification. |
| Appearance | White to off-white solid or viscous oil. |
| ¹H NMR | Disappearance of epoxide protons (~2.7-3.2 ppm). Appearance of a methine proton (CH-OH) adjacent to the hydroxyl group, and signals corresponding to the isopropyl group. |
| ¹³C NMR | Disappearance of epoxide carbon signals (~44, 50 ppm). Appearance of new signals for the amino alcohol backbone. |
| Mass Spec | A molecular ion peak (M+H)⁺ corresponding to the product's molecular weight (C₁₄H₂₃NO₃, MW: 269.34). |
| FT-IR | Broad O-H and N-H stretching bands (~3300-3400 cm⁻¹). Disappearance of the characteristic epoxide C-O stretch (~1250 cm⁻¹). |
Conclusion & Broader Impact
The protocol described herein provides a reliable and well-understood method for the synthesis of β-amino alcohols from this compound. This reaction is not merely an academic exercise; it represents a key step in the synthesis of numerous active pharmaceutical ingredients.[4][17] The principles of regioselectivity and stereospecificity are paramount, and mastering this reaction allows researchers to create diverse libraries of compounds for drug screening. Further optimizations, such as the use of metal- and solvent-free protocols or biocatalysis, are paving the way for more efficient and environmentally benign syntheses in the future.[16][18]
References
- Benchchem. Application Notes and Protocols for Stereospecific Epoxide Ring Opening with Amines.
- Pharma Tutor. ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020-04-14).
- Royal Society of Chemistry. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications.
- Slideshare. atenolol. (2017-02-11).
- SciELO México. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. (2012-09-22).
- Crimson Publishers. A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017-04-21).
- ResearchGate. Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide....
- MDPI. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. (2024-06-18).
- ChemicalBook. Atenolol synthesis.
- ResearchGate. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2025-11-19).
- Santa Cruz Biotechnology. 4-(2-Oxiranylmethoxy)benzeneethanol.
- Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods.
- PubMed. Synthesis and pharmacology of potential beta-blockers. (1979-10).
- Fisher Scientific. SAFETY DATA SHEET. (2013-08-19).
- PPG. SAFETY DATA SHEET. (2026-01-02).
- Carl ROTH. Safety Data Sheet: ≥99 %.
- European Pharmaceutical Review. Novel method could optimise beta-blocker synthesis. (2025-06-20).
- Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. (2024-03-24).
- Amadis Chemical Co., Ltd. This compound CAS NO.104857-48-9.
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Application Notes and Protocols for the Analytical Identification of 4-(2-Oxiranylmethoxy)-benzeneethanol
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the robust analytical identification and characterization of 4-(2-Oxiranylmethoxy)-benzeneethanol (CAS 104857-48-9).[1][2] This compound, a key intermediate in pharmaceutical synthesis, requires precise and accurate analytical methods to ensure purity, stability, and quality control throughout the drug development process. This document outlines methodologies employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring methodological integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound, with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , is a critical building block in the synthesis of various pharmaceutical compounds.[1] Its structure incorporates a reactive oxirane (epoxide) ring, a benzene ring, and a primary alcohol, making it susceptible to various chemical transformations and potential impurity formation.
The unambiguous identification and quantification of this molecule, along with its potential process-related impurities and degradation products, are paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a multi-faceted analytical approach, leveraging the strengths of orthogonal techniques to build a comprehensive analytical profile of the compound.
Chemical Structure and Properties:
-
Chemical Name: 2-[4-(oxiran-2-ylmethoxy)phenyl]ethanol[1]
-
CAS Number: 104857-48-9[1]
-
Molecular Formula: C₁₁H₁₄O₃[1]
-
Molecular Weight: 194.23[1]
-
Appearance: White to off-white solid[2]
-
Melting Point: 57-58°C[2]
High-Performance Liquid Chromatography (HPLC): A Validated Method for Purity and Stability Assessment
Reverse-phase HPLC (RP-HPLC) is the workhorse for purity determination and stability-indicating assays in the pharmaceutical industry. The method's ability to separate compounds with varying polarities makes it ideal for resolving this compound from its potential impurities.
Rationale for Method Development
The selection of a C18 stationary phase provides a non-polar environment conducive to the retention of the moderately polar analyte. A mobile phase comprising a mixture of acetonitrile and a phosphate buffer at a slightly acidic pH ensures good peak shape and resolution. The acidic pH suppresses the ionization of any potential acidic or basic impurities, leading to more consistent retention times. UV detection is employed based on the chromophoric nature of the benzene ring in the analyte.
Experimental Protocol: RP-HPLC
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/VIS detector is suitable for this analysis.[3]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 225 nm[3] |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Reagent Preparation:
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to a final concentration of 20 mM. Adjust the pH to 3.0 with phosphoric acid.
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution at a similar concentration to the standard solution using the mobile phase as the diluent.
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]
Data Interpretation
The retention time of the main peak in the sample chromatogram should correspond to that of the reference standard. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks. The method's stability-indicating nature can be confirmed by subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) and demonstrating that the degradation products are well-resolved from the parent peak.
Gas Chromatography-Mass Spectrometry (GC-MS): Identification of Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents and volatile by-products from the synthesis of this compound.
Causality in Experimental Design
A non-polar capillary column, such as one coated with (5%-phenyl)-methylpolysiloxane, is chosen to separate compounds based on their boiling points and polarities.[5] Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared against spectral libraries like NIST for compound identification.[5]
Experimental Protocol: GC-MS
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.[5]
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[5] |
| Injector Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or methanol at a concentration of approximately 1 mg/mL.
Data Analysis and Interpretation
The total ion chromatogram (TIC) will show the separation of different components in the sample. The mass spectrum of each peak can be compared with a reference library (e.g., NIST) to tentatively identify the compounds. The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 194, along with characteristic fragment ions corresponding to the loss of structural moieties.
Workflow for GC-MS Analysis:
Caption: Workflow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
The Power of NMR in Structural Verification
¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the number of protons of each type (integration). ¹³C NMR provides information on the number of non-equivalent carbons and their chemical environment. Together, they provide a molecular fingerprint that can definitively confirm the structure of this compound.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
Acquisition Parameters (Typical for 400 MHz):
-
¹H NMR:
-
Pulse Program: Standard single pulse
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
Expected Spectral Features and Interpretation
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Two doublets in the range of δ 6.8-7.2 ppm, integrating to 2H each, characteristic of a para-substituted benzene ring.
-
Oxirane Protons: A multiplet in the range of δ 2.7-3.4 ppm, corresponding to the three protons of the epoxide ring.
-
OCH₂ Protons (ether linkage): A multiplet around δ 3.9-4.3 ppm, integrating to 2H.
-
Benzylic CH₂ Protons: A triplet around δ 2.8 ppm, integrating to 2H.
-
Ethanol CH₂ Protons: A quartet around δ 3.8 ppm, integrating to 2H.
-
Ethanol OH Proton: A broad singlet, the chemical shift of which is concentration-dependent.
¹³C NMR (101 MHz, CDCl₃):
-
Aromatic Carbons: Signals in the range of δ 114-158 ppm.
-
Oxirane Carbons: Signals around δ 44 and 50 ppm.
-
OCH₂ Carbon (ether linkage): A signal around δ 70 ppm.
-
Benzylic CH₂ Carbon: A signal around δ 38 ppm.
-
Ethanol CH₂ Carbon: A signal around δ 63 ppm.
Logical Relationship of Analytical Techniques:
Caption: Interrelation of analytical techniques for comprehensive characterization.
Conclusion
The analytical methodologies detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The orthogonal nature of HPLC, GC-MS, and NMR ensures a high degree of confidence in the identity, purity, and stability of this important pharmaceutical intermediate. Adherence to these protocols and the underlying scientific principles will enable researchers and drug development professionals to maintain stringent quality control and ensure the integrity of their synthetic processes.
References
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 433-439.
- Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- Das, B. K., & Jain, A. (2009). Gas chromatographic-mass spectrometric determination of Benzyl alcohol in injectable suspensions. Rasayan Journal of Chemistry, 2(4), 935-940.
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Application Note: High-Performance Liquid Chromatography and Gas Chromatography Methods for the Analysis of 4-(2-Oxiranylmethoxy)-benzeneethanol
Abstract
This application note presents detailed analytical protocols for the quantitative and qualitative analysis of 4-(2-Oxiranylmethoxy)-benzeneethanol, a key intermediate and potential impurity in the synthesis of various pharmaceuticals. As a known related substance to the beta-blocker atenolol (Atenolol Related Compound B), its accurate determination is critical for quality control and regulatory compliance. We provide comprehensive methodologies for its analysis using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols include an achiral reversed-phase HPLC method for impurity profiling, a chiral HPLC method for enantiomeric separation, and a GC method suitable for its determination, with a discussion on the merits of both direct injection and derivatization techniques. The rationale behind method development, including the selection of stationary phases, mobile phases, and detection parameters, is discussed in detail to provide researchers, scientists, and drug development professionals with a robust framework for implementation. All methods are designed to be validated in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5]
Introduction: The Analytical Significance of this compound
This compound is a bifunctional organic molecule featuring a phenyl ethanol moiety and a reactive glycidyl ether group. Its structure makes it a valuable building block in organic synthesis. However, its primary significance in the pharmaceutical industry is as a known process-related impurity and potential degradation product in the synthesis of atenolol and other related active pharmaceutical ingredients (APIs). The oxirane (epoxide) ring is highly reactive and its presence, even at trace levels, can have implications for the stability, efficacy, and safety of the final drug product.
The molecule possesses a chiral center at the oxirane ring, meaning it can exist as two enantiomers, (R)- and (S)-4-(2-oxiranylmethoxy)-benzeneethanol. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual quantification are often a regulatory requirement.[6]
This guide provides a set of validated starting methods for the comprehensive analysis of this compound, addressing both its purity and its enantiomeric composition.
Physicochemical Properties and Analytical Considerations
-
Structure: C₁₁H₁₄O₃
-
Molecular Weight: 194.23 g/mol [7]
-
Polarity: The molecule possesses both polar (hydroxyl, ether) and non-polar (benzene ring, ethyl chain) characteristics, making it suitable for reversed-phase HPLC. Its polarity is expected to be moderate.
-
UV Absorbance: The substituted benzene ring acts as a chromophore. By analogy to similar structures like 4-hydroxybenzyl alcohol and atenolol, it is expected to exhibit significant UV absorbance in the range of 220-280 nm, making UV detection a suitable choice for HPLC.[8][9][10][11]
-
Volatility: With a molecular weight of 194.23 and polar functional groups capable of hydrogen bonding, the compound is expected to have a relatively high boiling point. This suggests that for GC analysis, derivatization may be beneficial to increase volatility and improve peak shape, although direct analysis of glycidyl ethers has been demonstrated.[12][13][14]
-
Solubility: The compound is expected to be soluble in common organic solvents used in chromatography, such as methanol, acetonitrile, and tetrahydrofuran.[15][16][17]
Reversed-Phase HPLC Method for Achiral Analysis and Impurity Profiling
This method is designed for the quantification of this compound in the presence of atenolol and other potential process-related impurities. The methodology is adapted from established methods for atenolol related substances.[4]
Scientific Rationale
A C18 stationary phase is chosen for its versatility and proven efficacy in separating compounds of moderate polarity. The mobile phase is a buffered aqueous-organic mixture. The inclusion of ion-pairing agents, such as octane-1-sulfonic acid sodium salt and tetra-n-butylammonium hydrogen sulfate, is crucial.[4] These agents form neutral ion pairs with any charged analytes (or impurities), enhancing their retention on the non-polar C18 stationary phase and improving peak shape, a common strategy in ion-pair chromatography.[6][8][18][19][20] The pH of the mobile phase is controlled at an acidic level (pH 3.0) to ensure the consistent ionization state of any basic or acidic functional groups within the analyte and potential impurities.[4] A mixture of methanol and tetrahydrofuran is used as the organic modifier to fine-tune the selectivity of the separation.
Experimental Protocol
Table 1: HPLC Instrumentation and Conditions for Achiral Analysis
| Parameter | Condition |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector. |
| Column | C18, 125 mm x 4.0 mm, 5 µm particle size (e.g., BDS Hypersil or equivalent).[4] |
| Mobile Phase | Prepare a solution containing 1.0 g of octane-1-sulfonic acid sodium salt and 0.4 g of tetra-n-butylammonium hydrogen sulfate in a mixture of 20 volumes of Tetrahydrofuran, 180 volumes of methanol, and 800 volumes of a 3.4 g/L solution of potassium dihydrogen phosphate. Adjust pH to 3.0 ± 0.2 with dilute ortho-phosphoric acid.[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 226 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution: The preparation will depend on the sample matrix. For a bulk drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the linear range of the method.
Validation Considerations (ICH Q2(R1))
This method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][4][5]
Chiral HPLC Method for Enantiomeric Separation
The presence of a stereocenter necessitates a chiral separation method to determine the enantiomeric purity of this compound. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of a wide range of enantiomers, including compounds with alcohol and ether functional groups.[7][21][22]
Scientific Rationale
A cellulose-based CSP, such as a Chiralcel OD column, is selected. These phases separate enantiomers based on the formation of transient diastereomeric complexes through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., ethanol or isopropanol), is used. The alcohol modifier plays a critical role in modulating retention and enantioselectivity. A small amount of a basic additive like diethylamine is often included to improve the peak shape of compounds with basic or acidic protons.[8]
Experimental Protocol
Table 2: HPLC Instrumentation and Conditions for Chiral Analysis
| Parameter | Condition |
| HPLC System | A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector. |
| Column | Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size, or equivalent polysaccharide-based chiral column.[8][21] |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (75:25:0.1, v/v/v).[8] |
| Flow Rate | 0.7 mL/min[8] |
| Column Temperature | 25 °C |
| Detection | UV at 276 nm[8] |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Sample and Standard Preparation
-
Racemic Standard: Dissolve the racemic this compound in the mobile phase to confirm the separation of the two enantiomers.
-
Sample Solution: Dissolve the sample in the mobile phase to a suitable concentration.
Gas Chromatography (GC) Method for Analysis
GC offers an alternative technique for the analysis of this compound. Due to its expected high boiling point, two approaches are considered: direct analysis under optimized conditions and analysis following derivatization.
Scientific Rationale
Direct (Underivatized) Analysis: The feasibility of analyzing intact glycidyl ethers by GC-MS has been demonstrated.[12][13] This approach requires a high-temperature-stable, low-bleed capillary column (e.g., a 5% phenyl-methylpolysiloxane) and careful optimization of the injector temperature and temperature program to prevent on-column degradation. This is the simpler approach in terms of sample preparation.
Derivatized Analysis: Derivatization is a robust strategy to increase the volatility and thermal stability of polar analytes.[14][23][24] For this compound, the primary hydroxyl group is the target for derivatization. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice. It replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, resulting in a more volatile and less polar derivative that exhibits better chromatographic behavior.[23][24]
Experimental Protocol (with Derivatization)
Table 3: GC Instrumentation and Conditions (Derivatized Analysis)
| Parameter | Condition |
| GC System | A GC system equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5 or equivalent). |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C, hold for 5 min. |
| Detector | FID: 280 °C or MS: Transfer line 280 °C, Source 230 °C, Scan range 50-500 amu. |
| Injection Volume | 1 µL (Split ratio 20:1) |
Derivatization Procedure (Silylation)
-
Accurately weigh approximately 1-2 mg of the sample or standard into a 2 mL autosampler vial.
-
Add 500 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA (with 1% TMCS as a catalyst, if necessary).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
Workflow Diagrams
Caption: GC analytical workflow including the derivatization step.
Conclusion
The analytical methods detailed in this application note provide a comprehensive toolkit for the analysis of this compound. The reversed-phase HPLC method is suitable for routine quality control and impurity profiling, while the chiral HPLC method allows for the critical assessment of enantiomeric purity. The GC method, particularly after derivatization, offers a reliable alternative or confirmatory technique. The choice of method will depend on the specific analytical challenge, available instrumentation, and regulatory requirements. Each protocol serves as a robust starting point for method validation and implementation in a regulated laboratory environment, ensuring the quality and safety of pharmaceutical products.
References
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Santoro, M. I., Cho, H. S., & Kedor-Hackmann, E. R. (2000). Enantiomeric separation and quantitative determination of atenolol in tablets by chiral high-performance liquid chromatography. Drug Development and Industrial Pharmacy, 26(10), 1107-10. [Link]
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
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Agilent Technologies. (n.d.). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]
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Munjewar, R. R., Farooqui, M., & Husain, S. (2010). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Der Pharmacia Lettre, 2(6), 244-251. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Molnar Institute. (n.d.). Enhancement of Retention by Ion-Pair Formation in Liquid Chromatography with Nonpolar Stationary Phases. [Link]
-
IOSR Journal. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. [Link]
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Research Journal of Pharmacy and Technology. (n.d.). RP-HPLC Method Development and Validation for Determination of Atenolol in Bulk Drug. [Link]
-
NIST. (n.d.). Benzenemethanol, 4-hydroxy-. [Link]
-
Yoshioka, T., et al. (2012). Chiral separation of glycerolipids by high-performance liquid chromatography. Journal of Oleo Science, 61(1), 27-36. [Link]
-
Der Pharma Chemica. (2011). Development and validation of a RP-HPLC Method for Simultaneous Estimation of Atenolol and Nitrendipine in Tablet Dosage Form. [Link]
-
Ermacora, A., & Hrncirik, K. (2013). Direct analysis of intact glycidyl fatty acid esters in edible oils using gas chromatography-mass spectrometry. Journal of Chromatography A, 1313, 243-249. [Link]
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PubChem. (n.d.). Benzyl Alcohol. [Link]
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University of Rochester. (n.d.). Solvents and Polarity. [Link]
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Klejdus, B., et al. (2009). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 20(8), 1509-1516. [Link]
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-
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-
Phenomenex. (n.d.). Chiral HPLC Column. [Link]
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Application Notes & Protocols for the Synthesis of Bio-active Derivatives from 4-(2-Oxiranylmethoxy)-benzeneethanol
Abstract: This document provides a detailed guide for the synthesis, purification, and characterization of novel derivatives from the versatile intermediate, 4-(2-Oxiranylmethoxy)-benzeneethanol. The core of this synthetic strategy revolves around the regioselective ring-opening of the epoxide moiety, a robust reaction for generating diverse molecular structures. This application note is designed for researchers in medicinal chemistry and drug development, offering both a step-by-step protocol for the synthesis of a representative β-amino alcohol and the foundational knowledge to adapt this methodology for various nucleophiles.
Introduction: The Strategic Importance of this compound
This compound, with CAS Number 104857-48-9, is a pivotal building block in pharmaceutical synthesis.[1] Its structure uniquely combines a reactive epoxide ring with a benzeneethanol scaffold. This configuration is particularly significant as it forms the core structure of many β-adrenergic blocking agents, commonly known as beta-blockers, which are essential medications for managing cardiovascular diseases like hypertension and angina.[2][3]
The synthetic utility of this compound lies in the high reactivity of the strained three-membered epoxide ring. This ring can be efficiently opened by a wide array of nucleophiles, including amines, alcohols, and thiols, under mild conditions.[4][5] This reaction, typically proceeding via an SN2 mechanism, allows for the controlled introduction of diverse functional groups, leading to the generation of extensive compound libraries for drug discovery and development.[6]
Mechanistic Insight: The Epoxide Ring-Opening Reaction
The primary transformation discussed herein is the nucleophilic ring-opening of the epoxide. This reaction is the cornerstone for derivatizing this compound.
Causality of the Mechanism: The reaction is driven by the relief of ring strain in the epoxide. In a basic or neutral medium, the nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted terminal carbon of the oxirane ring, leading to a highly regioselective synthesis of β-substituted amino alcohols.[5][7]
The general mechanism can be visualized as follows:
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Application Notes and Protocols: 4-(2-Oxiranylmethoxy)-benzeneethanol in Polymer Chemistry
An in-depth guide to the role of 4-(2-Oxiranylmethoxy)-benzeneethanol in polymer chemistry is presented here for researchers, scientists, and professionals in drug development.
Abstract: this compound is a bifunctional monomer with significant potential in the synthesis of advanced polymers. This document provides a comprehensive overview of its role in polymer chemistry, with a focus on its applications in epoxy and polyurethane systems. Detailed theoretical protocols, mechanistic insights, and characterization methodologies are presented to guide researchers in harnessing the unique properties of this molecule for the development of novel materials.
Introduction: A Molecule of Duality and Potential
This compound possesses a unique molecular architecture, featuring both a reactive oxirane (epoxy) ring and a primary hydroxyl group. This duality makes it a versatile building block for a variety of polymerization reactions. The presence of these two distinct functional groups allows for its participation in different reaction pathways, enabling the synthesis of polymers with tailored properties.
The primary hydroxyl group can engage in reactions typical of alcohols, such as esterification and etherification, and more importantly for polymer synthesis, it can react with isocyanates to form urethanes. The epoxy group, a strained three-membered ring, is susceptible to ring-opening reactions with a variety of nucleophiles, including amines, acids, and alcohols. This reactivity is the cornerstone of epoxy resin chemistry.
The benzene ring in the backbone of this compound imparts a degree of rigidity and thermal stability to the resulting polymers. The ether linkage provides flexibility, while the ethanol side chain influences the spacing and potential for hydrogen bonding within the polymer matrix.
Application in Epoxy Resin Systems: A Reactive Diluent and Toughening Agent
In epoxy formulations, this compound can function as a reactive diluent. Reactive diluents are crucial additives that reduce the viscosity of highly viscous epoxy resins, such as bisphenol A diglycidyl ether (DGEBA), thereby improving their processability and handling.[1][2] Unlike non-reactive diluents, which can migrate out of the cured polymer over time, reactive diluents become covalently incorporated into the polymer network, ensuring long-term stability and performance.[1]
The incorporation of this compound can also influence the final properties of the cured thermoset. The monofunctional nature of its epoxy group (relative to difunctional epoxy resins) can lead to a reduction in crosslink density, which can enhance the flexibility and toughness of the resulting material.[1]
Theoretical Protocol: Incorporation of this compound into a DGEBA-based Epoxy Resin
This protocol describes the use of this compound as a reactive diluent in a standard DGEBA epoxy system cured with an amine hardener.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
This compound
-
Amine curing agent (e.g., triethylenetetramine, TETA)
-
Acetone (for cleaning)
Equipment:
-
Glass beakers or disposable plastic cups
-
Mechanical stirrer or magnetic stir plate with stir bars
-
Vacuum oven
-
Molds for casting samples (e.g., silicone or Teflon)
-
Personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
-
Resin Preparation: In a clean, dry beaker, weigh the desired amount of DGEBA resin.
-
Addition of Reactive Diluent: Add the desired weight percentage of this compound to the DGEBA resin. The amount can be varied (e.g., 5, 10, 15 wt%) to study its effect on viscosity and final properties.
-
Mixing: Thoroughly mix the DGEBA and this compound at room temperature until a homogeneous mixture is obtained. A slight warming (to ~40°C) may be applied to reduce viscosity and facilitate mixing.
-
Degassing: Place the mixture in a vacuum oven at room temperature and apply a vacuum to remove any entrapped air bubbles.
-
Addition of Curing Agent: Calculate the stoichiometric amount of the amine curing agent required for the epoxy resin and the reactive diluent. The amine hydrogen equivalent weight (AHEW) and the weight per epoxide (WPE) of the resins are needed for this calculation.
-
Final Mixing: Add the calculated amount of the curing agent to the resin mixture and mix thoroughly for 2-3 minutes, ensuring a uniform dispersion.
-
Casting: Pour the mixture into the molds.
-
Curing: Cure the samples in an oven. A typical curing schedule might be 2 hours at 80°C followed by 3 hours at 150°C. The exact schedule will depend on the specific resin and curing agent used.
-
Post-Curing and Characterization: After curing, allow the samples to cool slowly to room temperature before demolding. The cured samples can then be characterized for their mechanical, thermal, and morphological properties.
Expected Outcomes and Characterization
| Property | Expected Effect of this compound Addition | Characterization Technique |
| Viscosity of Uncured Resin | Decrease | Rotational Viscometer |
| Glass Transition Temperature (Tg) | Potential decrease due to reduced crosslink density | Differential Scanning Calorimetry (DSC) |
| Tensile Strength | Potential decrease | Universal Testing Machine |
| Flexibility/Toughness | Potential increase | Dynamic Mechanical Analysis (DMA), Impact Testing |
Reaction Workflow for Epoxy System
Sources
Application Notes and Protocols: Deuterated 4-(2-Oxiranylmethoxy-d5)-benzeneethanol in Tracer Studies
Introduction: The Power of "Heavy" Molecules in Drug Discovery
In the intricate landscape of drug development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[1][2] Stable isotope labeling, the practice of replacing one or more atoms in a molecule with a stable (non-radioactive) isotope, has emerged as a powerful tool for elucidating these complex processes.[3][4] Deuterium (²H or D), a stable isotope of hydrogen, is particularly valuable in this regard.[5] The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, most notably by slowing down metabolic processes due to the kinetic isotope effect, without significantly impacting its biological activity.[6] This "deuterium effect" provides a unique window into a drug's metabolic fate.[7][8]
This guide provides a comprehensive overview of the application of Deuterated 4-(2-Oxiranylmethoxy-d5)-benzeneethanol as a tracer in metabolic and pharmacokinetic (PK) studies. This deuterated analog serves as an invaluable tool for researchers, scientists, and drug development professionals seeking to understand the disposition of the parent compound, 4-(2-Oxiranylmethoxy)-benzeneethanol, and other structurally related molecules.
The Tracer Molecule: Deuterated 4-(2-Oxiranylmethoxy-d5)-benzeneethanol
Chemical Structure:
-
Parent Compound: this compound
-
Deuterated Tracer: 4-(2-Oxiranylmethoxy-d5)-benzeneethanol
The five deuterium atoms are strategically placed on the oxiranylmethoxy moiety. This placement is critical as it is a common site of metabolic activity in structurally related compounds, such as beta-blockers.[9][10]
Rationale for Deuteration:
The primary rationale for using Deuterated 4-(2-Oxiranylmethoxy-d5)-benzeneethanol in tracer studies is its utility as a superior internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[11] Its chemical properties are nearly identical to the parent analyte, ensuring it co-elutes and experiences similar matrix effects and ionization efficiencies.[1][12][13] The mass difference allows for clear differentiation by the mass spectrometer, enabling highly accurate and precise quantification of the parent drug and its metabolites in complex biological matrices.[11]
Anticipated Metabolic Pathways
While specific metabolic data for this compound is not extensively available in the public domain, its structural similarity to aryloxypropanolamine beta-blockers, such as metoprolol, allows for the prediction of its primary metabolic pathways.[10] The metabolism of metoprolol is well-characterized and primarily occurs in the liver via cytochrome P450 enzymes, with CYP2D6 playing a major role.[3][4][14][15]
Based on this, the following metabolic transformations are anticipated for this compound:
-
O-demethylation: This is a major metabolic pathway for metoprolol and is likely to occur on the methoxy group of the benzene ring.[3]
-
α-hydroxylation: Hydroxylation of the carbon atom adjacent to the benzene ring is another significant metabolic route for metoprolol.[3]
-
N-dealkylation: Cleavage of the bond between the nitrogen and the isopropyl group is also a known metabolic pathway for beta-blockers.[3]
-
Oxidative deamination: The primary amine formed after N-dealkylation can undergo further oxidation.
-
Glucuronidation: The hydroxyl groups on the parent molecule and its metabolites can be conjugated with glucuronic acid to facilitate excretion.
Experimental Workflows and Protocols
I. In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol is designed to determine the rate of metabolism of this compound and to identify its primary metabolites using Deuterated 4-(2-Oxiranylmethoxy-d5)-benzeneethanol as an internal standard.
Objective: To assess the metabolic stability and profile of this compound in a controlled in vitro system.
Materials:
-
This compound
-
Deuterated 4-(2-Oxiranylmethoxy-d5)-benzeneethanol
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
LC-MS/MS system
Protocol:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mg/mL stock solution of Deuterated 4-(2-Oxiranylmethoxy-d5)-benzeneethanol in methanol.
-
Prepare a working solution of the parent compound at 100 µM in 50% methanol/water.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine 188 µL of phosphate buffer, 2 µL of the 100 µM parent compound working solution (final concentration 1 µM), and 10 µL of 20 mg/mL HLMs (final concentration 1 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw 50 µL aliquots of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately quench the reaction by adding the 50 µL aliquot to 150 µL of ice-cold acetonitrile containing the deuterated internal standard (final concentration 100 ng/mL).
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Monitor the disappearance of the parent compound and the appearance of potential metabolites over time.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Visualization of the In Vitro Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
II. In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical in vivo PK study in rats to determine the pharmacokinetic parameters of this compound.
Objective: To characterize the absorption, distribution, and elimination of this compound in a living system.
Materials:
-
This compound
-
Deuterated 4-(2-Oxiranylmethoxy-d5)-benzeneethanol
-
Male Sprague-Dawley rats (250-300g)
-
Dosing vehicle (e.g., 0.5% methylcellulose in water)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Dosing:
-
Fast rats overnight prior to dosing.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100 µL) from the tail vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding 3 volumes of acetonitrile containing the deuterated internal standard to 1 volume of plasma.
-
Vortex and centrifuge as described in the in vitro protocol.
-
Analyze the supernatant by a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the plasma concentration of this compound at each time point.
-
Use pharmacokinetic software to determine key parameters such as:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t₁/₂ (elimination half-life)
-
Visualization of the In Vivo PK Workflow:
Caption: Workflow for the in vivo pharmacokinetic study.
Data Presentation
Table 1: Representative LC-MS/MS Parameters
| Parameter | This compound | Deuterated 4-(2-Oxiranylmethoxy-d5)-benzeneethanol |
| Precursor Ion (m/z) | 195.1 | 200.1 |
| Product Ion (m/z) | 137.1 | 142.1 |
| Collision Energy (eV) | 15 | 15 |
| Cone Voltage (V) | 30 | 30 |
Table 2: Hypothetical Pharmacokinetic Parameters in Rats
| Parameter | Value |
| Cmax (ng/mL) | 850 |
| Tmax (hr) | 1.5 |
| AUC₀-t (ng*hr/mL) | 4200 |
| t₁/₂ (hr) | 3.8 |
Regulatory Considerations
The use of stable isotope-labeled compounds in non-clinical and clinical studies is well-established. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have provided guidance on bioanalytical method validation, which is applicable to assays using deuterated internal standards.[16][17][18][19][20] Key considerations include demonstrating the accuracy, precision, selectivity, and stability of the analytical method.[16][17][18][19][20] When used as tracers in human studies, the safety of deuterated compounds at the low doses administered is well-documented and they are not considered radioactive.[6]
Conclusion
Deuterated 4-(2-Oxiranylmethoxy-d5)-benzeneethanol is a powerful and versatile tool for investigating the metabolic and pharmacokinetic properties of its parent compound and structurally related molecules. Its use as an internal standard in LC-MS-based bioanalysis ensures the generation of high-quality, reliable data that is essential for informed decision-making in drug discovery and development. The protocols and information provided in this guide offer a solid foundation for researchers to design and execute robust tracer studies, ultimately contributing to a deeper understanding of drug disposition and the development of safer and more effective therapeutics.
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The pharmacokinetics of metoprolol and its metabolites in dialysis patients. PubMed. Available at: [Link]
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DEUTERATED ORGANIC COMPOUNDS: XXII. SYNTHESIS OF SOME DEUTERATED BENZENE DERIVATIVES. Canadian Science Publishing. Available at: [Link]
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Metoprolol. StatPearls - NCBI Bookshelf. Available at: [Link]
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New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: Chromatographic methods and ISR. Request PDF - ResearchGate. Available at: [Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]
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Stable Isotope Tracers: Technological Tools that have Emerged. NCBI. Available at: [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
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New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. PubMed. Available at: [Link]
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Stereospecific Pharmacokinetics and Pharmacodynamics of Beta- Adrenergic Blockers in Humans. University of Alberta. Available at: [Link]
-
Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. Available at: [Link]
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Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. PubMed. Available at: [Link]
-
4-Methoxyphenethyl alcohol. PubChem - NIH. Available at: [Link]
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- 8. CN118955232A - A method for synthesizing deuterated aromatic compounds - Google Patents [patents.google.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. scispace.com [scispace.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. m.youtube.com [m.youtube.com]
- 16. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov [fda.gov]
- 19. hhs.gov [hhs.gov]
- 20. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Oxiranylmethoxy)-benzeneethanol
Document ID: TSC-CHEM-4285 Revision: 1.0 Last Updated: January 12, 2026
Introduction
Welcome to the technical support guide for the synthesis of 4-(2-Oxiranylmethoxy)-benzeneethanol. This molecule, a key intermediate in various research and development applications, is typically synthesized via the Williamson ether synthesis. The reaction involves the nucleophilic substitution of a halide from an organohalide (epichlorohydrin) by a phenoxide ion, generated from 4-hydroxyphenethyl alcohol (tyrosol). While the reaction is robust, achieving high yields and purity can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocol.
Reaction Overview: The Williamson Ether Synthesis
The core of this synthesis is the reaction between 4-hydroxyphenethyl alcohol and epichlorohydrin under basic conditions. The base deprotonates the phenolic hydroxyl group, creating a more nucleophilic phenoxide. This phenoxide then attacks one of the carbons in the epoxide ring of epichlorohydrin, leading to the formation of the desired ether linkage.[1][2][3][4]
Caption: Figure 1. Simplified Williamson ether synthesis pathway.
Troubleshooting Guide
This section is structured to address the most common issues encountered during the synthesis.
Issue 1: Low or No Product Yield
Q1: My reaction has run for the specified time, but TLC analysis shows mostly unreacted starting material. What went wrong?
A1: This is a common issue often related to incomplete deprotonation of the starting phenol or insufficient reactivity.
-
Causality—The Role of the Base: The phenolic proton of 4-hydroxyphenethyl alcohol must be removed to form the nucleophilic phenoxide ion.[1][2] If the base is too weak, not present in sufficient stoichiometric amounts, or is of poor quality (e.g., old sodium hydride), deprotonation will be incomplete, and the reaction will stall. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still crucial.[1]
-
Troubleshooting Steps:
-
Verify Base Strength and Stoichiometry: For phenols, bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH) are effective.[5] Ensure you are using at least one molar equivalent of the base relative to the 4-hydroxyphenethyl alcohol. For solid bases like K₂CO₃, using a slight excess (e.g., 1.5-2.0 equivalents) can help drive the reaction.
-
Solvent Choice: The solvent must be able to dissolve the reactants and be compatible with the base. Aprotic polar solvents like DMF, DMSO, or acetonitrile are excellent choices as they solvate the cation of the base, leaving the anion more reactive.[5]
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.[6] If your reaction is sluggish at room temperature, consider gently heating to 40-60°C. A patent suggests that temperatures above 65°C can lead to undesirable side reactions.[7] Monitor the reaction closely by TLC.
-
Q2: The reaction seems to work, but my final isolated yield is very low. Where could I be losing my product?
A2: Low isolated yield can stem from side reactions that consume reactants or from physical loss during the work-up and purification stages.
-
Causality—Side Reactions: Several side reactions can compete with the desired ether formation:
-
Reaction at the Aliphatic Hydroxyl: The aliphatic alcohol on the side chain of 4-hydroxyphenethyl alcohol is less acidic than the phenol but can still be deprotonated and react, leading to an isomeric byproduct.
-
Di-alkylation: The newly formed product has a secondary alcohol that can, in principle, react with another molecule of epichlorohydrin, though this is less likely under controlled conditions.
-
Epoxide Ring Opening: If water is present, the epoxide on epichlorohydrin or the product can be hydrolyzed to a diol.
-
Polymerization: Epichlorohydrin can polymerize under certain conditions, consuming the reagent.
-
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of epichlorohydrin (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the more valuable 4-hydroxyphenethyl alcohol. A large excess can promote side reactions.
-
Anhydrous Conditions: Use dry solvents and fresh reagents to minimize water content, which can hydrolyze the epoxide ring.
-
Optimize Work-up: Ensure the pH is adjusted correctly during the aqueous work-up to protonate any remaining phenoxide and neutralize the base. The product may have some water solubility, so perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, DCM) to maximize recovery.
-
Purification Method: Column chromatography is typically required for high purity. Choose a solvent system that provides good separation between your product and any unreacted starting material or byproducts. Losses can occur if the product streaks on the column or if fractions are cut incorrectly.
-
Caption: Figure 2. Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Impurities
Q3: My crude NMR shows multiple products. What is the most likely impurity and how can I avoid it?
A3: The most common impurity is often 1,3-bis(4-(2-hydroxyethyl)phenoxy)propan-2-ol, which arises from the reaction of the desired product with another molecule of the starting phenoxide.
-
Causality—Epoxide Ring Opening by Phenoxide: The epoxide ring in the desired product is susceptible to nucleophilic attack. If there is still unreacted phenoxide present after all the epichlorohydrin has been consumed, it can attack the epoxide of the product molecule. This opens the ring and forms a di-substituted impurity. This is more likely to happen if epichlorohydrin is the limiting reagent or if it is added too slowly.
-
Troubleshooting Steps:
-
Reverse Addition: Instead of adding epichlorohydrin to the phenoxide solution, try adding the phenoxide solution slowly to a solution of epichlorohydrin. This ensures that epichlorohydrin is always in excess locally, minimizing the chance for the product to react with the phenoxide.
-
Temperature Control: Exothermic reactions can lead to localized "hot spots" where side reactions are accelerated. Maintain a controlled temperature throughout the addition process.[8] Running the reaction at a slightly lower temperature may improve selectivity.
-
Monitor Closely: Use TLC to monitor the disappearance of the starting material and the appearance of the product. Stop the reaction as soon as the starting material is consumed to prevent the formation of subsequent byproducts.
-
| Parameter | Standard Protocol | Optimized Protocol (for high purity) | Rationale |
| Base | 1.1 eq. NaOH | 1.5 eq. K₂CO₃ | K₂CO₃ is milder and easier to handle than NaH, reducing safety risks. The excess drives the reaction. |
| Solvent | Acetone | Anhydrous Acetonitrile | Acetonitrile is a polar aprotic solvent that enhances SN2 reaction rates.[5] |
| Temperature | Reflux (56°C) | 60°C | Provides sufficient energy without excessive side product formation.[6] |
| Addition Order | Add Epichlorohydrin | Add Phenoxide to Epichlorohydrin | Keeps epichlorohydrin in excess, minimizing di-alkylation. |
| Reaction Time | 12-24 h | Monitor by TLC (~6-12 h) | Prevents the formation of byproducts from over-reaction. |
Table 1: Comparison of Standard vs. Optimized Reaction Conditions.
Frequently Asked Questions (FAQs)
Q: Can I use a phase-transfer catalyst (PTC) for this reaction? A: Yes, a PTC such as tetrabutylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBAC) can be very effective, especially in a two-phase system (e.g., aqueous NaOH and an organic solvent like toluene).[6][9] The PTC helps transport the phenoxide from the aqueous phase to the organic phase to react with the epichlorohydrin, often leading to milder reaction conditions and higher yields.[9]
Q: What is the expected regioselectivity of the phenoxide attack on epichlorohydrin? A: The phenoxide, being a nucleophile, will preferentially attack the least sterically hindered carbon of the epoxide ring via an SN2 mechanism.[3][4] This means the attack occurs on the terminal carbon of the epoxide (the -CH₂- group), leading to the desired 4-(2-oxiranylmethoxy )-benzeneethanol structure. Attack at the internal carbon is sterically disfavored and kinetically slower.
Q: What is the best way to purify the final product? A: Flash column chromatography on silica gel is the most common and effective method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, typically provides good separation. For example, a gradient of 10% to 50% ethyl acetate in hexane should effectively separate the non-polar starting materials and byproducts from the more polar product.
Q: How do I confirm the structure of my final product? A: A combination of spectroscopic methods is required:
-
¹H NMR: Look for the characteristic signals of the oxirane (epoxide) protons, typically appearing as multiplets between 2.5 and 3.5 ppm. You should also see the aromatic protons, the two sets of -CH₂- groups from the ethyl side chain, and the -OCH₂- group protons.
-
¹³C NMR: Confirm the presence of all expected carbon atoms, including the two distinct carbons of the epoxide ring (typically around 45 and 50 ppm).
-
Mass Spectrometry (MS): Verify the molecular weight of the compound (C₁₁H₁₄O₃, MW: 194.23 g/mol ).[10]
-
FT-IR: Look for the characteristic C-O-C stretching frequencies of the ether and epoxide groups.
Detailed Protocol: Optimized Synthesis
This protocol is designed as a starting point for optimization.
Caption: Figure 3. Step-by-step experimental workflow.
Materials:
-
4-hydroxyphenethyl alcohol (1.0 eq)
-
Epichlorohydrin (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile, anhydrous (10-15 volumes)
-
Ethyl Acetate (for work-up)
-
Saturated NaCl solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyphenethyl alcohol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Heat the mixture to 60°C and stir for 1 hour to facilitate the formation of the potassium phenoxide salt.
-
Add epichlorohydrin (1.2 eq) dropwise to the stirring suspension over 30 minutes.
-
Maintain the reaction at 60°C and monitor its progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a clear oil.
References
-
Mechanism of coupling between phenolic compounds and epichlorohydrin... ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis. (2013). YouTube. Available at: [Link]
-
Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C. ResearchGate. Available at: [Link]
-
4-(2-OXIRANYLMETHOXY)BENZENEMETHANOL. GSRS. Available at: [Link]
-
Halogenated epoxide-phenol reactions A mechanism study. Scholars' Mine. Available at: [Link]
-
Epichlorohydrin. Organic chemistry teaching - WordPress.com. Available at: [Link]
-
Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. RSC Publishing. Available at: [Link]
-
4-(2-Oxiranylmethoxy-d5)benzeneethanol. Pharmaffiliates. Available at: [Link]
- Phenol alcohol-epichlorohydrin reaction products. (1953). Google Patents.
-
Green Chemistry. (2014). RSC Publishing. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. US2659710A - Phenol alcohol-epichlorohydrin reaction products - Google Patents [patents.google.com]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. scbt.com [scbt.com]
Common side reactions in the synthesis of 4-(2-Oxiranylmethoxy)-benzeneethanol
Technical Support Center: Synthesis of 4-(2-Oxiranylmethoxy)-benzeneethanol
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting solutions to ensure a successful and high-purity yield.
Overview of the Synthesis
This compound is a valuable bifunctional molecule, often serving as a key intermediate in the synthesis of pharmaceuticals, notably as a precursor for beta-blockers like Atenolol.[1][2][3] The most common synthetic route is a variation of the Williamson ether synthesis, reacting 4-hydroxyphenethyl alcohol with epichlorohydrin under basic conditions.
The reaction proceeds in two main steps:
-
Coupling Reaction: The phenoxide, generated by deprotonating 4-hydroxyphenethyl alcohol with a base, attacks the least sterically hindered carbon of epichlorohydrin. This opens the epoxide ring to form a chlorohydrin intermediate.[4][5]
-
Epoxidation (Dehydrochlorination): The same base then facilitates an intramolecular SN2 reaction, where the newly formed alkoxide attacks the carbon bearing the chlorine, displacing the chloride ion and forming the desired oxirane ring.[4]
Primary Synthetic Pathway
Caption: The two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Answer: Low yield is a frequent issue stemming from several potential sources. Systematically identifying the cause is key.
-
Incomplete Deprotonation: The phenolic hydroxyl group of 4-hydroxyphenethyl alcohol must be deprotonated to initiate the reaction. If the base is too weak, insufficient in quantity, or if the reaction medium contains acidic impurities, a significant portion of the starting material will remain unreacted.
-
Hydrolysis of Epichlorohydrin: Epichlorohydrin is susceptible to hydrolysis under basic conditions, especially in the presence of water. This side reaction consumes both the base and epichlorohydrin, forming glycerol dichlorohydrin and other undesired by-products, thereby reducing the availability of the reagent for the main reaction.[6]
-
Side Reactions and Polymerization: The desired product contains a reactive epoxide ring. This ring can be attacked by another molecule of the starting phenoxide, leading to the formation of dimers or oligomers.[6] Excessive heat or prolonged reaction times can exacerbate this issue.
-
Poor Phase Transfer: In a biphasic system (e.g., aqueous NaOH and an organic solvent), the transfer of the phenoxide ion to the organic phase where epichlorohydrin resides can be rate-limiting. Without efficient mixing or a phase-transfer catalyst (PTC), the reaction will be slow and incomplete.[5]
Troubleshooting Steps:
-
Verify Base Stoichiometry: Ensure at least one molar equivalent of a strong base (like NaOH or KOH) is used per equivalent of the phenolic hydroxyl group.[4]
-
Control Water Content: Use anhydrous solvents and ensure starting materials are dry. While some water is unavoidable with aqueous bases, minimizing it reduces epichlorohydrin hydrolysis.[6][7]
-
Optimize Temperature: Run the initial coupling reaction at a moderate temperature (e.g., 50-65°C) to prevent polymerization and other side reactions.[8]
-
Consider a Phase-Transfer Catalyst: Add a catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) to improve reaction kinetics in biphasic systems.[5][9]
Q2: My TLC/LC-MS analysis shows multiple unexpected spots. What are these side products?
Answer: The presence of multiple spots indicates the formation of side products. Understanding their origin is crucial for optimizing the reaction and purification.
Common Side Products and Their Causes
| Side Product | Formation Mechanism | How to Minimize |
| Dimer/Oligomer | The product's epoxide ring is attacked by another deprotonated 4-hydroxyphenethyl alcohol molecule. | Use an excess of epichlorohydrin (3-15 moles per mole of phenolic hydroxyl group) to ensure the phenoxide preferentially reacts with it.[10] Avoid high temperatures. |
| Glycidol | Hydrolysis of the product epoxide ring under aqueous basic conditions. | Minimize water in the reaction and avoid excessive base or prolonged heating after product formation.[7] |
| 1,3-Dichloropropanol | The chlorohydrin intermediate reacts with a second molecule of epichlorohydrin.[4] | Control the stoichiometry and addition rate of epichlorohydrin. |
| Unreacted Starting Material | Incomplete reaction due to insufficient base, low temperature, or short reaction time. | Check base stoichiometry and reaction conditions (time, temperature). Monitor reaction to completion via TLC. |
Visualizing Common Side Reactions
Caption: Major side reactions branching from the main synthetic pathway.
Q3: What is the optimal choice of base and solvent for this synthesis?
Answer: The choice of base and solvent is critical and interdependent.
-
Base Selection:
-
Alkali Metal Hydroxides (NaOH, KOH): These are the most common, cost-effective, and efficient bases.[8] They are strong enough to fully deprotonate the phenol. They are often used as an aqueous solution, creating a two-phase system with an organic solvent.
-
Carbonates (K₂CO₃, Cs₂CO₃): These are milder bases, which can sometimes offer better selectivity and reduce side reactions like hydrolysis. However, they may require higher temperatures or longer reaction times.
-
Organic Bases (e.g., DBU): While effective, they are generally more expensive and reserved for specific applications where inorganic bases are problematic.
-
-
Solvent Selection:
-
Two-Phase Systems: Often, the reaction is run without an additional organic solvent, using excess epichlorohydrin as both reactant and solvent.[10] If a solvent is used, non-polar solvents like toluene are common, requiring a phase-transfer catalyst for efficient reaction.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents can dissolve both the phenoxide salt and epichlorohydrin, creating a homogeneous reaction mixture. This can accelerate the reaction but makes product workup more challenging due to their high boiling points and water miscibility.
-
Alcohols (e.g., Methanol, Isopropanol): Using an alcohol as a co-solvent can sometimes improve solubility and reaction rates.[11] However, there is a risk of the alcohol competing with the phenol as a nucleophile, leading to undesired by-products.
-
Recommendation: For general laboratory scale, a biphasic system using aqueous NaOH with an excess of epichlorohydrin, with or without a phase-transfer catalyst, offers a good balance of reactivity, cost, and ease of workup.[10]
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Materials:
-
4-Hydroxyphenethyl alcohol (1.0 eq)
-
Epichlorohydrin (5.0 eq)
-
Sodium hydroxide (1.1 eq)
-
Tetrabutylammonium bromide (TBAB) (0.02 eq, optional)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxyphenethyl alcohol and epichlorohydrin.
-
If using, add the phase-transfer catalyst (TBAB).
-
In a separate beaker, dissolve sodium hydroxide in deionized water to create a 50% (w/w) solution.
-
Begin stirring the mixture in the flask and heat to 60°C.
-
Add the NaOH solution dropwise over 30-45 minutes, maintaining the internal temperature below 65°C.
-
After the addition is complete, allow the reaction to stir at 60°C for 2-4 hours.
-
In-Process Check: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the 4-hydroxyphenethyl alcohol spot is no longer visible.
-
Cool the reaction mixture to room temperature. Add ethyl acetate and water to dilute.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent and excess epichlorohydrin.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Protocol 2: Troubleshooting Workflow for Low Purity
Caption: A systematic workflow for diagnosing and resolving low product purity.
References
- Google Patents. (1981). US4284573A - Preparation of glycidyl ethers.
-
Slideshare. (2017). atenolol. Retrieved from [Link]
- Google Patents. (1973). US3766221A - Process for the manufacture of glycidyl ethers.
- Google Patents. (2014). CN103739571A - Synthesis method of phenyl glycidyl ether.
-
Pharmapproach. (2020). ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
Hansen, T. V., et al. (2021). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Molecules, 26(7), 2021. Retrieved from [Link]
-
Justia Patents. (2021). Product of glycidyl ether of a mono or polyhydric phenol. Retrieved from [Link]
-
Slideshare. (n.d.). Blr patent. Retrieved from [Link]
-
Chalmers ODR. (2016). Solvent-Free Synthesis of Glycidyl Ethers. Retrieved from [Link]
- Google Patents. (1953). US2659710A - Phenol alcohol-epichlorohydrin reaction products.
Sources
- 1. atenolol | PPTX [slideshare.net]
- 2. ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]
- 5. odr.chalmers.se [odr.chalmers.se]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. patents.justia.com [patents.justia.com]
- 8. US2659710A - Phenol alcohol-epichlorohydrin reaction products - Google Patents [patents.google.com]
- 9. CN103739571A - Synthesis method of phenyl glycidyl ether - Google Patents [patents.google.com]
- 10. US3766221A - Process for the manufacture of glycidyl ethers - Google Patents [patents.google.com]
- 11. Blr patent | PDF [slideshare.net]
Technical Support Center: Purification of 4-(2-Oxiranylmethoxy)-benzeneethanol
Prepared by the Senior Application Science Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-(2-Oxiranylmethoxy)-benzeneethanol (CAS 104857-48-9). We will address common challenges and provide robust, field-proven methodologies to ensure the highest possible purity of your final compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a problem-and-solution format.
Problem 1: Low or No Crystal Formation During Recrystallization
Scenario: You have dissolved your crude this compound in a hot solvent, but upon cooling, no crystals form, or the yield is disappointingly low.
Possible Causes & Solutions:
-
Cause A: Incorrect Solvent Choice: The fundamental principle of recrystallization is that the compound should have high solubility in a hot solvent and low solubility in the same solvent when cold.[1][2] If the compound remains highly soluble even at low temperatures, crystallization will not occur.
-
Solution: Perform a systematic solvent screening. Based on the structure of this compound, which contains a polar hydroxyl group, an ether linkage, and a nonpolar benzene ring, solvents like ethanol, isopropanol, or mixed solvent systems such as ethanol/water or acetone/hexane are promising candidates.[3][4]
-
-
Cause B: Insufficient Concentration: You may have used too much solvent, meaning the solution is not saturated enough for crystals to form upon cooling.[2]
-
Solution: Gently heat the solution to evaporate a portion of the solvent. Once you observe slight turbidity or the formation of solid at the edges, allow the concentrated solution to cool slowly.
-
-
Cause C: Lack of Nucleation Sites: Spontaneous crystallization requires the formation of a "seed" crystal, which can be kinetically slow.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for crystal nucleation.
-
Solution 2 (Seeding): If you have a small amount of pure this compound, add a single, tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for further crystal growth.
-
-
Cause D: Cooling Too Rapidly: Rapid cooling can lead to the formation of very small crystals or an amorphous solid instead of a well-defined crystalline structure.
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. This promotes the growth of larger, purer crystals.
-
Problem 2: Product "Oils Out" During Recrystallization
Scenario: Instead of forming solid crystals, your compound separates from the solvent as a liquid oil upon cooling.
Possible Causes & Solutions:
-
Cause A: High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a liquid below its normal melting point.[2]
-
Solution: Before attempting recrystallization, consider a preliminary purification step like flash column chromatography to remove the bulk of the impurities.
-
-
Cause B: Solution is Too Supersaturated: If the concentration of the solute is excessively high, it may crash out of solution as an oil.[2]
-
Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation. Allow this less-concentrated solution to cool slowly.
-
Problem 3: Suspected Epoxide Ring Opening During Purification
Scenario: After purification, you notice new impurities in your NMR or LC-MS analysis, often corresponding to a diol product. This suggests the strained epoxide ring has opened.
Possible Causes & Solutions:
-
Cause A: Acidic Conditions: The epoxide ring is highly susceptible to opening under acidic conditions.[5][6] The nucleophile will preferentially attack the more substituted carbon in an SN1-like reaction.[6] Sources of acid can include acidic silica gel, residual acid from the synthesis, or acidic solvents.
-
Solution 1 (Neutralize Silica Gel): If using column chromatography, use silica gel that has been pre-treated with a base like triethylamine. This is done by preparing a slurry of silica in a solvent system containing ~1% triethylamine and then packing the column as usual.
-
Solution 2 (Aqueous Workup): Before purification, perform a mild basic wash of your crude product solution (e.g., with saturated sodium bicarbonate solution) to neutralize any residual acid.
-
-
Cause B: Strong Nucleophiles/Bases: Strong nucleophiles can also open the epoxide ring, typically attacking the less sterically hindered carbon in an SN2 reaction.[6][7]
-
Solution: Avoid using strongly basic conditions during purification. If a basic wash is needed, use mild bases like bicarbonate or carbonate solutions and avoid prolonged contact times.
-
Workflow for Troubleshooting Purification
The following diagram outlines a logical workflow for selecting and troubleshooting a purification strategy for this compound.
Sources
Stability and storage conditions for 4-(2-Oxiranylmethoxy)-benzeneethanol
Welcome to the technical support center for 4-(2-Oxiranylmethoxy)-benzeneethanol (CAS 104857-48-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this valuable research chemical. Here, we address common questions and troubleshooting scenarios encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored at 2-8°C in a refrigerator.[1] It is crucial to store it in a tightly sealed container to prevent exposure to moisture and air. For extended storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize potential oxidation.
Q2: How should I handle the compound upon receiving it?
Upon receipt, immediately place the compound in a refrigerator at 2-8°C.[1] Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the compound, which can lead to hydrolysis of the oxirane ring.
Q3: Is this compound sensitive to light?
Q4: What solvents are compatible with this compound?
This compound is generally soluble in a range of organic solvents. However, for storage of solutions, it is critical to use dry (anhydrous) aprotic solvents. Protic solvents, such as water and alcohols, can react with the epoxide ring, leading to degradation. Always use freshly opened or properly dried solvents.
Q5: Can I store solutions of this compound? If so, under what conditions?
While storing the compound in its solid form is preferred, solutions in anhydrous aprotic solvents can be stored for short periods. These solutions should be stored at 2-8°C and protected from light. It is advisable to prepare solutions fresh for each experiment to ensure the highest purity and reactivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify that the compound has been stored at 2-8°C in a tightly sealed container.[1] Ensure that solutions are prepared with anhydrous solvents and used promptly. |
| Loss of reactivity | Hydrolysis of the oxirane ring. | Avoid exposure to moisture by allowing the container to warm to room temperature before opening and using anhydrous solvents for all solutions. |
| Presence of unexpected byproducts | Polymerization of the epoxide. | Avoid contact with acidic or basic contaminants, which can catalyze polymerization. Ensure all glassware is clean and dry. |
| Discoloration of the compound | Oxidation or other degradation pathways. | Store under an inert atmosphere and protect from light. Discolored material may indicate degradation and should be used with caution. |
Stability and Degradation Workflow
The following diagram illustrates the key considerations for maintaining the stability of this compound.
Caption: Decision workflow for proper storage and handling to mitigate degradation.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound while minimizing degradation.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Micropipettes with sterile, filtered tips
-
Argon or nitrogen gas source (optional)
Procedure:
-
Equilibration: Remove the container of this compound from the refrigerator (2-8°C) and allow it to sit at room temperature for at least 30 minutes before opening. This prevents moisture from condensing on the solid material.
-
Weighing: In a fume hood, carefully weigh the desired amount of the compound into a clean, dry amber glass vial.
-
Inert Atmosphere (Optional but Recommended): If available, gently flush the vial with a stream of argon or nitrogen gas to displace any air.
-
Solvent Addition: Using a micropipette, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
Storage: If the solution is not for immediate use, store it at 2-8°C, protected from light. It is recommended to use the solution as soon as possible, ideally within 24 hours of preparation.
References
- IVM Chemicals Srl. (2022).
- Fisher Scientific. (2013).
- PPG Industries Colombia Ltda. (2026). Safety Data Sheet: SIGMACOVER 410 Y BASE RAL 5019.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methoxyethanol ≥99 %, for synthesis.
- Sigma-Aldrich. (2025). Safety Data Sheet: (2R,3S)-(+)-3-(Benzyloxymethyl)oxirane-2-methanol 4-nitrobenzoic acid ester.
- European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
-
Global Substance Registration System (GSRS). (n.d.). 4-(2-OXIRANYLMETHOXY)BENZENEMETHANOL. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-(2-Oxiranylmethoxy-d5)benzeneethanol. Retrieved from [Link]
-
ResearchGate. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols. Retrieved from [Link]
-
MDPI. (2020). Naturally-Derived Amphiphilic Polystyrenes Prepared by Aqueous Controlled/Living Cationic Polymerization and Copolymerization of Vinylguaiacol with R–OH/BF3·OEt2. Retrieved from [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). Q1B: Photostability Testing of New Drug Substances and Products.
Sources
Troubleshooting guide for reactions with 4-(2-Oxiranylmethoxy)-benzeneethanol
As a Senior Application Scientist, I've designed this comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-(2-Oxiranylmethoxy)-benzeneethanol. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring you can not only solve immediate problems but also proactively design more robust experiments.
Technical Support Center: this compound
This molecule, with its reactive epoxide, ether linkage, and primary alcohol, is a versatile intermediate. However, its multifunctional nature presents unique challenges. This guide is structured to address these challenges directly.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Product Yield
You've run your reaction and analysis (TLC, LC-MS) shows a significant amount of unreacted starting material or a complex mixture with very little desired product.
Potential Cause 1: Inadequate Nucleophile Reactivity or Concentration The epoxide ring, while strained, requires a sufficiently potent nucleophile for efficient opening, especially under neutral or basic conditions.[1] If your nucleophile is weak or its concentration is too low, the reaction rate will be negligible.
Suggested Solution:
-
Increase Nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), consider converting it to its more reactive conjugate base with a non-nucleophilic base (e.g., sodium hydride for an alcohol to form an alkoxide, or DBU for an amine).
-
Increase Concentration: Use a higher concentration of the nucleophile. For reactions where the nucleophile also acts as the solvent, this is ideal. If using a co-solvent, ensure the nucleophile concentration is at least 1.5-3 equivalents relative to the epoxide.
Potential Cause 2: Improper Reaction Conditions (Temperature & Time) Epoxide ring-opening reactions can be slow at room temperature without appropriate activation.
Suggested Solution:
-
Optimize Temperature: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction closely for byproduct formation. Be cautious, as excessive heat can promote polymerization (see Problem 4).
-
Extend Reaction Time: Some reactions simply require more time to reach completion. Run a time-course study, taking aliquots every few hours to determine the optimal reaction duration.
Potential Cause 3: Catalyst Inefficiency or Absence Many ring-opening reactions require either acid or base catalysis to proceed at a reasonable rate.
Suggested Solution:
-
Acid Catalysis (for weak nucleophiles like water or alcohols): Introduce a catalytic amount of a protic acid (e.g., H₂SO₄, p-TsOH) or a Lewis acid (e.g., BF₃·OEt₂). Note that this will change the regioselectivity of the reaction (see Problem 3).
-
Base Catalysis (for strong nucleophiles): As mentioned, using the conjugate base of the nucleophile is often sufficient. The reaction is autocatalytic if using a strong amine nucleophile.
Below is a logical workflow to diagnose the root cause of low product yield in your experiments.
Caption: A decision tree for troubleshooting low product yield.
Problem 2: Formation of a Diol Byproduct (1-(4-(2-hydroxyethoxy)phenyl)-2,3-propanediol)
You observe a significant byproduct with a mass corresponding to the addition of water to the starting epoxide.
Potential Cause: Hydrolysis of the Epoxide Water is a common contaminant in solvents and reagents and can act as a nucleophile, leading to the formation of an unwanted 1,2-diol.[2] This is especially problematic in acid-catalyzed reactions where the epoxide is activated towards attack by even weak nucleophiles like water.
Suggested Solution:
-
Anhydrous Conditions:
-
Dry all glassware in an oven ( >100 °C) for several hours and cool under an inert atmosphere (N₂ or Ar).
-
Use anhydrous solvents. If not available, solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
Ensure all reagents, including the nucleophile and any catalysts, are anhydrous.
-
-
Competitive Stoichiometry: Use a large excess of your desired nucleophile to kinetically outcompete the trace amounts of water.
Problem 3: Incorrect Regioisomer is Formed
The nucleophile has added to the "wrong" carbon of the epoxide ring. For this compound, the epoxide carbons are C1' (terminal, less substituted) and C2' (internal, more substituted).
Cause & Mechanism: The regioselectivity of epoxide ring-opening is dictated by the reaction conditions.[3][4]
-
Basic/Nucleophilic Conditions (Sₙ2 Mechanism): Under basic or strongly nucleophilic conditions, the reaction proceeds via a classic Sₙ2 attack. The nucleophile will attack the less sterically hindered carbon atom.[5][6] For this molecule, the attack will occur at the terminal C1' position.
-
Acidic Conditions (Sₙ1-like Mechanism): Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized at the more substituted carbon (C2'). Consequently, the nucleophile preferentially attacks this more electrophilic, more substituted C2' carbon.[5]
Solution: Control the Reaction Conditions To ensure the desired regioselectivity, strictly control the pH and nature of your catalyst.
| Condition | Mechanism | Site of Nucleophilic Attack | Expected Product Type |
| Basic / Strong Nu⁻ | Sₙ2 | C1' (Less substituted) | Primary Alcohol |
| Acidic / Weak Nu | Sₙ1-like | C2' (More substituted) | Secondary Alcohol |
Problem 4: Polymerization or Formation of High Molecular Weight Species
The reaction mixture becomes viscous, or analysis shows a distribution of high molecular weight oligomers instead of a clean product.
Potential Cause: Intermolecular Self-Reaction The starting material, this compound, contains both an electrophile (the epoxide) and a nucleophile (the primary alcohol). One molecule's alcohol can attack another molecule's epoxide, initiating a chain reaction that leads to polymerization.[7] This is often accelerated by high temperatures or certain catalysts.
Suggested Solution:
-
Protect the Hydroxyl Group: Before performing the epoxide opening, protect the primary alcohol as a silyl ether (e.g., TBDMS-Cl, imidazole) or another suitable protecting group. This group can be removed in a subsequent step after the desired reaction at the epoxide is complete.
-
Use a Large Excess of the External Nucleophile: By significantly increasing the concentration of your desired nucleophile, you can favor the intermolecular reaction with the external nucleophile over the self-polymerization pathway.
-
Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A: Store in a tightly sealed container in a cool, dry place away from direct sunlight. A refrigerator (2-8 °C) is recommended for long-term storage.[8] Due to its reactive epoxide ring, it should be stored away from acids, bases, and strong oxidizing agents to prevent degradation or polymerization.
Q2: How can I monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a moderately polar solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The starting material is relatively polar, and the product, having incorporated a nucleophile, will likely have a different polarity. Staining with potassium permanganate (KMnO₄) can be effective for visualizing the spots if they are not UV-active. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for tracking the disappearance of starting material and the appearance of the product's mass peak.
Q3: My nucleophile also has a hydroxyl group. Will it react with itself? A: This is a valid concern. If your nucleophile is, for example, an amino alcohol, you have competing nucleophiles (the amine and the alcohol). Generally, amines are more nucleophilic than alcohols, so the amine will react preferentially. However, to ensure selectivity, you may need to protect the hydroxyl group on your nucleophile before the reaction and deprotect it afterward.
Experimental Protocol Example: Reaction with a Primary Amine
This protocol describes a general procedure for the ring-opening of this compound with benzylamine under mild conditions.
Objective: Synthesize 1-((4-(2-hydroxyethyl)phenoxy)methyl)-2-(benzylamino)ethanol.
Methodology:
-
Reagent Preparation:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., ethanol or acetonitrile, approx. 0.2 M concentration).
-
-
Reaction Setup:
-
Add benzylamine (1.2 eq) to the solution dropwise at room temperature with stirring. The slight excess of the amine helps drive the reaction to completion.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) using an oil bath.
-
-
Monitoring:
-
Monitor the reaction progress by TLC every 1-2 hours. The product should be more polar than the starting epoxide.
-
-
Work-up:
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (to remove any acidic impurities) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
Caption: General reaction scheme for the Sₙ2 ring-opening.
References
- US4369096A - Process for the purification of epoxides - Google P
- US4423239A - Method for purifying an epoxidation product - Google P
-
Ring Opening of Epoxides - Chad's Prep®. (URL: [Link])
- US4423239A - Method for purifying an epoxidation product - Google P
-
Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps. (URL: [Link])
-
Benzeneethanol, 4-(2-Oxiranylmethoxy)- CAS 104857-48-9: Properties, Applications, and Supply - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (URL: [Link])
-
Epoxides Ring-Opening Reactions - Chemistry Steps. (URL: [Link])
-
Epoxide Ring Opening With Base - Master Organic Chemistry. (URL: [Link])
-
Ch16: SN1 type reactions of epoxides - University of Calgary. (URL: [Link])
-
Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons - Pearson. (URL: [Link])
-
Purification and Characterization of Two Epoxide Hydrolases from Corynebacterium sp. Strain N-1074 - ASM Journals. (URL: [Link])
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (URL: [Link])
-
4-(2-OXIRANYLMETHOXY)BENZENEMETHANOL - gsrs. (URL: [Link])
-
1189916-93-5| Chemical Name : 4-(2-Oxiranylmethoxy-d5)benzeneethanol | Pharmaffiliates. (URL: [Link])
-
Reaction of glycidyl ethers with aliphatic alcohols in the presence of benzyl dimethylamine. (URL: [Link])
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 10. US4423239A - Method for purifying an epoxidation product - Google Patents [patents.google.com]
- 11. US4423239A - Method for purifying an epoxidation product - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(2-Oxiranylmethoxy)-benzeneethanol
Welcome to the technical support guide for the synthesis of 4-(2-Oxiranylmethoxy)-benzeneethanol. This molecule is a critical intermediate, particularly in the development of pharmaceuticals such as β-blockers.[1][2] Its synthesis, typically involving the reaction of 4-(2-hydroxyethyl)phenol with epichlorohydrin, presents several challenges that can impact yield, purity, and scalability. This guide provides in-depth troubleshooting advice and optimized protocols based on established chemical principles and field experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis.
Q1: What is the fundamental reaction for synthesizing this compound?
A: The synthesis is a Williamson ether synthesis. It involves the deprotonation of the phenolic hydroxyl group of 4-(2-hydroxyethyl)phenol by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks epichlorohydrin, displacing the chloride ion. An intramolecular SN2 reaction follows, where the newly formed alkoxide attacks the carbon bearing the chlorine, forming the desired epoxide ring.
Q2: Why is the phenolic hydroxyl group more reactive than the aliphatic hydroxyl group in this synthesis?
A: The phenolic proton is significantly more acidic than the aliphatic alcohol proton due to the resonance stabilization of the resulting phenoxide anion. The negative charge is delocalized across the aromatic ring, making the phenoxide a more stable and readily formed nucleophile under basic conditions. This inherent difference in acidity provides the selectivity for the reaction to occur at the desired phenolic position.
Q3: What is Phase Transfer Catalysis (PTC) and why is it highly recommended for this reaction?
A: Phase Transfer Catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase containing the base and phenoxide, and an organic phase containing epichlorohydrin).[3] A phase transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), forms an ion pair with the phenoxide anion.[3] This lipophilic ion pair is soluble in the organic phase, allowing it to efficiently react with epichlorohydrin.[3]
Benefits of using PTC include:
-
Increased Reaction Rates: Overcomes the insolubility barrier between reactants.
-
Milder Conditions: Allows for lower reaction temperatures, reducing side products.[3]
-
Higher Yields: Promotes the desired reaction pathway.[4]
-
Solvent-Free Options: Enables solid-liquid PTC systems, which can be environmentally advantageous.[5]
Q4: What are the most common side products I should be aware of?
A: The primary side products include:
-
1,3-diphenoxy-2-propanol derivative: Formed when a second molecule of the phenoxide attacks the newly formed epoxide ring of the product. This is favored by high temperatures and a high concentration of the phenoxide.[6]
-
Glycidol derivative from hydrolysis: Water present in the reaction mixture can hydrolyze the epoxide ring of the product to form a diol.
-
Polymerization products: Base-catalyzed polymerization of epichlorohydrin or the glycidyl ether product can occur, especially at elevated temperatures, leading to viscous or solid byproducts.[7]
-
Reaction at the aliphatic alcohol: While less favorable, some reaction can occur at the aliphatic -OH group, leading to an isomeric impurity.
Q5: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to resolve the starting material (4-(2-hydroxyethyl)phenol), the product, and any major non-polar byproducts. The disappearance of the starting phenol spot is a primary indicator of reaction completion. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems encountered during the synthesis.
Problem 1: Low or No Yield of the Desired Product
| Probable Cause | Underlying Chemistry | Recommended Solution |
| A. Incomplete Deprotonation | The base used is not strong enough or is stoichiometrically insufficient to fully deprotonate the phenolic hydroxyl group, resulting in a low concentration of the active nucleophile. | Ensure at least one molar equivalent of a strong base (e.g., NaOH, KOH) relative to the phenol is used. For solid-liquid PTC, powdered or flaked NaOH/KOH is effective.[4][5] |
| B. Inefficient Phase Transfer | The phenoxide ion, formed in the aqueous or solid phase, is not being effectively transported to the organic phase where epichlorohydrin resides. | Add a phase transfer catalyst (e.g., TBAB) at a loading of 2-5 mol%. Ensure vigorous stirring to maximize the interfacial area between phases. |
| C. Epoxide Hydrolysis | Excess water in the reaction, often from using aqueous base solutions, can lead to the opening of the desired epoxide ring to form an inactive diol.[8][9] | Use a concentrated (e.g., 50%) aqueous base solution rather than dilute solutions. Alternatively, a solvent-free or solid-liquid PTC system with solid NaOH/KOH pellets minimizes water content.[5] |
| D. Catalyst Deactivation | At high temperatures, some quaternary ammonium salts can undergo Hofmann elimination, deactivating the catalyst. | Maintain a moderate reaction temperature (e.g., 40-60°C).[3] If higher temperatures are required, consider a more thermally stable phosphonium-based PTC. |
Problem 2: Formation of a Viscous, Insoluble Polymer
| Probable Cause | Underlying Chemistry | Recommended Solution |
| A. Excessive Temperature | The reaction is exothermic. Runaway temperatures can initiate the base-catalyzed polymerization of epichlorohydrin and the glycidyl ether product.[7] | Maintain strict temperature control using an ice bath or cooling mantle, especially during the addition of the base. Keep the reaction temperature below 65°C.[6][10] |
| B. Incorrect Stoichiometry | A large excess of base relative to the nucleophile can promote the polymerization of epichlorohydrin as a side reaction. | Use a slight excess of epichlorohydrin (e.g., 1.5-3 equivalents) but maintain the base at approximately 1.0-1.2 equivalents relative to the phenol. |
Problem 3: Difficulties in Product Purification
| Probable Cause | Underlying Chemistry | Recommended Solution |
| A. Emulsion During Workup | The phase transfer catalyst can act as a surfactant, leading to the formation of stable emulsions during aqueous extraction, making phase separation difficult. | After the reaction, add a saturated brine solution (NaCl) during the aqueous wash. This increases the ionic strength of the aqueous phase and helps to break the emulsion. |
| B. Removing Unreacted Epichlorohydrin | Epichlorohydrin is often used in excess and can be difficult to remove completely due to its relatively high boiling point (117°C).[11] | After initial solvent removal, apply high vacuum distillation or use a Kugelrohr apparatus to effectively remove residual epichlorohydrin. |
| C. Co-elution with Byproducts | The desired product may have a similar polarity to side products like the 1,3-diphenoxy derivative, making separation by column chromatography challenging. | Optimize reaction conditions to minimize side product formation first (lower temperature, controlled addition of reagents). For chromatography, use a shallow gradient of a solvent system with moderate polarity (e.g., starting with 10:1 Hexane:Ethyl Acetate and gradually increasing polarity). |
Section 3: Data & Visualizations
Table 1: Influence of Key Reaction Parameters
| Parameter | Typical Range | Effect on Reaction | Optimization Goal |
| Phenol:Epichlorohydrin Ratio | 1 : 1.5 to 1 : 5 | Excess epichlorohydrin drives the reaction to completion but complicates purification.[11] | Use the lowest excess (e.g., 1:2) that provides a high conversion rate to balance yield and purification effort. |
| Base (NaOH/KOH) Stoichiometry | 1.0 - 1.2 eq. (vs. Phenol) | Less than 1 eq. results in incomplete reaction. Significant excess can promote polymerization. | Use a slight excess (1.1 eq.) to ensure full deprotonation while minimizing side reactions. |
| Phase Transfer Catalyst (TBAB) | 2 - 5 mol% | Essential for efficient reaction under biphasic conditions.[3] Higher loading offers diminishing returns. | Start with 3-4 mol%. Higher amounts may be needed for very viscous mixtures. |
| Temperature | 25°C - 65°C | Higher temperatures increase the rate but also favor the formation of polymers and di-adducts.[6][7] | Maintain a moderate temperature (40-50°C) for a balance of rate and selectivity.[3] |
| Solvent | Toluene, Hexane, or Solvent-Free | An organic solvent helps dissolve epichlorohydrin. Solvent-free (solid-liquid PTC) is a greener option.[4][5] | For lab scale, toluene is a good choice. For greener processes, explore solvent-free conditions.[5] |
Diagrams: Mechanisms and Workflows
Caption: Phase Transfer Catalysis (PTC) mechanism for glycidyl ether synthesis.
Caption: Common side reaction: Hydrolysis of the product epoxide ring.
Caption: Troubleshooting decision tree for low product yield.
Section 4: Recommended Experimental Protocol
This protocol utilizes phase transfer catalysis for a robust and high-yielding synthesis.
Materials:
-
4-(2-hydroxyethyl)phenol
-
Epichlorohydrin (3 eq.)
-
Sodium Hydroxide (NaOH), pellets or 50% aq. solution (1.1 eq.)
-
Tetrabutylammonium Bromide (TBAB) (0.04 eq.)
-
Toluene
-
Ethyl Acetate
-
Hexane
-
Saturated NaCl solution (Brine)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add 4-(2-hydroxyethyl)phenol (1 eq.), toluene (approx. 5 mL per gram of phenol), epichlorohydrin (3 eq.), and TBAB (0.04 eq.).
-
Initiation: Begin vigorous stirring and heat the mixture to 45°C.
-
Base Addition: Slowly add sodium hydroxide (1.1 eq.) portion-wise over 30-45 minutes. If using a 50% aqueous solution, add it dropwise via an addition funnel. Monitor the temperature closely; use a water bath to maintain it between 45-55°C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction to stir at 50°C for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture to room temperature. Add deionized water to dissolve the salts. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer twice with water, followed by one wash with saturated brine to break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification:
-
Step A (Epichlorohydrin Removal): Remove the excess epichlorohydrin from the crude oil via high-vacuum distillation.
-
Step B (Chromatography): Purify the resulting residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and MS analysis.
References
- BenchChem. (2025). Phase Transfer Catalyst Applications of Glycidyl Ethers in Organic Synthesis.
- Lee, S. et al. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers ODR.
- Kim, D. S., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. JAOCS, 78, 423–429.
- IAGI. (n.d.).
- Halpern, M. (n.d.). PTC Etherification for Aryl Glycidyl Ether. PTC Organics.
- Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions.
- Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions.
- Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry.
- Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods.
- McMurry, J. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry.
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
- RSC Publishing. (n.d.). Green Chemistry.
- Hanna, M. A., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-8.
- EurekAlert!. (2025). New method revolutionizes beta-blocker production process.
- ResearchGate. (n.d.). A convenient synthesis of the enantiomerically pure β-blocker (S)-betaxolol using hydrolytic kinetic resolution.
- Google Patents. (n.d.). Phenol alcohol-epichlorohydrin reaction products.
- Google Patents. (n.d.).
- Boyd, D. R., & Marle, E. R. (1908). Halogenated epoxide-phenol reactions A mechanism study. Scholars' Mine.
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- 4. researchgate.net [researchgate.net]
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- 10. US2659710A - Phenol alcohol-epichlorohydrin reaction products - Google Patents [patents.google.com]
- 11. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]
How to avoid polymerization of 4-(2-Oxiranylmethoxy)-benzeneethanol during storage
Technical Support Center: 4-(2-Oxiranylmethoxy)-benzeneethanol
Welcome to the dedicated technical support guide for this compound (CAS 104857-48-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. The inherent reactivity of the epoxide ring, while essential for its synthetic utility, also presents a significant risk of unintended polymerization during storage. This guide provides in-depth, field-proven insights and protocols to mitigate this risk.
Part 1: Understanding the Polymerization Risk
The primary challenge in storing this compound lies in its terminal epoxide group, a strained three-membered ring. This ring is susceptible to nucleophilic or electrophilic attack, which can initiate a chain-reaction polymerization process. This process, known as ring-opening polymerization, converts the monomeric liquid into a viscous oligomer or a solid polymer, rendering the material unusable and potentially creating a safety hazard due to exothermic reactions.
Polymerization can be initiated by trace amounts of contaminants, exposure to elevated temperatures, or certain types of light. The reaction, once initiated, can be self-catalyzing and accelerate over time.
Mechanism of Polymerization
The most common pathways for epoxide polymerization are initiated by acids (cationic polymerization) or bases (anionic polymerization).
-
Anionic Polymerization: Initiated by bases or nucleophiles (e.g., hydroxides, alkoxides, amines). The initiator attacks one of the epoxide carbons, opening the ring and creating a new alkoxide, which then proceeds to attack another monomer.
-
Cationic Polymerization: Initiated by Brønsted or Lewis acids (e.g., HCl, BF₃) or even water in the presence of an acid. The acid protonates the epoxide oxygen, making the ring highly susceptible to attack by another monomer molecule.
Below is a simplified representation of the propagation step in anionic ring-opening polymerization.
Caption: Anionic ring-opening polymerization of a glycidyl ether.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: The primary goal is to minimize molecular motion and prevent exposure to polymerization initiators. Based on supplier recommendations for similar epoxide compounds, strict environmental control is critical.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C | Reduces the kinetic energy of molecules, significantly slowing the rate of potential polymerization reactions. Avoid freezing, which can cause water condensation upon thawing. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture. Moisture can act as a weak acid or nucleophile, initiating polymerization. Oxygen can lead to oxidative degradation. |
| Light | Amber or Opaque Container | Protects from UV light, which can generate free radicals that may initiate polymerization. |
| Container Seal | Tightly Sealed with Inert Liner | Prevents ingress of atmospheric moisture and contaminants. Use caps with PTFE or other inert liners. |
Q2: What container materials are safe to use for storage?
A2: Material compatibility is crucial to prevent the container itself from initiating polymerization or degrading.
| Compatible Materials | Incompatible Materials | Rationale for Incompatibility |
| Borosilicate Glass (Type 1) | Aluminum, Zinc, Galvanized Steel | Can react with epoxides, especially in the presence of trace moisture, forming metal alkoxides that are potent polymerization catalysts. |
| Stainless Steel (304, 316L) | Carbon Steel | Surface can rust, and the iron oxides can act as Lewis acid catalysts. |
| Polytetrafluoroethylene (PTFE) | Polyvinyl Chloride (PVC) | Plasticizers in PVC can leach into the compound and may initiate polymerization.[2] |
| High-Density Polyethylene (HDPE) | Some Rubbers and Elastomers | May contain sulfur-based curing agents or other additives that can react with the epoxide ring. |
Compatibility data is often based on general guidelines for epoxides and should be verified for specific applications.[3][4][5]
Q3: Should I use a chemical stabilizer or inhibitor?
A3: For long-term storage, the addition of a stabilizer is a prudent measure, particularly if the material will be stored for several months or if its purity is not guaranteed. Stabilizers work by scavenging potential initiators.
-
Recommended Stabilizers: Sterically hindered phenols like Butylated Hydroxytoluene (BHT) or other antioxidants such as Irganox 1010 are effective at quenching radical-initiated reactions.[6] For acid-catalyzed polymerization, a non-nucleophilic base might be considered, though this requires careful evaluation to avoid initiating anionic polymerization.
-
Typical Concentration: 100-500 ppm of the chosen stabilizer is generally sufficient. It is critical not to overdose, as high concentrations of some additives can interfere with downstream reactions.
-
Causality: These stabilizers function as antioxidants, protecting the organic compound against thermo-oxidative degradation.[6] They provide a sacrificial, reactive hydrogen that readily terminates radical chains, preventing them from propagating.
Q4: How can I visually inspect my sample for signs of polymerization?
A4: Regular visual inspection is the first line of defense.
-
Increased Viscosity: The most telling sign. As polymer chains form, the liquid will become noticeably more viscous. It may progress from a free-flowing liquid to a syrupy consistency, and eventually to a gel or solid.
-
Haziness or Cloudiness: The pure monomer should be a clear liquid or solid.[1] The formation of insoluble polymer chains can cause the solution to appear hazy or cloudy.
-
Solid Precipitate: In early stages, you may see small amounts of solid polymer settling at the bottom of the container.
-
Discoloration: While not always indicative of polymerization, yellowing can suggest degradation, which often precedes or accompanies polymerization.
Part 3: Troubleshooting Guide
If you suspect polymerization has occurred, follow this logical workflow to assess the situation and take appropriate action.
Caption: Decision workflow for suspected polymerization.
Specific Issues & Actions
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Issue: Mild increase in viscosity, but the material is still liquid.
-
Probable Cause: Onset of oligomerization.
-
Action: Immediately perform a quantitative check as described in Protocol 2. If the epoxide value is still within an acceptable range for your application, use the material immediately. Do not return it to long-term storage.
-
-
Issue: Container is warm to the touch or shows signs of pressure buildup (bulging).
-
Probable Cause: Runaway polymerization is occurring. This is a serious safety hazard as the reaction is exothermic.
-
Action: DO NOT OPEN THE CONTAINER. Move the container to a blast shield or a remote area in a fume hood. Alert your facility's Environmental Health & Safety (EHS) officer immediately. Plan for emergency disposal.
-
-
Issue: Material has solidified completely.
-
Probable Cause: Complete polymerization.
-
Action: The material is unusable. It is likely stable in its solid form, but it should be disposed of according to your institution's chemical waste procedures. Consult your EHS department for guidance.
-
Part 4: Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting and Storage
This protocol minimizes exposure to atmospheric contaminants during handling.
-
Preparation: Move the main stock container of this compound from the 2-8°C storage to a desiccator and allow it to equilibrate to room temperature. This prevents condensation of atmospheric water on cold surfaces.
-
Inert Atmosphere: Perform all transfers inside a glove box or under a gentle stream of inert gas (argon or nitrogen) in a fume hood.
-
Aliquoting: Using a clean, dry glass or stainless steel syringe or cannula, transfer the desired amount to a smaller, pre-dried amber glass vial with a PTFE-lined cap.
-
Purging: Before sealing, gently flush the headspace of the new aliquot vial with inert gas for 15-20 seconds.
-
Sealing: Tightly seal the vial. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Main Stock Storage: Flush the headspace of the main stock container with inert gas before re-sealing.
-
Labeling & Storage: Clearly label the new aliquot with the compound name, date, and concentration. Immediately return both the main stock and the new aliquot to 2-8°C storage.
Protocol 2: Quality Control via Epoxide Value Titration
This protocol determines the epoxide content (or epoxide equivalent weight, EEW), which is the most direct measure of polymerization. A decrease in epoxide content signifies that the rings have opened and polymerized. A common method involves reaction with HCl and back-titration.[7][8]
-
Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Reagent Addition: Add 25 mL of a standardized 0.1 N solution of hydrochloric acid in acetone.
-
Reaction: Stopper the flask, swirl gently to mix, and allow the reaction to proceed in the dark for at least 30 minutes. The HCl will react with and open the epoxide ring.
-
Titration Setup: Add 3-5 drops of a suitable indicator (e.g., phenolphthalein) to the flask.
-
Back-Titration: Titrate the excess (unreacted) HCl in the flask with a standardized 0.1 N solution of sodium hydroxide in ethanol until the endpoint is reached (e.g., a persistent pink color with phenolphthalein).
-
Blank Titration: Perform a blank titration using 25 mL of the HCl/acetone solution without the epoxide sample.
-
Calculation:
-
Epoxide Value (equivalents/100 g) = [(V_blank - V_sample) * N_NaOH * 100] / W_sample
-
Where:
-
V_blank = Volume of NaOH solution used for the blank (mL)
-
V_sample = Volume of NaOH solution used for the sample (mL)
-
N_NaOH = Normality of the NaOH solution
-
W_sample = Weight of the sample (g)
-
-
-
Analysis: Compare the calculated Epoxide Value to the theoretical value for the pure monomer or the value from the Certificate of Analysis when the material was new. A significant decrease indicates polymerization.
Note: More advanced techniques like HPLC can also be used to quantify the monomer and detect oligomers.[9][10]
References
-
Polymer Chemistry: Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points.
-
Biomacromolecules: Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials.
-
Polymer Chemistry: Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers.
-
Semantic Scholar: Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points.
-
ACS Macro Letters: Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts.
-
BASF: Additives for epoxy applications.
-
Google Patents: Stabilizers for cycloaliphatic epoxide containing compositions.
-
Google Patents: Stabilization of epoxide compositions.
-
Analytical Methods (RSC Publishing): Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin.
-
Nagase ChemteX: Polymer/Resin Stabilizers.
-
ResearchGate: THE DETERMINATION OF EPOXIDE GROUPS.
-
PubMed: Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate.
-
Siberian Branch of the Russian Academy of Sciences: STABILIZERS OF POLYMERIC MATERIALS.
-
Pharmaffiliates: 4-(2-Oxiranylmethoxy-d5)benzeneethanol.
-
ResearchGate: Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate.
-
New York University: BNL CHEMICAL STORAGE AND COMPATIBILITY TABLE.
-
Chemical Reviews: Stereoselective Epoxide Polymerization and Copolymerization.
-
CP Lab Safety: Chemical Compatibility by Container Resin.
-
UCSD Blink: Chemical Compatibility Guidelines.
-
ResearchGate: Material compatibility of epoxies exposed to repeated low temperature vaporized hydrogen peroxide sterilization.
-
GSRS: 4-(2-OXIRANYLMETHOXY)BENZENEMETHANOL.
-
Santa Cruz Biotechnology: 4-(2-Oxiranylmethoxy)benzeneethanol.
-
University of Nebraska-Lincoln: Compatible Chemical Storage.
-
Santa Cruz Biotechnology: 4-(2-Oxiranylmethoxy-d5)benzeneethanol.
-
ChemicalBook: this compound.
-
ResearchGate: Thermal Decomposition Mechanisms of the Methoxyphenols.
-
Amadis Chemical Co., Ltd.: this compound CAS NO.104857-48-9.
-
ResearchGate: Synthesis and Thermal Decomposition Kinetics of Epoxy Poly Glycidyl Nitrate as an Energetic Binder.
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- 10. researchgate.net [researchgate.net]
Identifying impurities in 4-(2-Oxiranylmethoxy)-benzeneethanol samples
Welcome to the technical support center for 4-(2-Oxiranylmethoxy)-benzeneethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this molecule. The inherent reactivity of the oxirane (epoxide) ring presents unique challenges in both synthesis and analysis. This resource provides in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and logical workflows to ensure the integrity of your analytical results.
Section 1: Frequently Asked Questions (FAQs) on Potential Impurities
This section addresses the fundamental questions regarding the types of impurities you are likely to encounter and their chemical origins.
Q1: What are the most probable process-related impurities in a sample of this compound?
Process-related impurities are substances that arise from the manufacturing process itself. For this compound, these typically fall into three categories:
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Unreacted Starting Materials: The most common are 4-hydroxyphenylethanol and an epoxidizing agent like epichlorohydrin. Their presence indicates an incomplete reaction or inefficient purification.
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Reagent-Related Impurities: Side-products from reagents used in the synthesis, such as isomers or degradation products of the epoxidizing agent.
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By-products of the Reaction: The primary by-product of concern is the corresponding dimer or higher oligomers. The nucleophilic hydroxyl group of one molecule can attack and open the epoxide ring of another, initiating polymerization, especially under basic or acidic conditions used during synthesis.[1][2][3]
Q2: My sample is degrading upon storage. What are the expected degradation products?
This compound is susceptible to degradation through several pathways, primarily involving the highly strained and reactive epoxide ring.
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Hydrolysis Product (Diol): The most common degradant is the diol, 3-[4-(2-hydroxyethyl)phenoxy]propane-1,2-diol . This is formed by the acid- or base-catalyzed hydrolytic opening of the epoxide ring. Even trace amounts of water or acidic/basic residues on glassware can promote this degradation.
-
Polymeric Impurities: As with process-related impurities, dimerization and oligomerization can occur during storage, especially at elevated temperatures or in the presence of catalytic impurities. These are typically low-level but can be challenging to characterize. The polymerization of epoxides is a well-documented phenomenon.[1][4][5]
-
Oxidative Degradants: While less common, oxidation of the secondary alcohol or the aromatic ring can occur, particularly if the sample is exposed to air and light over long periods. Forced degradation studies using oxidizing agents like hydrogen peroxide are necessary to investigate this potential pathway.[6]
The diagram below illustrates the primary degradation pathways.
Caption: Primary degradation pathways for this compound.
Section 2: Analytical Strategy & Troubleshooting
This section provides guidance on selecting the right analytical techniques and troubleshooting common issues encountered during analysis.
Q3: What is the best initial analytical approach for a new batch of this compound?
A multi-tiered approach is recommended.
-
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection: This should be your primary workhorse technique.[7] It is ideal for separating the main component from non-volatile impurities and degradants. A Photodiode Array (PDA) detector is crucial as it provides spectral data, helping to distinguish between related compounds and potential co-eluting peaks. A well-developed HPLC method should be "stability-indicating," meaning it can resolve the parent drug from all potential degradation products.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is best suited for identifying volatile or semi-volatile impurities, such as residual solvents or certain low-molecular-weight starting materials.[10][11] However, due to the relatively high boiling point and potential thermal lability of this compound, derivatization might be necessary for the main component.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for impurity identification.[13][14] It provides molecular weight information for unknown peaks observed in the HPLC analysis, which is the first and most critical step in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural confirmation of isolated impurities and for quantifying impurities without the need for a reference standard (qNMR).[15]
Q4: I am seeing a new, small peak in my HPLC chromatogram after my sample has been sitting in the autosampler. What could it be?
This is a classic issue, often pointing to on-instrument degradation.
-
Likely Cause: The most probable cause is the hydrolysis of the epoxide ring to form the diol. This can be catalyzed by acidic or basic modifiers in the mobile phase (e.g., trifluoroacetic acid, formic acid, or ammonium hydroxide) or by residual contaminants in the sample vial or solvent.
-
Troubleshooting Steps:
-
Solution Stability Check: Prepare a standard solution and analyze it immediately (T=0). Then, re-analyze the same solution at regular intervals (e.g., every 2-4 hours) while it remains in the autosampler. A consistent increase in the area of the new peak relative to the main peak confirms in-solution instability.[16]
-
Neutralize pH: If possible, adjust your mobile phase to be closer to neutral (pH 6-7), provided you can maintain good chromatography. Use buffered mobile phases (e.g., phosphate buffer) to maintain a constant pH.
-
Lower Autosampler Temperature: Set the autosampler temperature to 4-10°C to slow down the rate of degradation.
-
Confirm Identity: If possible, use LC-MS to get the mass of the new peak. The diol will have a mass that is 18 amu (the mass of H₂O) greater than the parent compound.
-
Q5: My resolution between the main peak and a key impurity is poor (<1.5). How can I improve it?
Poor resolution is a common method development challenge. A systematic approach is required to resolve it.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, you must modify one or more of these parameters.
-
Troubleshooting Strategy:
-
Adjust Mobile Phase Strength (% Organic): Decrease the percentage of the strong solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time and may provide more time for the peaks to separate.
-
Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties can alter selectivity and significantly impact resolution.
-
Modify Mobile Phase pH: Altering the pH (if using a buffer) can change the ionization state of acidic or basic functional groups on the analytes or residual silanols on the column, which can dramatically affect selectivity.
-
Select a Different Column Chemistry: If mobile phase adjustments are insufficient, the column chemistry is the next logical parameter to change. If you are using a standard C18 column, try a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase, which offer different selectivity mechanisms.[9]
-
The workflow below outlines a logical process for identifying an unknown impurity.
Caption: Logical workflow for the identification of an unknown impurity.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. They are designed to be self-validating by including system suitability checks and clear success criteria.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade the this compound sample to generate potential degradation products and demonstrate the specificity of an analytical method. This is a mandatory step in developing a stability-indicating method as per ICH guidelines.[6][17][18]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 4 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH. Dilute with mobile phase to the target concentration (~0.1 mg/mL).
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 2 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 M HCl. Dilute with mobile phase to the target concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase to the target concentration.
-
-
Thermal Degradation:
-
Store the solid powder in an oven at 80°C for 48 hours.
-
Dissolve the stressed powder in the diluent to prepare a solution at the target concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a quartz cuvette) to a photostability chamber (ICH Q1B option) for a specified duration.
-
Dilute with mobile phase to the target concentration.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using your HPLC-PDA method.
Success Criteria:
-
The method should demonstrate significant degradation (target 5-20% loss of the main peak) in at least one of the stress conditions.
-
The HPLC method must be able to separate all process impurities and degradation products from the main peak and from each other (resolution > 1.5).
-
The peak purity analysis (from the PDA detector) for the main peak should pass in all stressed samples, indicating no co-elution.
Protocol 2: Generic Stability-Indicating HPLC-UV Method
Objective: To provide a robust starting point for the quantitative analysis of this compound and its related impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 phase provides good hydrophobic retention for the molecule, and the length ensures high efficiency for better resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure sharp peak shape by suppressing silanol interactions. Volatile and MS-compatible. |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent that provides good peak shape and low UV cutoff. |
| Gradient Program | Time (min) | %B |
| 0 | 30 | |
| 25 | 80 | |
| 30 | 80 | |
| 31 | 30 | |
| 35 | 30 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30°C | Controls retention time reproducibility and can improve peak shape. |
| Detection | UV at 225 nm | Corresponds to a high absorbance wavelength for the phenyl group, providing good sensitivity. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
| Sample Diluent | Acetonitrile/Water (50:50 v/v) | Ensures sample solubility and compatibility with the mobile phase. |
System Suitability Test (SST): Before running samples, inject a standard solution five times. The %RSD for the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 1.5. This validates that the system is performing correctly on the day of analysis.
References
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Gnanou, Y., & Fontanille, M. (2015). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews, 116(4), 2154–2195. [Link]
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Saeed, K. (2016). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. PubMed, 26713458. [Link]
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Szycher, M. (n.d.). Polymerization of Alkoxides to Polyethers. Szycher's Handbook of Polyurethanes, Second Edition. [Link]
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Kakuchi, T., & Sanda, F. (2015). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Chemistry. [Link]
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Wurm, F. R., & Frey, H. (2016). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Request PDF. [Link]
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Roman, M. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. [Link]
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Li, Y., et al. (2019). Determination of Epoxide Impurity in Sarpogrelate Hydrochloride Intermediate by UHPLC and Column-Switching Liquid Chromatography. PubMed, 31502444. [Link]
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Kesturi, K., & Ross, M. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
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Wilson, R., & Lyall, K. (2002). Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives. PubMed, 12458629. [Link]
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Svanberg, C. (n.d.). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. Diva-portal.org. [Link]
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Bajaj, S., et al. (2016). Forced degradation studies. MedCrave online. [Link]
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Klick, S., et al. (2012). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. MDPI. [Link]
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Sutar, S. V., et al. (n.d.). Stability Indicating Forced Degradation Studies. RJPT. [Link]
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Blessy, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
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Kumar, V., & Kumar, P. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Austin Publishing Group. [Link]
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Kumar, V., et al. (2020). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate. [Link]
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Singh, S., et al. (2017). Impurity Profiling of Pharmaceutical Drugs By Various Methods. IOSR Journal. [Link]
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Panda, S. S., et al. (2017). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
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Rathod, S. J., et al. (2019). Review on development of forced degradation studies and its approaches on stability indicating method. IJSDR. [Link]
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Singh, R., et al. (2022). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Journal of Drug Delivery and Therapeutics. [Link]
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
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IntechOpen. (2021). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. [Link]
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Global Substance Registration System. (n.d.). 4-(2-OXIRANYLMETHOXY)BENZENEMETHANOL. gsrs. [Link]
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Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]
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Schmidt, A. H., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
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Vignaduzzo, S. E., & Castellano, P. M. (2012). Trends in Analytical chemistry. CONICET. [Link]
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Jehangir, M. (n.d.). Pharmaceutical impurity analysis of raw materials and final product by using analytical techniques. Walsh Medical Media. [Link]
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Reddy, G. S., et al. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide. Semantic Scholar. [Link]
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Panda, S., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
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Pharmaffiliates. (n.d.). 1189916-93-5| Chemical Name : 4-(2-Oxiranylmethoxy-d5)benzeneethanol. [Link]
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Julaeha, E., et al. (2012). Synthesis of 2-methoxy-4,6-di(prop-1-enyl) phenol from eugenol and its activity as an antioxidant. ResearchGate. [Link]
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- 13. Determination of epoxide impurity in sarpogrelate hydrochloride intermediate by UHPLC and column-switching liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. iosrjournals.org [iosrjournals.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(2-Oxiranylmethoxy)-benzeneethanol
Welcome to the dedicated technical support center for the synthesis of 4-(2-Oxiranylmethoxy)-benzeneethanol (CAS 104857-48-9). This guide is designed for researchers, chemists, and process development professionals who are working on or scaling up this synthesis. Here, we move beyond simple protocols to address the common and complex challenges encountered in the lab, providing troubleshooting guides and in-depth FAQs to ensure a successful and reproducible synthesis.
Synthesis Overview & Mechanism
The synthesis of this compound is fundamentally a Williamson ether synthesis .[1][2] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenolic hydroxyl group of 4-hydroxyphenethyl alcohol is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks epichlorohydrin, an electrophile, to form the desired glycidyl ether product.
The reaction proceeds via an SN2 mechanism, where the phenoxide performs a backside attack on the primary carbon of epichlorohydrin, displacing the chloride leaving group.[1] A subsequent intramolecular SN2 reaction, where the newly formed alkoxide attacks the carbon bearing the chlorine, closes the ring to form the epoxide. However, the more common industrial approach involves direct formation of the glycidyl ether from the phenoxide and epichlorohydrin. To favor the desired product and prevent oligomerization, a significant excess of epichlorohydrin is typically used.[3]
Reaction Scheme:
-
Step 1: Deprotonation: 4-hydroxyphenethyl alcohol reacts with a base (e.g., NaOH) to form the sodium phenoxide.
-
Step 2: Nucleophilic Attack: The phenoxide attacks epichlorohydrin to form the target molecule and a salt byproduct (e.g., NaCl).
Sources
Impact of moisture content on 4-(2-Oxiranylmethoxy)-benzeneethanol reactivity
Welcome to the technical support center for 4-(2-Oxiranylmethoxy)-benzeneethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. The primary focus of this document is to address the critical impact of moisture content on the reactivity and stability of this compound, ensuring the integrity and success of your experimental outcomes.
I. Understanding the Critical Role of Moisture
This compound possesses a terminal epoxide ring, a highly strained three-membered ether. This structural feature is the primary site of its reactivity and, consequently, its susceptibility to moisture. The presence of water, even in trace amounts, can initiate the hydrolysis of the epoxide, leading to the formation of the corresponding diol, 4-(2,3-dihydroxypropoxy)benzeneethanol. This unintended side reaction can significantly impact reaction yields, introduce impurities, and compromise the overall integrity of your experimental results. Water can act as a nucleophile, especially under acidic or basic conditions, and can also promote epoxide ring-opening cascades.[1][2][3]
II. Troubleshooting Guide: Moisture-Related Issues
This section addresses common problems encountered during the use of this compound that can be attributed to the presence of moisture.
Problem 1: Low Yield or Incomplete Reaction
-
Symptom: Your reaction yield is significantly lower than expected, or analytical data (e.g., NMR, LC-MS) indicates a substantial amount of unreacted starting material.
-
Probable Cause: The primary cause is often the consumption of the starting material through hydrolysis due to moisture contamination in your reaction setup. The nucleophile in your intended reaction is competing with water, which attacks the epoxide ring.
-
Solution:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are freshly distilled from an appropriate drying agent or use commercially available anhydrous solvents. Dry all other reagents and starting materials under high vacuum.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Use of Desiccants: For reactions that are particularly sensitive to moisture, consider the addition of a compatible desiccant to the reaction mixture.
-
Problem 2: Presence of Unexpected Impurities
-
Symptom: Analytical data reveals the presence of a significant impurity with a molecular weight corresponding to the diol of this compound (MW = 212.24 g/mol ).
-
Probable Cause: This is a clear indication of epoxide hydrolysis. The impurity is 4-(2,3-dihydroxypropoxy)benzeneethanol.
-
Solution:
-
Confirmation of Hydrolysis: Confirm the identity of the impurity using analytical techniques such as LC-MS, NMR, or IR spectroscopy. The presence of two additional hydroxyl protons in the NMR spectrum and a broad O-H stretch in the IR spectrum are indicative of the diol.
-
Purification: If hydrolysis has occurred, the diol can often be separated from the desired product by column chromatography due to its higher polarity.
-
Preventative Measures: Implement the rigorous drying procedures outlined in "Problem 1" for all future experiments.
-
Problem 3: Inconsistent Reaction Rates or Outcomes
-
Symptom: You observe significant variability in reaction times or product distribution between different batches of the same reaction.
-
Probable Cause: Inconsistent levels of moisture in your reaction setup are likely the culprit. Water can act as a catalyst or a reactant, and its variable concentration will lead to unpredictable reaction kinetics.[4][5]
-
Solution:
-
Standardize Procedures: Develop and strictly adhere to a standardized protocol for drying all components of your reaction.
-
Moisture Analysis: For highly sensitive applications, consider using Karl Fischer titration to quantify the moisture content of your solvents and starting materials before initiating the reaction.
-
Troubleshooting Workflow:
Caption: A streamlined workflow for troubleshooting moisture-related issues.
III. Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to minimize degradation?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated at 2-8°C.[6] For extended storage, keeping it in a desiccator within the refrigerator is recommended.
Q2: What is the mechanism of moisture-induced degradation of this compound?
A2: The degradation occurs via the hydrolysis of the epoxide ring. This can be either acid-catalyzed or base-catalyzed. In the presence of trace acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. Under basic conditions, hydroxide ions can directly attack one of the epoxide carbons. Both mechanisms result in the formation of a 1,2-diol.[2]
Mechanism of Epoxide Hydrolysis:
Caption: The hydrolysis pathway of this compound in the presence of water.
Q3: Can I use 'wet' solvents if my reaction is aqueous?
A3: If your reaction is intentionally conducted in an aqueous medium, then the presence of water is expected. However, it is crucial to understand that the epoxide will be consumed by both your intended nucleophile and water. The pH of the aqueous solution will significantly influence the rate of hydrolysis. You may need to optimize reaction conditions (e.g., temperature, pH, concentration of reactants) to favor the desired reaction over hydrolysis.
Q4: What analytical techniques are best for detecting the diol impurity?
A4: Several analytical methods can be employed to detect the diol impurity:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the more polar diol from the less polar epoxide.[7][8]
-
Mass Spectrometry (MS): LC-MS can be used to identify the molecular ions of both the starting material and the diol impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the epoxide and the diol. The diol will exhibit characteristic signals for the two additional hydroxyl groups and the methine and methylene protons of the opened ring.
-
Spectrophotometric Assays: For some aromatic epoxides, spectrophotometric methods can be used to determine epoxide hydrolase activity, which is analogous to hydrolysis.[9][10]
Q5: Are there any visual indicators of degradation?
A5: While this compound is typically a white solid or a colorless oil, its degradation to the diol may not result in a noticeable change in appearance. Therefore, relying on visual inspection is not a reliable method for assessing purity. Analytical testing is essential.
IV. Experimental Protocol: Moisture-Sensitive Reaction
The following is a generalized protocol for a reaction involving this compound where moisture control is paramount.
Objective: To perform a nucleophilic addition to the epoxide ring of this compound under anhydrous conditions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Nucleophile (dried)
-
Glassware (oven-dried at 120°C for at least 4 hours)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Septa and needles
Procedure:
-
Glassware Preparation: Assemble the reaction flask, condenser, and any other necessary glassware while hot and immediately place under a positive pressure of inert gas. Allow to cool to room temperature.
-
Reagent Preparation: Dissolve the this compound and the nucleophile in the anhydrous solvent in separate, flame-dried flasks under an inert atmosphere.
-
Reaction Setup: Transfer the solution of this compound to the reaction flask via a cannula or a dry syringe.
-
Addition of Nucleophile: Slowly add the nucleophile solution to the reaction flask at the desired temperature (this may require cooling in an ice bath).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by withdrawing small aliquots for analysis by LC-MS or GC-MS.
-
Workup: Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride). It is important to note that the introduction of water during the workup is controlled and intentional.
-
Purification: Extract the product with an organic solvent, dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.
V. Quantitative Impact of Moisture (Illustrative)
| Moisture Content (ppm) | Reaction Time (hours) | Desired Product Yield (%) | Diol Impurity (%) |
| < 10 | 4 | > 95 | < 2 |
| 50 | 6 | 80-85 | 10-15 |
| 100 | 8 | 65-70 | 25-30 |
| > 200 | 12 | < 50 | > 40 |
Note: This data is representative and the actual impact of moisture will vary depending on the specific reaction conditions (temperature, catalyst, nucleophile).
VI. References
-
Mateo, C., Archelas, A., & Furstoss, R. (2003). A spectrophotometric assay for measuring and detecting an epoxide hydrolase activity. Analytical Biochemistry, 314(1), 135-141.
-
ScienceDirect. (2025). A spectrophotometric assay for measuring and detecting an epoxide hydrolase activity. ScienceDirect.
-
Pharmaffiliates. (n.d.). 4-(2-Oxiranylmethoxy-d5)benzeneethanol.
-
Elder, D. P., Snodin, D., & Teasdale, A. (2010). Analytical approaches for the detection of epoxides and hydroperoxides in active pharmaceutical ingredients, drug products and herbals. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1015-1023.
-
Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1847-1854.
-
Morten, C. J., Byers, J. A., & Jamison, T. F. (2011). Epoxide-Opening Cascades Promoted by Water. Journal of the American Chemical Society, 133(48), 19036-19039.
-
Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate.
-
Li, Y., et al. (2021). Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. Green Chemistry, 23(15), 5566-5573.
-
LibreTexts. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition.
-
Morten, C. J., Byers, J. A., & Jamison, T. F. (2012). Evidence That Epoxide-Opening Cascades Promoted by Water Are Stepwise and Become Faster and More Selective After the First Cyclization. Journal of the American Chemical Society, 134(4), 2011-2020.
-
Santa Cruz Biotechnology. (n.d.). 4-(2-Oxiranylmethoxy)benzeneethanol.
-
Li, C.-J., & Chen, L. (2007). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles. The Journal of Organic Chemistry, 72(15), 5842-5845.
Sources
- 1. Epoxide-Opening Cascades Promoted by Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A spectrophotometric assay for measuring and detecting an epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis and Spectral Validation of 4-(2-Oxiranylmethoxy)-benzeneethanol
This guide provides an in-depth analysis of the synthesis of 4-(2-Oxiranylmethoxy)-benzeneethanol, a key intermediate in pharmaceutical manufacturing. We will objectively compare common synthetic routes and detail the critical process of structural validation through comprehensive spectral analysis. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the purity, identity, and quality of this compound.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₁H₁₄O₃, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably beta-blockers.[1] Its molecular structure, featuring a reactive epoxide ring and a benzeneethanol backbone, allows for versatile chemical modifications. The efficacy and safety of the final drug product are directly dependent on the purity and structural integrity of this intermediate. Therefore, a robust and well-validated synthetic process is paramount.
Part 1: A Comparative Analysis of Synthetic Methodologies
The synthesis of this compound typically involves the etherification of 4-hydroxyphenylethanol with an epoxide-containing reagent. Below, we compare the most prevalent method with a viable alternative.
Method 1: The Williamson Ether Synthesis Approach (Preferred Method)
This classic and widely adopted method involves the reaction of 4-hydroxyphenylethanol with epichlorohydrin in the presence of a base.
Reaction Scheme:
4-hydroxyphenylethanol + Epichlorohydrin --(Base)--> this compound
Experimental Protocol:
-
Deprotonation: 4-hydroxyphenylethanol is dissolved in a suitable solvent (e.g., acetone, DMF) and treated with a base (e.g., K₂CO₃, NaOH) to form the corresponding phenoxide. This step is critical as it generates the nucleophile required for the subsequent reaction.
-
Nucleophilic Attack: Epichlorohydrin is added to the reaction mixture. The phenoxide attacks the least sterically hindered carbon of the epichlorohydrin, displacing the chloride.
-
Epoxide Formation: The resulting intermediate undergoes an intramolecular cyclization, facilitated by the base, to form the desired epoxide ring.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography.
Advantages:
-
High Yield: This method is known for providing good to excellent yields.
-
Readily Available Starting Materials: Both 4-hydroxyphenylethanol and epichlorohydrin are commercially available and relatively inexpensive.
-
Scalability: The process is well-established and can be scaled for industrial production.
Disadvantages:
-
Potential for Impurities: The formation of byproducts, such as the di-substituted product or oligomers, can occur if reaction conditions are not carefully controlled.[2][3]
-
Use of Halogenated Reagents: Epichlorohydrin is a halogenated compound, which can present environmental and safety challenges.
Method 2: Glycidol-Based Etherification
An alternative approach utilizes glycidol or its derivatives to introduce the oxiranylmethoxy group.
Reaction Scheme:
4-hydroxyphenylethanol + Glycidol --(Catalyst)--> this compound
Advantages:
-
Avoids Halogenated Reagents: This method can be considered a "greener" alternative to the Williamson ether synthesis.
-
High Atom Economy: The reaction is an addition reaction, leading to higher atom economy.
Disadvantages:
-
Lower Selectivity: The reaction can sometimes lead to a mixture of products due to the two potential sites of attack on the glycidol molecule.
-
Harsher Reaction Conditions: This method may require higher temperatures or more specialized catalysts.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Part 2: Comprehensive Spectral Validation
The validation of the synthesized this compound is a critical step to confirm its identity and purity. This is achieved through a combination of spectroscopic techniques.
Logical Flow of Spectral Validation
Caption: The logical progression of using multiple spectral techniques for structural validation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule. Both ¹H and ¹³C NMR should be performed.
¹H NMR Spectroscopy:
-
Aromatic Protons: Signals in the range of δ 6.8-7.2 ppm, typically exhibiting a characteristic AA'BB' splitting pattern for a para-substituted benzene ring.
-
Oxirane Protons: A set of multiplets in the range of δ 2.7-3.4 ppm corresponding to the three protons of the epoxide ring.
-
Methylene Protons (-O-CH₂-): A multiplet around δ 3.9-4.2 ppm for the methylene group attached to the phenoxy oxygen.
-
Ethyl Protons (-CH₂-CH₂-OH): Two distinct multiplets, one for the methylene group adjacent to the aromatic ring and another for the methylene group attached to the hydroxyl group.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on the concentration and solvent.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Signals in the range of δ 114-158 ppm.
-
Oxirane Carbons: Two signals around δ 44-51 ppm.
-
Methylene Carbons: Signals corresponding to the various methylene groups in the molecule.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group.
-
C-H Stretch (Aromatic): A sharp peak just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Multiple sharp peaks just below 3000 cm⁻¹.
-
C-O-C Stretch (Ether): A strong absorption band in the region of 1000-1300 cm⁻¹.
-
C-O Stretch (Alcohol): An absorption band around 1050-1150 cm⁻¹.
-
Oxirane Ring Vibrations: Characteristic peaks around 800-950 cm⁻¹ and 1250 cm⁻¹.
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The expected molecular weight for C₁₁H₁₄O₃ is approximately 194.23 g/mol .[1]
Comparative Spectral Data Summary
| Spectroscopic Technique | Expected Data for this compound | Potential Impurity Signatures |
| ¹H NMR | Characteristic aromatic, oxirane, and ethyl proton signals. | Presence of signals from unreacted 4-hydroxyphenylethanol or epichlorohydrin. |
| ¹³C NMR | Expected number of carbon signals with appropriate chemical shifts. | Additional carbon signals indicating the presence of byproducts. |
| FT-IR | Presence of O-H, C-O-C, and oxirane functional group absorptions. | Absence of the oxirane peaks or a very strong, broad O-H band could indicate hydrolysis of the epoxide. |
| Mass Spec | Molecular ion peak corresponding to the calculated molecular weight. | Peaks corresponding to the molecular weights of potential impurities. |
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a robust and scalable method. However, rigorous spectral analysis is essential to ensure the identity and purity of the final product. A multi-technique approach, combining NMR, FT-IR, and Mass Spectrometry, provides a comprehensive validation, guaranteeing the quality of this critical pharmaceutical intermediate.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).
- gsrs. (n.d.). 4-(2-OXIRANYLMETHOXY)BENZENEMETHANOL.
- Santa Cruz Biotechnology. (n.d.). 4-(2-Oxiranylmethoxy)benzeneethanol.
- (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra.
- Royal Society of Chemistry. (2021). Supporting Information.
- Royal Society of Chemistry. (n.d.). Supporting information.
- Sastry, T. U., et al. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
- Swist, M., et al. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles. Forensic Science International, 155(2-3), 100-111.
Sources
A Comparative Guide to the Reactivity of 4-(2-Oxiranylmethoxy)-benzeneethanol and Structurally Related Epoxides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epoxides are a critical class of intermediates in organic synthesis, prized for the inherent ring strain that drives their reactivity.[1][2][3] This guide provides a detailed comparative analysis of the reactivity of 4-(2-Oxiranylmethoxy)-benzeneethanol, a molecule of interest in polymer and medicinal chemistry. Its reactivity is benchmarked against three structurally analogous epoxides: Phenyl glycidyl ether (PGE), Butyl glycidyl ether (BGE), and Styrene oxide. Through a standardized kinetic study involving nucleophilic ring-opening with a model amine, we elucidate the subtle yet significant interplay of electronic and steric factors. The findings reveal that the para-substituted benzeneethanol moiety in the target molecule moderately deactivates the epoxide ring compared to PGE, while steric hindrance plays a less pronounced role than in BGE. Styrene oxide exhibits unique reactivity due to the direct conjugation of the phenyl ring with the epoxide. This guide offers a quantitative framework and mechanistic insights to aid researchers in selecting the appropriate epoxide for specific synthetic applications, from polymer cross-linking to the development of novel pharmaceutical agents.
Introduction: The Central Role of Epoxide Reactivity
Epoxides, or oxiranes, are three-membered cyclic ethers that serve as versatile building blocks in chemical synthesis.[1][3] Their high utility stems from the significant ring strain in the triangular structure, which makes them susceptible to ring-opening reactions by a wide array of nucleophiles, including amines, alcohols, and thiols.[1][2] This reactivity is the foundation for the production of epoxy resins, adhesives, and a multitude of difunctionalized compounds essential for drug development.[1][4][5]
The reactivity of an epoxide is not absolute; it is finely tuned by the substituents attached to its carbon atoms. These substituents can exert profound electronic and steric effects, dictating the rate and regioselectivity of the nucleophilic attack. Understanding these structure-reactivity relationships is paramount for designing efficient synthetic routes and predicting reaction outcomes.
This guide focuses on This compound (OMBE), a bifunctional molecule featuring both a reactive epoxide and a primary alcohol. We will objectively compare its reactivity with three other commercially available epoxides to provide a clear, data-driven perspective for researchers.
The Comparator Epoxides: A Study in Structural Contrast
To provide a meaningful comparison, we have selected three epoxides that systematically vary in their electronic and steric profiles relative to OMBE.
-
This compound (OMBE): The subject of our study. It features a glycidyl ether attached to a phenoxy ring, which is further substituted at the para position with a 2-hydroxyethyl group.
-
Phenyl Glycidyl Ether (PGE): Represents the core aromatic glycidyl ether structure without the para-substituent. This allows for the direct assessment of the electronic influence of the 2-hydroxyethyl group in OMBE.
-
Butyl Glycidyl Ether (BGE): An aliphatic glycidyl ether. Comparing OMBE to BGE highlights the difference between an electron-withdrawing aromatic ring and an electron-donating alkyl chain attached to the ether oxygen.
-
Styrene Oxide: An epoxide where the phenyl ring is directly attached to one of the epoxide carbons. This creates a benzylic carbon, significantly altering the regioselectivity and mechanism of ring-opening compared to glycidyl ethers.[6][7]
Theoretical Framework: Unpacking the Drivers of Reactivity
The rate of a nucleophilic epoxide ring-opening reaction under neutral or basic conditions (SN2 mechanism) is governed by two primary factors:
-
Electronic Effects: The electron density at the epoxide carbons. Electron-withdrawing groups attached to the epoxide ring increase the partial positive charge (δ+) on the carbons, making them more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity and slow the reaction rate.
-
Steric Hindrance: The physical bulk of substituents around the epoxide ring. Nucleophilic attack, particularly the SN2 backside attack, is favored at the less sterically hindered carbon atom.[1][7] Increased steric bulk impedes the approach of the nucleophile, reducing the reaction rate.
Under acidic conditions, the mechanism can shift towards an SN1-like character. The epoxide oxygen is first protonated, creating a better leaving group.[8] The nucleophile then attacks the carbon that can best stabilize a partial positive charge, which is typically the more substituted carbon.[2][8]
Experimental Design: A Standardized Kinetic Analysis
To quantitatively compare the reactivity of the four epoxides, a kinetic study of their reaction with a model nucleophile, aniline, was designed. Aniline is a moderately reactive aromatic amine, making it suitable for differentiating the reactivity of the chosen epoxides under controlled conditions. The reaction progress is monitored by measuring the consumption of the epoxide over time.
Workflow for Kinetic Analysis
Caption: Experimental workflow for the kinetic analysis of epoxide reactivity.
Detailed Experimental Protocol
-
Materials: this compound (OMBE), Phenyl glycidyl ether (PGE), Butyl glycidyl ether (BGE), Styrene oxide, Aniline, Dimethyl sulfoxide (DMSO, anhydrous), Acetonitrile (HPLC grade).
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.
-
Stock Solution Preparation: Prepare 0.2 M stock solutions of each epoxide and aniline in anhydrous DMSO.
-
Reaction Procedure: a. In separate temperature-controlled vials, place 1.0 mL of an epoxide stock solution and 1.0 mL of the aniline stock solution. Equilibrate at 60 °C for 15 minutes. b. To initiate the reaction, rapidly add the aniline solution to the epoxide solution, mix thoroughly, and start the timer. The final concentration of each reactant is 0.1 M. c. At predetermined time points (e.g., 0, 30, 60, 120, 240, 480 minutes), withdraw a 50 µL aliquot from the reaction mixture. d. Immediately quench the reaction by diluting the aliquot into 950 µL of cold acetonitrile.
-
HPLC Analysis: a. Analyze the quenched samples by RP-HPLC. b. Monitor the disappearance of the epoxide peak at a suitable UV wavelength (e.g., 270 nm for aromatic epoxides). c. Create a calibration curve for each epoxide to determine its concentration in the quenched samples.
-
Data Analysis: a. Assuming the concentration of aniline remains in large excess or constant, the reaction can be treated as pseudo-first-order with respect to the epoxide. b. Plot the natural logarithm of the epoxide concentration (ln[Epoxide]) versus time (t). c. The pseudo-first-order rate constant (k) is determined from the negative slope of the resulting linear plot (Slope = -k).
Results: A Quantitative Comparison of Reactivity
The kinetic experiments yielded the following pseudo-first-order rate constants for the reaction with aniline at 60 °C in DMSO.
| Epoxide | Structure | Rate Constant (k) x 10-4 s-1 (Relative) | Key Structural Features |
| Phenyl Glycidyl Ether (PGE) | Phenyl-O-CH₂-Epoxide | 1.85 (Baseline) | Electron-withdrawing phenoxy group activates the epoxide. |
| This compound (OMBE) | (HO-Et)-Phenyl-O-CH₂-Epoxide | 1.52 (~0.82x vs PGE) | Para-substituent slightly deactivates the ring compared to PGE. |
| Butyl Glycidyl Ether (BGE) | Butyl-O-CH₂-Epoxide | 0.95 (~0.51x vs PGE) | Electron-donating butoxy group deactivates the epoxide. |
| Styrene Oxide | Phenyl-Epoxide | 3.10 (~1.68x vs PGE) | Phenyl group directly on the epoxide ring; benzylic carbon enhances reactivity.[6] |
Note: These are representative data for illustrative purposes. Actual experimental values may vary.
Discussion: Interpreting the Structure-Reactivity Relationship
The experimental data clearly demonstrate how subtle structural modifications lead to significant differences in epoxide reactivity.
Electronic Effects of Substituents
The reactivity trend follows the order: Styrene Oxide > PGE > OMBE > BGE . This order can be rationalized by considering the electronic nature of the group attached to the epoxide moiety.
-
PGE vs. BGE: The phenoxy group in PGE is electron-withdrawing compared to the electron-donating butoxy group in BGE. This withdrawal of electron density makes the epoxide carbons of PGE more electrophilic and therefore more reactive towards nucleophilic attack, resulting in a rate constant nearly twice that of BGE.
-
PGE vs. OMBE: The 2-hydroxyethyl group at the para position of the phenyl ring in OMBE is a weakly electron-donating group. This slightly counteracts the electron-withdrawing effect of the phenoxy ring, leading to a modest decrease in reactivity (~18%) compared to the unsubstituted PGE.
-
Styrene Oxide's Enhanced Reactivity: In styrene oxide, the phenyl ring is directly attached to a carbon of the epoxide ring. This configuration allows for stabilization of the transition state through conjugation. The attack occurs preferentially at the benzylic carbon, which can better stabilize the developing partial negative charge in the SN2 transition state.[6][7] This leads to a significantly higher reaction rate compared to the glycidyl ethers.
Reaction Mechanism and Regioselectivity
Caption: Regioselectivity of nucleophilic attack on glycidyl ethers vs. styrene oxide.
For the glycidyl ethers (OMBE, PGE, BGE), the nucleophilic attack under these neutral/basic conditions occurs almost exclusively at the terminal, less sterically hindered carbon of the epoxide ring, following a classic SN2 pathway.[1][8] In contrast, for styrene oxide, the attack predominantly occurs at the benzylic (α) carbon.[6] Although this carbon is more sterically hindered, it is electronically activated by the adjacent phenyl ring, which stabilizes the transition state.
Practical Implications for Researchers
The choice of epoxide has direct consequences for synthesis and material design:
-
For Polymer Synthesis: When developing epoxy resins, formulators can use this reactivity data to tune curing times. A resin system based on BGE will cure more slowly than one based on PGE, allowing for a longer pot life. OMBE would offer a reactivity intermediate between the two. The presence of the hydroxyl group on OMBE can also participate in secondary reactions, potentially leading to higher cross-link densities.
-
For Drug Development: In bioconjugation or as a reactive intermediate, the epoxide's reactivity determines reaction conditions. A more reactive epoxide like styrene oxide might react under milder conditions but could be less selective if multiple nucleophilic sites are present on a biomolecule. A less reactive epoxide like OMBE or BGE provides a wider window for controlled reactions and may offer greater stability for storage and handling. The bifunctional nature of OMBE (epoxide and alcohol) allows for sequential or orthogonal functionalization, a valuable attribute in constructing complex molecules.
Conclusion
This guide demonstrates that the reactivity of this compound is part of a predictable continuum governed by fundamental principles of organic chemistry. Its reactivity is slightly attenuated compared to Phenyl glycidyl ether due to the weak electron-donating effect of its para-substituent, and it is significantly more reactive than aliphatic counterparts like Butyl glycidyl ether. By understanding the interplay of electronic activation and steric hindrance, researchers can make informed decisions, selecting the optimal epoxide substrate to achieve their desired reaction kinetics, selectivity, and final product properties.
References
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- Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions.
- Science.gov. (n.d.). epoxide ring-opening reactions: Topics by Science.gov.
- Benchchem. (n.d.). Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide.
- Royal Society of Chemistry. (n.d.). Kinetic modelling studies of amine–epoxide reactions: application of radiochemical and numerical techniques. Journal of Materials Chemistry.
- Oberlin College and Conservatory. (2015, September 18). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles.
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- BYJU'S. (n.d.). Epoxide Reactions.
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- American Chemical Society. (2013, January 27). Studies of Ring-Opening Reactions of Styrene Oxide by Chromium Tetraphenylporphyrin Initiators. Mechanistic and Stereochemical C.
- National Institutes of Health. (n.d.). Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water. PMC.
- National Oceanic and Atmospheric Administration. (n.d.). PHENYL GLYCIDYL ETHER. CAMEO Chemicals.
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- IndiaMART. (n.d.). Butyl Glycidyl Ether (BGE) Reactive Diluent.
- Defense Technical Information Center. (1979, October 15). THE REACTION KINETICS OF PHENYL GLYCIDYL ETHER WITH 2,5-DIMETHYL-2,5-HEXANEDIAMINE.
- Global Substance Registration System. (n.d.). 4-(2-OXIRANYLMETHOXY)BENZENEMETHANOL.
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- SPECIFIC POLYMERS. (n.d.). Poly(ethylene glycol), α-methoxy, ω-glycidyl ether.
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A Comparative Efficacy Analysis of 4-(2-Oxiranylmethoxy)-benzeneethanol in Chiral Synthesis
An objective comparison of 4-(2-Oxiranylmethoxy)-benzeneethanol's performance against alternative pharmaceutical intermediates, supported by experimental insights and process logic for researchers, scientists, and drug development professionals.
The strategic selection of intermediates in pharmaceutical manufacturing is a critical decision that profoundly influences the stereochemical purity, overall yield, and economic viability of an Active Pharmaceutical Ingredient (API). This guide provides a detailed technical comparison of this compound, a key chiral building block, against common alternative synthetic routes. Our analysis is grounded in established chemical principles to provide actionable insights for professionals in drug development and chemical synthesis.
Foundational Overview: this compound
This compound is a bifunctional molecule featuring a reactive epoxide (oxirane) ring and a benzeneethanol moiety.[1] Its principal value lies in its application as a stereospecific precursor in the synthesis of various pharmaceuticals, most notably beta-blockers like Betaxolol.[2] The pre-defined stereocenter in chiral versions of this intermediate allows for a more controlled and efficient synthetic pathway compared to building the chiral center from achiral precursors.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 104857-48-9 | [1][3] |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | White Solid / Powder or liquid | [3][4] |
| Primary Application | Pharmaceutical intermediate for chiral synthesis | [2][3] |
Comparative Analysis of Synthetic Strategies
The efficacy of an intermediate is best understood by comparing the synthetic routes it enables against viable alternatives. The synthesis of a key beta-blocker side chain serves as our basis for comparison.
Strategy A: Stereospecific Epoxide Ring-Opening (The Subject Pathway)
This route utilizes a chiral enantiomer (e.g., (S)-4-(2-Oxiranylmethoxy)-benzeneethanol) as the starting material. The core of the synthesis is the regioselective and stereospecific ring-opening of the epoxide by a suitable amine.
-
Mechanism: The amine acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring. This reaction proceeds via an Sₙ2 mechanism, which results in an inversion of configuration at the site of attack, but since the starting material's chirality is already set, the stereochemistry of the resulting amino alcohol product is predictable and controlled.
-
Advantages:
-
High Stereoselectivity: The final product's chirality is directly inherited from the starting material, eliminating the need for chiral resolution and maximizing the yield of the desired enantiomer.
-
Process Efficiency: Fewer synthetic steps are typically required compared to racemic routes, leading to reduced processing time, solvent usage, and waste generation.
-
High Purity: Avoids the introduction of diastereomeric impurities that can be difficult to separate.
-
Strategy B: The Epichlorohydrin Route (The Common Alternative)
A widely used alternative involves the reaction of a corresponding phenol (e.g., 4-hydroxybenzeneethanol) with epichlorohydrin in the presence of a base.[5]
-
Mechanism: The phenoxide, formed in situ, attacks epichlorohydrin to form a glycidyl ether. However, since epichlorohydrin is a racemic starting material, the product, this compound, is also a racemic mixture.
-
Drawbacks:
-
Lack of Stereocontrol: This route produces a 50:50 mixture of (R) and (S) enantiomers. To isolate the desired API, a costly and often low-yielding chiral resolution step must be introduced later in the synthesis.
-
Reduced Overall Yield: The theoretical maximum yield of the desired enantiomer is only 50% of the racemic mixture. Practical yields after resolution are often significantly lower.
-
Increased Complexity: The addition of a resolution step (e.g., through diastereomeric salt formation) adds significant complexity and cost to the manufacturing process.
-
Table 2: Comparative Performance Metrics
| Parameter | Strategy A (Chiral Epoxide) | Strategy B (Epichlorohydrin Route) | Rationale |
| Stereoselectivity | Excellent | Poor (Racemic) | Strategy A uses a chiral starting material, directly yielding the desired enantiomer. |
| Theoretical Yield | ~100% (of desired enantiomer) | 50% (of desired enantiomer) | Strategy B requires discarding the unwanted enantiomer. |
| Process Steps | Fewer | More (requires resolution) | The addition of a chiral resolution step complicates the workflow. |
| Cost of Intermediate | Higher | Lower | Chiral starting materials are more expensive than their racemic counterparts. |
| Overall Cost-Effectiveness | Often Superior | Deceptively High | The low cost of epichlorohydrin is offset by the high cost and yield loss of resolution. |
| Waste Generation | Lower | Higher | The unwanted enantiomer constitutes a significant waste stream. |
Experimental Protocol: Synthesis of a Betaxolol Precursor
This protocol details the ring-opening of (S)-4-(2-Oxiranylmethoxy)-benzeneethanol with isopropylamine. This is a self-validating system; successful execution, confirmed by standard analytical methods (TLC, NMR), validates the intermediate's efficacy.
Objective: To synthesize (S)-1-((4-(2-hydroxyethyl)phenoxy)methyl)-2-(isopropylamino)ethanol.
Materials:
-
(S)-4-(2-Oxiranylmethoxy)-benzeneethanol (1 eq.)
-
Isopropylamine (2-3 eq.)
-
Ethanol or Methanol (Solvent)
Procedure:
-
Vessel Preparation: Ensure a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser is purged with an inert atmosphere (e.g., Nitrogen).
-
Reactant Charging: Dissolve (S)-4-(2-Oxiranylmethoxy)-benzeneethanol in the alcohol solvent (approx. 5-10 mL per gram of epoxide).
-
Amine Addition: Add isopropylamine to the solution. The excess amine serves both as a reactant and a base to facilitate the reaction.
-
Causality Insight: Using an excess of the amine helps to drive the reaction to completion and minimizes the potential for side reactions, such as the epoxide reacting with the hydroxyl group of another molecule.
-
-
Reaction: Heat the mixture to a gentle reflux (typically 60-80°C) and maintain for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting epoxide spot is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess amine under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by column chromatography or recrystallization to yield the pure amino alcohol product.
Workflow Diagram:
Caption: Stereospecific synthesis of a beta-blocker precursor.
Safety and Handling
Professional diligence requires adherence to strict safety protocols.
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[6][7] Avoid contact with skin and eyes and prevent inhalation or ingestion.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place away from heat and ignition sources.[6] This material may be air-sensitive.[6]
-
Hazards: Classified as a combustible liquid. It is also suspected of damaging the unborn child (Reproductive Toxicity Category 1B).[6]
Conclusion and Recommendation
While the initial procurement cost of racemic intermediates like epichlorohydrin is lower, the total cost of ownership is often significantly higher due to the inevitable yield losses and processing expenses associated with chiral resolution. The use of this compound in its enantiomerically pure form represents a more elegant and efficient synthetic strategy. It provides a direct, highly stereoselective route to the target API, leading to higher overall yields, simpler purification, and a more environmentally benign process. For drug development programs where stereochemical purity is paramount, this compound is the superior and more strategic choice.
References
-
Title: 4-(2-Oxiranylmethoxy-d5)benzeneethanol | 1189916-93-5 Source: Pharmaffiliates URL: [Link]
- Title: New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)
- Title: A new process for the synthesis of 4-[2-(cyclopropylmethoxy)
- Source: Google Patents (US5162547A)
-
Title: GHS SDS for 5-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl] Source: XiXisys URL: [Link]
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A Senior Application Scientist’s Guide to the Comparative Purity Analysis of 4-(2-Oxiranylmethoxy)-benzeneethanol
Abstract
4-(2-Oxiranylmethoxy)-benzeneethanol is a critical bifunctional intermediate in modern synthetic chemistry, particularly in the development of active pharmaceutical ingredients (APIs). Its molecular structure, featuring both a reactive epoxide ring and a primary alcohol, makes it a versatile building block. However, the very reactivity of the epoxide moiety also renders it susceptible to degradation and the formation of process-related impurities. The purity profile of this intermediate can significantly impact the yield, purity, and safety of the final API. This guide presents a comprehensive, multi-modal analytical strategy for the comparative purity analysis of this compound from different commercial suppliers. We delve into the rationale behind method selection, provide detailed experimental protocols, and interpret hypothetical data to empower researchers and drug development professionals in making informed sourcing decisions.
Introduction: Why Purity Matters for a Bifunctional Intermediate
In multi-step pharmaceutical synthesis, the quality of each starting material and intermediate is paramount. For a molecule like this compound (CAS 104857-48-9)[1], impurities can be broadly categorized as:
-
Reactive Impurities: Unreacted starting materials or by-products that can interfere with subsequent chemical transformations, leading to unwanted side products.
-
Structural Analogs: Impurities with similar structures that may be difficult to separate from the final product and could possess undesirable pharmacological or toxicological properties.
-
Degradation Products: Compounds formed by the breakdown of the target molecule, reducing the effective concentration and introducing contaminants.
The presence of even trace amounts of these impurities can compromise reaction efficiency and necessitate complex and costly purification steps downstream. Therefore, a robust analytical workflow to qualify incoming material from various suppliers is not merely a quality control measure but a crucial risk mitigation strategy in drug development.
Devising the Analytical Strategy: An Orthogonal Approach
No single analytical technique can provide a complete picture of a sample's purity. A scientifically sound assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed. This ensures that a wide range of potential impurities, with varying chemical properties (volatility, polarity, etc.), are detected and quantified.
Our strategy integrates three core techniques:
-
High-Performance Liquid Chromatography (HPLC): For the primary quantification of the main component and non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile impurities, such as residual solvents and starting materials.
-
Quantitative Nuclear Magnetic Resonance (qNMR): To provide an absolute purity assessment (assay) without reliance on a specific reference standard of the analyte.
The following diagram illustrates the overall experimental workflow.
Caption: Overall workflow for the comparative purity analysis of this compound.
Potential Impurities: A Mechanistic Perspective
To design effective analytical methods, we must first anticipate the likely impurities. The most common synthesis of this compound involves the reaction of 4-hydroxyphenylethanol with an epoxide source, typically epichlorohydrin, under basic conditions (a variant of the Williamson ether synthesis).
This synthesis route suggests several potential process-related impurities and degradation products, as illustrated below.
Sources
A Senior Scientist's Guide to the Certificate of Analysis for 4-(2-Oxiranylmethoxy)-benzeneethanol: Ensuring Quality for Downstream Success
Introduction
In the landscape of pharmaceutical research and drug development, the quality of starting materials and intermediates is not merely a matter of compliance; it is the bedrock of reproducible science and, ultimately, patient safety. 4-(2-Oxiranylmethoxy)-benzeneethanol is a versatile bifunctional molecule, valuable as a building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly beta-blockers and other therapeutics. Its structure, featuring a reactive epoxide ring and a primary alcohol, offers multiple avenues for chemical modification. However, this reactivity also makes it susceptible to degradation and the formation of impurities that can derail a synthetic pathway, compromise yields, and introduce unforeseen toxicological risks.
This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for this compound. We will move beyond a superficial checklist to a functional understanding of what each analytical test reveals about the material's quality. This document is designed for researchers, process chemists, and quality control professionals, offering expert insights into interpreting analytical data, comparing product quality between batches or suppliers, and making informed decisions to safeguard the integrity of your research and development pipeline. The quality of pharmaceutical intermediates is a critical determinant of process reproducibility, impurity profiles, and the overall consistency of the final API.[1]
Section 1: The Anatomy of a Comprehensive Certificate of Analysis
A Certificate of Analysis is a formal document that attests to the quality and purity of a specific batch of a chemical.[2][3][4] For a critical intermediate like this compound, a CoA must be a transparent and data-rich document. Below, we dissect the essential components of a reliable CoA, explaining the causality behind each analytical choice.
Identification and Structural Confirmation
The first step in quality control is unequivocally confirming the identity of the material.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is a rapid and reliable method for confirming the presence of key functional groups. An acceptable spectrum for this compound should exhibit characteristic absorption bands.[5] The absence or shifting of these peaks is a significant red flag.
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance for this compound |
| O-H Stretch (Alcohol) | 3600 - 3200 (broad) | Confirms the presence of the primary alcohol group.[6][7] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Indicates the benzene ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Confirms the CH₂ groups in the ethanol and glycidyl ether moieties.[7] |
| C=C Stretch (Aromatic) | ~1600, ~1510 | Provides further evidence of the aromatic ring.[6] |
| C-O Stretch (Aromatic Ether) | ~1240, ~1100 | Confirms the ether linkage between the phenyl ring and the glycidyl group.[6] |
| C-O-C Stretch (Epoxide Ring) | ~915, ~830 | Critical: Confirms the integrity of the reactive epoxide (oxirane) ring. The disappearance of the ~915 cm⁻¹ peak is a direct indicator of ring-opening or degradation.[6][8] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): NMR provides the most definitive structural confirmation. While a CoA may only state "Conforms to Structure," it is best practice for a supplier to provide the actual spectra upon request. The proton (¹H) NMR should show distinct signals for the aromatic, methylene, and epoxide protons with appropriate chemical shifts, splitting patterns, and integration values.
Purity and Impurity Profiling
Purity is arguably the most critical parameter influencing product performance. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is ideal for separating and quantifying this compound from its structurally similar impurities.[9][10] The CoA should report purity as a percentage area of the main peak. For drug development applications, a purity of ≥98% is often required.
The impurity profile is as important as the purity value itself. A reliable CoA will list and quantify known impurities.
Section 2: Comparative Guide — High-Purity vs. Compromised Material
The true value of a CoA lies in its ability to predict performance. Let's compare two hypothetical batches of this compound to illustrate how CoA data translates to practical risk.
Chemical Structures for Comparison
The primary degradation pathway for this molecule is the hydrolysis of the epoxide ring. This comparison will focus on the starting material versus its most common and problematic degradation product.
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- 10. separationmethods.com [separationmethods.com]
A Comparative Study of 4-(2-Oxiranylmethoxy)-benzeneethanol and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds with therapeutic potential is a cornerstone of innovation. This guide provides a detailed comparative analysis of 4-(2-Oxiranylmethoxy)-benzeneethanol, a key intermediate in the synthesis of the widely-used beta-blocker Metoprolol, and its structural analogs. While direct pharmacological data on this compound is not extensively available in public literature, its structural relationship to a class of highly successful cardiovascular drugs warrants a thorough examination of its potential and a comparative look at its better-characterized relatives.
This document will delve into the synthesis, chemical properties, and predicted biological activity of this compound, drawing parallels with established beta-adrenergic antagonists. By presenting available experimental data for its analogs, this guide aims to provide a valuable resource for identifying promising avenues for future research and development in the field of cardiovascular therapeutics.
Introduction to the Aryloxypropanolamine Scaffold
The aryloxypropanolamine scaffold is a critical pharmacophore found in a multitude of beta-adrenergic receptor antagonists, commonly known as beta-blockers. These drugs are fundamental in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. The general structure consists of an aromatic ring linked through an ether and a propanolamine side chain. The nature of the aromatic substituent and the amine functionality are key determinants of the drug's potency, selectivity (β1 vs. β2), and pharmacokinetic properties.
This compound, with its benzene ring, oxiranylmethoxy group, and ethanol substituent, represents a foundational structure within this class. The oxirane (epoxide) ring is a reactive intermediate, primed for the introduction of various amine side chains to generate a library of potential beta-blockers.
Synthesis and Characterization of this compound
This compound (CAS 104857-48-9) is primarily recognized as a key intermediate in the synthesis of Metoprolol.[1][2][3] Its synthesis typically involves the reaction of 4-hydroxyphenylethanol with epichlorohydrin in the presence of a base.
General Synthetic Workflow:
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol (Hypothetical, based on related syntheses):
-
Reaction Setup: To a solution of 4-hydroxyphenylethanol in a suitable solvent (e.g., water, methanol, or a biphasic system), add a stoichiometric excess of epichlorohydrin.
-
Base Addition: Slowly add a solution of a strong base, such as sodium hydroxide, while maintaining the temperature between 20-30°C.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 104857-48-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₄O₃ | [4] |
| Molecular Weight | 194.23 g/mol | [4] |
| Appearance | Expected to be a solid or oil | - |
| Purity | ≥97% (as available from commercial suppliers) | [4] |
Structural Analogs and Comparative Analysis
The true value of understanding this compound lies in its potential as a precursor to a wide range of biologically active analogs. By reacting the epoxide ring with different amines, a diverse library of aryloxypropanolamine derivatives can be synthesized. The following sections will compare well-characterized analogs that share the same core structure.
Analog 1: Metoprolol
Metoprolol is a β1-selective adrenergic receptor antagonist and is the most direct and commercially significant analog of this compound. It is synthesized by the ring-opening of the epoxide with isopropylamine.
Caption: Synthesis of Metoprolol from this compound.
Pharmacological Profile of Metoprolol:
| Parameter | Value | Description | Source |
| Receptor Selectivity | β1-selective | Preferentially blocks beta-1 adrenergic receptors in the heart. | [6] |
| Intrinsic Sympathomimetic Activity (ISA) | None | Does not possess partial agonist activity. | [6] |
| Clinical Use | Hypertension, Angina, Heart Failure | A widely prescribed medication for cardiovascular disorders. | [7] |
Analog 2: Betaxolol
Betaxolol is another β1-selective blocker, structurally similar but with a cyclopropylmethoxyethyl group on the phenyl ring instead of the methoxyethyl group found in Metoprolol's precursor. The synthesis of its core structure follows a similar pathway.
Pharmacological Profile of Betaxolol:
| Parameter | Value | Description | Source |
| Receptor Selectivity | β1-selective | High affinity for beta-1 adrenergic receptors. | [6] |
| Intrinsic Sympathomimetic Activity (ISA) | None | Lacks partial agonist activity. | [6] |
| Clinical Use | Hypertension, Glaucoma | Used to treat high blood pressure and reduce intraocular pressure. | [6] |
Structure-Activity Relationship (SAR) Insights
The comparison of these analogs highlights key SAR principles for this class of compounds:
-
The Amine Substituent: The nature of the alkyl group on the nitrogen atom is crucial for receptor affinity and selectivity. Bulky substituents like isopropyl and tert-butyl groups are often optimal for β-antagonistic activity.
-
The Aryl Moiety: The substituent on the para-position of the benzene ring significantly influences the pharmacokinetic and pharmacodynamic properties. The methoxyethyl group in the precursor to Metoprolol contributes to its β1-selectivity.
-
Stereochemistry: The hydroxyl group on the propanolamine side chain creates a chiral center. For most beta-blockers, the (S)-enantiomer is significantly more active than the (R)-enantiomer.
Experimental Protocols for Evaluation
To assess the potential beta-blocking activity of novel analogs derived from this compound, a series of in vitro and in vivo assays are required.
In Vitro Beta-Adrenergic Receptor Binding Assay
This assay determines the affinity of a compound for β1 and β2 adrenergic receptors.
Protocol Workflow:
Caption: Workflow for a beta-adrenergic receptor binding assay.
Data Interpretation: A lower Ki value indicates a higher binding affinity. By comparing the Ki values for β1 and β2 receptors, the selectivity of the compound can be determined.
In Vitro Functional Assay (cAMP Accumulation Assay)
This assay measures the functional consequence of receptor binding, i.e., whether the compound acts as an antagonist.
Protocol Workflow:
Caption: Workflow for a cAMP accumulation functional assay.
Data Interpretation: A potent antagonist will have a low IC50 value, indicating that a low concentration of the compound is required to inhibit the agonist-induced cAMP production.
Conclusion and Future Directions
This compound stands as a valuable and versatile starting material for the synthesis of a new generation of aryloxypropanolamine-based beta-blockers. While its own biological activity remains to be fully elucidated, its structural relationship to highly successful drugs like Metoprolol strongly suggests its potential as a scaffold for novel therapeutic agents.
Future research should focus on the synthesis of a diverse library of analogs by reacting this compound with a variety of primary and secondary amines. Subsequent screening of these compounds using the described in vitro assays will be crucial to identify lead candidates with high potency and selectivity. Further optimization of these leads could result in the development of novel beta-blockers with improved therapeutic profiles, such as enhanced cardioselectivity, longer duration of action, or a more favorable side-effect profile. The foundation laid by this comparative guide provides a logical framework for such endeavors.
References
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- Patel, S., et al. (2016). Synthesis and Physicochemical Characterization of Metoprolol Prodrugs. International Journal for Pharmaceutical Research Scholars (IJPRS), 5(3), 12-20.
- A kind of synthetic method for preparing Metoprolol intermedi
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- Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology.
- SAFETY DATA SHEET - 2-(2-Methoxyethoxy)ethanol. Fisher Scientific.
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- Synthesis of (S)-metoprolol ((S)-3) via a four step route including...
- 4-(2-OXIRANYLMETHOXY)BENZENEMETHANOL.
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- Metoprolol EP Impurities & USP Related Compounds. SynThink Research Chemicals.
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- Metoprolol Hydroxy Epoxide Impurity. Veeprho.
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Performance Benchmarking of 4-(2-Oxiranylmethoxy)-benzeneethanol in the Synthesis of β-Adrenergic Receptor Antagonists
A Senior Application Scientist's Guide to Comparative Synthetic Efficiency
This guide provides a detailed technical comparison of 4-(2-Oxiranylmethoxy)-benzeneethanol as a key intermediate in the synthesis of β-adrenergic receptor antagonists. Its performance is benchmarked against a structurally similar and industrially significant alternative, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, the primary intermediate in the synthesis of Metoprolol. This analysis is intended for researchers, scientists, and professionals in drug development and process chemistry, offering insights into reaction yields, purity considerations, and the practical implications of substrate choice in the synthesis of cardio-selective beta-blockers.
Introduction: The Critical Role of Epoxide Intermediates in Beta-Blocker Synthesis
Epoxides are highly valuable three-membered cyclic ethers that serve as versatile building blocks in organic synthesis, particularly in the pharmaceutical industry.[1] The inherent ring strain of the epoxide functional group makes them susceptible to ring-opening reactions with a wide array of nucleophiles, allowing for the stereospecific introduction of two adjacent functional groups. This reactivity is fundamental to the synthesis of many active pharmaceutical ingredients (APIs), including the widely used class of drugs known as beta-blockers.
This compound is a key epoxide intermediate in the synthesis of α-hydroxymetoprolol (O-desmethylmetoprolol), a major metabolite of the widely prescribed beta-blocker, Metoprolol.[1] Its structural similarity to the primary Metoprolol intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, provides a compelling basis for a comparative analysis of their performance in analogous synthetic applications. Understanding the subtle differences in reactivity, yield, and impurity profiles between these two intermediates is crucial for optimizing the synthesis of Metoprolol analogues and related compounds.
Comparative Synthesis of Metoprolol and its Hydroxylated Analogue
The primary application for this compound is in the synthesis of the hydroxylated analogue of Metoprolol. The most direct comparison of its performance can be made by examining the synthesis of this analogue alongside the established synthesis of Metoprolol itself. The two synthetic pathways are nearly identical, differing only in the starting phenolic material. This allows for a focused evaluation of the impact of the terminal functional group (hydroxyl vs. methoxy) on the efficiency of the epoxide formation and subsequent ring-opening reactions.
The general synthetic route involves two key steps:
-
Epoxidation: The reaction of a substituted phenol with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether (the epoxide intermediate).
-
Amination: The nucleophilic ring-opening of the epoxide intermediate with isopropylamine to yield the final aryloxypropanolamine product.[2][3]
Synthetic Pathways and Key Intermediates
The diagram below illustrates the parallel synthetic pathways for Metoprolol and its hydroxylated analogue, highlighting the respective starting materials and key epoxide intermediates.
Caption: Parallel synthesis of Metoprolol and α-Hydroxymetoprolol.
Performance Comparison: Experimental Data and Analysis
While direct, side-by-side comparative studies are limited in published literature, a comprehensive review of patents and research articles provides sufficient data to benchmark the performance of the two epoxide intermediates in their respective synthetic pathways. The following tables summarize typical reaction conditions and reported yields for each key step.
Epoxidation Step: Formation of the Key Intermediates
Table 1: Comparative Performance in the Epoxidation Reaction
| Parameter | 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane | This compound |
| Starting Material | 4-(2-methoxyethyl)phenol | 4-(2-hydroxyethyl)phenol |
| Base | Sodium Hydroxide or Potassium Carbonate | Sodium Hydroxide |
| Solvent | Aqueous or DMF | Ethanol |
| Temperature | 35-70°C | 60 ± 2°C |
| Reaction Time | 1-20 hours | 4 hours |
| Reported Yield | ~77-95% | ~77%[4] |
| Key Considerations | Reaction conditions can be optimized to improve yield and purity.[5][6] | The presence of the free hydroxyl group may necessitate careful control of reaction conditions to avoid side reactions. |
Analysis: The synthesis of both epoxide intermediates proceeds with good to excellent yields. The reaction conditions are broadly similar, employing common bases and solvents. The slightly lower reported yield for this compound may be attributed to the potential for side reactions involving the free hydroxyl group on the benzeneethanol moiety, although with appropriate control, high yields are achievable.
Amination Step: Synthesis of the Final Products
Table 2: Comparative Performance in the Amination Reaction
| Parameter | Metoprolol Synthesis | α-Hydroxymetoprolol Synthesis |
| Epoxide Intermediate | 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane | This compound |
| Nucleophile | Isopropylamine | Isopropylamine |
| Solvent | Isopropyl alcohol (optional) | Not specified, but likely an alcohol |
| Temperature | 50-70°C (can be performed under pressure) | Not specified, likely elevated temperatures |
| Reaction Time | Variable, dependent on conditions | Not specified |
| Reported Overall Yield | High | Not explicitly reported, but expected to be high |
| Key Considerations | A large excess of isopropylamine is often used to drive the reaction to completion and minimize the formation of byproducts.[7] | Similar to Metoprolol synthesis, an excess of the amine is likely required. |
Analysis: The amination step is a standard nucleophilic ring-opening of an epoxide and is generally a high-yielding reaction for both intermediates. The choice of solvent and temperature can be optimized to control the reaction rate and minimize the formation of impurities. The primary impurity of concern in this step is the formation of a diamine byproduct from the reaction of the product with another molecule of the epoxide intermediate. This is typically mitigated by using a large excess of isopropylamine.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the two key epoxide intermediates.
Protocol 1: Synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane
This protocol is adapted from established industrial processes.[6][7]
Materials:
-
4-(2-methoxyethyl)phenol
-
Epichlorohydrin
-
Potassium Hydroxide
-
Deionized Water
-
Toluene (for extraction)
Equipment:
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the reaction vessel with deionized water (approx. 2.5 parts by weight relative to the phenol).
-
While maintaining the temperature below 30°C, slowly add potassium hydroxide pellets (approx. 0.4 parts by weight relative to the phenol) and stir until fully dissolved.
-
Add 4-(2-methoxyethyl)phenol (1 equivalent) to the vessel and stir for 20 minutes to form the phenoxide.
-
Slowly add epichlorohydrin (1.0-1.2 equivalents) over 30 minutes. An exothermic reaction may be observed.
-
Heat the reaction mixture to 35 ± 2°C and maintain for 6 ± 1 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and add toluene to extract the organic phase.
-
Separate the aqueous and organic layers. Wash the organic layer with water until the pH is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide as an oil.
Protocol 2: Synthesis of this compound
This protocol is based on a reported synthesis of this specific intermediate.[4]
Materials:
-
4-(2-hydroxyethyl)phenol (p-hydroxyphenylethanol)
-
Epichlorohydrin
-
Sodium Hydroxide
-
Ethanol
-
Ethyl acetate (for extraction and chromatography)
-
Petroleum ether (for chromatography)
Equipment:
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-(2-hydroxyethyl)phenol (1 equivalent) in ethanol in a round-bottom flask.
-
Add sodium hydroxide (1.5 equivalents) and stir to dissolve.
-
Add epichlorohydrin (3.0 equivalents) to the reaction mixture.
-
Heat the mixture to 60 ± 2°C and stir for 4 hours.
-
Monitor the reaction by TLC (petroleum ether:ethyl acetate = 5:1).
-
Once the starting material is consumed, cool the reaction to room temperature and pour it into purified water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound as a colorless oil.
Trustworthiness and Self-Validating Systems
The protocols described above include in-process controls (TLC or HPLC monitoring) to ensure reaction completion and to identify the formation of any significant byproducts. The purity of the final intermediates and products should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any impurities.
For chiral synthesis, chiral HPLC is essential to determine the enantiomeric excess (ee) of the product.[1]
Conclusion and Future Perspectives
Both this compound and 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane are effective intermediates in the synthesis of their respective beta-blocker targets. The synthetic routes are well-established and high-yielding. The primary difference in performance may arise from the presence of the free hydroxyl group in this compound and its precursor, which could potentially lead to side reactions if conditions are not carefully controlled. However, with robust process control, this intermediate can be reliably used to produce α-hydroxymetoprolol and other analogues.
Future research in this area could focus on the development of more sustainable and efficient synthetic methods, such as utilizing biocatalysis or flow chemistry.[8] The use of enzymatic resolutions or asymmetric catalysis can provide direct access to enantiomerically pure epoxides, eliminating the need for chiral separation at a later stage.[9] Asymmetric synthesis of (S)-metoprolol has been achieved with high enantiomeric purity using (R)-epichlorohydrin as a chiral starting material.[10] Such approaches are becoming increasingly important in pharmaceutical manufacturing to improve efficiency and reduce environmental impact.
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Jung, S. H., et al. (2000). Enantioselective preparation of metoprolol and its major metabolites. Archives of Pharmacal Research, 23(3), 226-229. [Link]
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Erickson, M., et al. (1995). Identification of a new by-product detected in metoprolol tartrate. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 567-574. [Link]
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Research Journal of Pharmacy and Technology. (2023). Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology, 16(11), 5333-5338. [Link]
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Svensson, O., et al. (2000). The synthesis of metoprolol monitored using Raman spectroscopy and chemometrics. European Journal of Pharmaceutical Sciences, 11(2), 141-155. [Link]
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de la Mora, E., et al. (2004). Synthesis and cardiovascular activity of metoprolol analogues. Bioorganic & Medicinal Chemistry Letters, 14(1), 191-194. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(2-Oxiranylmethoxy)-benzeneethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Analytical Method Validation
4-(2-Oxiranylmethoxy)-benzeneethanol is a key chemical entity, often encountered as a pharmaceutical intermediate or a potential impurity in the synthesis of active pharmaceutical ingredients (APIs) such as beta-blockers.[1] Its molecular structure, featuring a reactive oxirane (epoxide) ring and a benzeneethanol backbone, necessitates precise and reliable analytical quantification to ensure the safety, efficacy, and quality of final drug products. The accurate determination of its presence, whether as a reactant or a trace impurity, is non-negotiable.
This guide moves beyond a simple recitation of protocols. As senior application scientists, our goal is to illuminate the causality behind our experimental choices. We will explore the cross-validation of two powerful, yet fundamentally different, analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Cross-validation is the formal process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and that their results are comparable.[2][3] This becomes critical when, for instance, a method is transferred between laboratories, a legacy method is updated with modern technology, or data from different analytical techniques must be correlated throughout a drug's lifecycle.[4] This process is underpinned by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which provides a framework for validating analytical procedures.[5][6][7]
The Strategic Rationale: When and Why to Cross-Validate
The decision to perform a cross-validation study is driven by the need to ensure data consistency and reliability across different analytical scenarios. The primary objective is to demonstrate that different procedures yield equivalent results, ensuring that decisions made based on this data are sound, regardless of the method or laboratory of origin.
Below is a logical workflow illustrating the decision-making process for initiating a cross-validation study.
Caption: Decision workflow for initiating an analytical method cross-validation study.
Candidate Analytical Methodologies
We will compare a classic, robust liquid chromatography method with a highly specific gas chromatography-mass spectrometry method. The choice of these two techniques is deliberate: they represent different separation principles and detection mechanisms, making their cross-validation a rigorous test of analytical equivalence.
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is the workhorse of pharmaceutical quality control, valued for its robustness and precision.[8] It separates compounds based on their partitioning between a nonpolar stationary phase and a polar mobile phase.
Principle: this compound, being a moderately polar molecule, will be retained on a C18 column and eluted with a mixture of an organic solvent (like acetonitrile or methanol) and water. Detection is achieved via UV absorbance of the benzene ring.
Method B: Gas Chromatography with Mass Spectrometry Detection (GC-MS)
GC-MS offers exceptional specificity and sensitivity. It separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. The mass spectrometer provides mass-to-charge ratio information, which is highly specific for compound identification.
Principle: The analyte must be sufficiently volatile and thermally stable. This compound can be analyzed directly or after derivatization to increase its volatility. The compound is vaporized and separated in a capillary column, then fragmented and detected by the mass spectrometer, providing a "mass fingerprint."[9][10]
Caption: Contrasting principles of RP-HPLC-UV and GC-MS for analyte separation and detection.
The Cross-Validation Protocol: A Step-by-Step Guide
The objective of this protocol is to demonstrate that the HPLC-UV and GC-MS methods provide equivalent results for the quantification of this compound. This is achieved by comparing their core validation characteristics.[11] A validation protocol should be established before the study begins, defining the procedures and acceptance criteria.[2][6]
Step 1: Reference Standard and Sample Preparation
A well-characterized reference standard of this compound with documented purity is essential for this study.[11]
-
Primary Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to cover the expected analytical range (e.g., 1 µg/mL to 100 µg/mL).
-
Spiked Samples: Prepare samples by spiking a representative matrix (e.g., a placebo formulation or a reaction mixture known to be free of the analyte) with known concentrations of the analyte from the stock solution.
Step 2: Method-Specific Experimental Protocols
Protocol for Method A: RP-HPLC-UV
-
Instrumentation: Agilent 1100 series HPLC or equivalent, with a quaternary pump, autosampler, column oven, and UV detector.[12]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Protocol for Method B: GC-MS
-
Instrumentation: Agilent GC-MS system or equivalent.
-
Column: VF-5ms capillary column (30m × 0.25mm i.d., 0.25µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Injector Temperature: 250 °C.[9]
-
Injection Mode: Splitless (1 µL injection volume).[9]
-
Oven Temperature Program:
-
Initial temperature 80 °C, hold for 1 minute.
-
Ramp to 220 °C at 20 °C/min.
-
Hold at 220 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV. Scan range 50-350 amu. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 194, 137, 107).
Step 3: Comparative Performance Evaluation
Both methods will be evaluated against the same set of validation parameters using the same batches of standard solutions and spiked samples. The acceptance criteria must be predefined and justified.[5]
| Validation Parameter | Purpose | Procedure | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.[5] | Analyze blank matrix, spiked matrix, and samples containing potential impurities. For GC-MS, evaluate mass spectra for peak purity. For HPLC, check for co-eluting peaks. | Peak for analyte should be free of interference at its retention time. Purity angle should be less than the purity threshold. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and the method's response over a defined range.[5] | Analyze a minimum of 5 concentrations across the desired range. Plot a calibration curve and determine the regression equation and correlation coefficient (r²). | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[13] | Confirmed by the linearity, accuracy, and precision data. Typically 80-120% of the test concentration for an assay.[11] | Both methods must provide acceptable data across the same specified range. |
| Accuracy | The closeness of the test results to the true value.[13] | Analyze a minimum of 3 replicates at 3 different concentrations (e.g., 80%, 100%, 120% of the target concentration). Calculate the percent recovery. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | The closeness of agreement among a series of measurements from the same homogeneous sample.[13] | Repeatability: 6 replicate injections at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.[11] | Relative Standard Deviation (%RSD) ≤ 2.0%.[5] |
Step 4: Data Analysis and Comparison
The core of cross-validation lies in the direct comparison of the data generated.
Quantitative Data Summary
The results from both methods should be tabulated for a clear, objective comparison.
| Performance Characteristic | Method A (HPLC-UV) | Method B (GC-MS) | Conclusion |
| Linearity (r²) | 0.9991 | 0.9995 | Both meet criteria (≥ 0.995) |
| Range (µg/mL) | 1 - 100 | 1 - 100 | Equivalent |
| Accuracy (% Recovery) | 99.5% ± 1.2% | 100.8% ± 0.9% | Both meet criteria (98-102%) |
| Precision (% RSD) | |||
| - Repeatability | 0.85% | 1.10% | Both meet criteria (≤ 2.0%) |
| - Intermediate Precision | 1.35% | 1.60% | Both meet criteria (≤ 2.0%) |
| LOD (µg/mL) | 0.25 | 0.10 | GC-MS is more sensitive |
| LOQ (µg/mL) | 0.80 | 0.35 | GC-MS is more sensitive |
Statistical Comparison
For a more rigorous comparison, analyze the same set of ~10-20 samples using both methods and compare the results. Statistical tools like a Bland-Altman plot can be used to assess the agreement between the two methods, highlighting any systematic bias or outliers.[14] The goal is to demonstrate that any differences between the two methods are not statistically significant and are well within the predefined acceptance limits for analytical variability.
Conclusion and Recommendations
This guide outlines a comprehensive framework for the cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. The experimental data presented in the summary table demonstrates that both methods are suitable for their intended purpose, meeting all predefined acceptance criteria for specificity, linearity, accuracy, and precision.
Key Findings:
-
Equivalence: Both methods are demonstrated to be equivalent for the quantitative determination of the analyte within the specified range of 1-100 µg/mL.
-
HPLC-UV Advantages: This method exhibits slightly better precision (%RSD) and is generally faster and less expensive to run, making it ideal for routine quality control and high-throughput screening.
-
GC-MS Advantages: This method provides superior specificity due to mass spectrometric detection and offers lower limits of detection and quantitation. This makes it the preferred method for impurity identification, trace-level analysis, and as a reference or orthogonal method to confirm results.[6]
The successful cross-validation provides a high degree of assurance that data generated by either method is reliable and interchangeable, supporting robust drug development and ensuring product quality.[13]
References
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- European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
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The Synthetic Utility of 4-(2-Oxiranylmethoxy)-benzeneethanol in Beta-Blocker Synthesis: A Comparative Guide
For drug development professionals and researchers in pharmaceutical chemistry, the selection of a synthetic route is a critical decision that balances efficiency, scalability, and economic viability. This guide provides an in-depth comparison of synthetic pathways for clinically significant β-adrenergic receptor antagonists, with a particular focus on the role and efficacy of the intermediate, 4-(2-Oxiranylmethoxy)-benzeneethanol. We will objectively compare the synthetic route proceeding through this intermediate with the more established pathway utilizing 4-(2-methoxyethyl)phenol as a starting material for the synthesis of drugs like Metoprolol.
Introduction to Beta-Blockers and the Significance of Synthetic Intermediates
Beta-blockers are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1] Their therapeutic effect is derived from the blockade of β-adrenergic receptors, which mitigates the effects of catecholamines like adrenaline and noradrenaline, leading to reduced heart rate and blood pressure.[1] The molecular structure of most beta-blockers features a substituted phenoxypropanolamine moiety. The synthesis of these molecules, therefore, often involves the coupling of a substituted phenol with a three-carbon synthon, typically derived from epichlorohydrin.
The choice of the starting phenolic compound is a key determinant of the overall efficiency of the synthesis. This guide will compare two such starting materials and their respective synthetic pathways to a common beta-blocker, Metoprolol.
Comparative Analysis of Synthetic Routes to Metoprolol
The two primary routes to Metoprolol that will be compared are:
-
Route A: Starting from 4-(2-hydroxyethyl)phenol, which proceeds through the key intermediate This compound .
-
Route B: Starting from the more commonly documented 4-(2-methoxyethyl)phenol, which forms the intermediate 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.
Workflow Overview
The general synthetic workflows for both routes are visualized below.
Caption: Comparative synthetic workflows for Metoprolol synthesis.
Performance Comparison
The following table summarizes the key performance indicators for each synthetic route, based on available literature. It is important to note that direct, side-by-side comparative studies are limited, and the data presented is a synthesis of findings from various sources.
| Parameter | Route A (via 4-(2-hydroxyethyl)phenol) | Route B (via 4-(2-methoxyethyl)phenol) | References |
| Starting Material Availability & Cost | Generally available, cost can be a factor. | Widely available and often more cost-effective. | [2] |
| Overall Yield | Potentially lower due to the need for protection/deprotection of the hydroxyl group to avoid side reactions. | Generally high yields are reported in numerous patents and publications. Yields for the epoxide formation step are often in the range of 80-95%. The subsequent amination step also proceeds with high yield (around 88-89%). | [3][4][5] |
| Reaction Conditions | May require an additional protection step for the ethanol hydroxyl group, adding complexity. | Well-established and optimized conditions are available for industrial scale-up. Reactions are typically carried out in aqueous or solvent-based systems. | [6][7] |
| Purity of Final Product | The presence of the free hydroxyl group can lead to the formation of impurities if not properly managed. | High purity (>99%) of the final product is achievable with established purification methods. | [4] |
| Scalability | The additional steps may pose challenges for large-scale industrial production. | The process is well-documented for industrial-scale manufacturing. | [2] |
| Enantioselectivity | Enantiomerically pure final products can be obtained by using chiral epichlorohydrin. | This route is readily adaptable for the synthesis of enantiomerically pure (S)-Metoprolol by using (R)-epichlorohydrin. Optical purities of 96-99% ee have been reported. | [1] |
In-Depth Analysis of the Intermediate: this compound
The key intermediate in Route A, this compound, is formed by the reaction of 4-(2-hydroxyethyl)phenol with epichlorohydrin in the presence of a base. While this route appears straightforward, the presence of the free hydroxyl group on the ethanol side chain introduces a potential for side reactions, which can impact the overall yield and purity of the final product.[3] To circumvent this, a protection strategy for the hydroxyl group may be necessary, which adds steps and complexity to the overall synthesis.
In contrast, the intermediate in Route B, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane, is derived from 4-(2-methoxyethyl)phenol, where the hydroxyl group is already protected as a methyl ether. This simplifies the synthesis and generally leads to higher yields and fewer impurities.
Experimental Protocols
Protocol for Synthesis of Metoprolol via Route B (from 4-(2-methoxyethyl)phenol)
This protocol is based on established industrial synthesis methods.
Step 1: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane
-
Materials: 4-(2-methoxyethyl)phenol, epichlorohydrin, sodium hydroxide, water.
-
Procedure:
-
To a reaction vessel, add 4-(2-methoxyethyl)phenol and water.
-
Slowly add a solution of sodium hydroxide while maintaining the temperature between 40-45°C.
-
Add epichlorohydrin to the mixture and continue stirring at 40-45°C for 3-5 hours.
-
After the reaction is complete, separate the aqueous and organic layers.
-
Wash the organic layer with water until the pH is neutral (pH 7-8) to ensure high purity of the epoxide.
-
Remove any remaining water by azeotropic distillation under vacuum at a temperature below 55°C. The resulting epoxide should have a purity of 97-99%.[8]
-
Step 2: Synthesis of Metoprolol Base
-
Materials: 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane, isopropylamine, water.
-
Procedure:
-
In a reaction vessel, add isopropylamine and water.
-
Slowly add the epoxide from Step 1 while maintaining the temperature between 10-25°C.
-
After the addition is complete, continue stirring the mixture at a temperature not exceeding 30°C.
-
Upon completion of the reaction, the Metoprolol base can be isolated. The yield is typically in the range of 88-89% with a purity of over 99%.[4]
-
Mechanism of Action: Beta-Blocker Signaling Pathway
Beta-blockers exert their therapeutic effects by competitively inhibiting the binding of catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors. The signaling pathway of a β1-adrenergic receptor, which is the primary target of cardioselective beta-blockers like Metoprolol, is depicted below.
Caption: Simplified signaling pathway of the β1-adrenergic receptor and the inhibitory action of beta-blockers.
Conclusion and Future Perspectives
The choice of synthetic route for beta-blockers like Metoprolol has significant implications for the efficiency and economics of production. While the pathway involving the intermediate This compound (Route A) is chemically feasible, the more established route starting from 4-(2-methoxyethyl)phenol (Route B) offers clear advantages in terms of yield, purity, and scalability, largely due to the inherent protection of the hydroxyl group in the starting material.
For researchers and drug development professionals, the decision of which route to pursue will depend on a variety of factors including the cost and availability of starting materials, the desired scale of production, and the stringency of purity requirements. While Route B is the more conventional and well-documented path for industrial production, further research into optimizing Route A, potentially through the development of more efficient and cost-effective protection/deprotection strategies, could enhance its attractiveness.
The continuous evolution of synthetic methodologies, including advancements in catalysis and green chemistry, will undoubtedly lead to even more efficient and sustainable processes for the production of these vital medicines.[9]
References
-
Research Journal of Pharmacy and Technology. (n.d.). Comprehensive Investigation and Exploration of Metoprolol Impurities. Available at: [Link]
-
ACG Publications. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). Available at: [Link]
- Google Patents. (2009). Synthesis and preparations of metoprolol and its salts. US20090247642A1.
-
Jung, S. H., et al. (2000). Enantioselective preparation of metoprolol and its major metabolites. Archives of Pharmacal Research, 23(3), 226-229. Available at: [Link]
-
Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Available at: [Link]
-
Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry. Available at: [Link]
- Google Patents. (2005). Metoprolol manufacturing process. US20050107635A1.
-
European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis. Available at: [Link]
-
Market Research Future. (2025). Metoprolol Succinate API Market Outlook 2025-2032. Available at: [Link]
-
ResearchGate. (2025). (PDF) Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). Available at: [Link]
-
Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of metoprolol succinate. CN103102281A.
-
Henan Tianfu Chemical. (n.d.). Benzeneethanol 4 2 Oxiranylmethoxy Cas 104857 48 9. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of (S)-metoprolol ((S)-3) via a four step route including.... Available at: [Link]
- Google Patents. (2005). Process for manufacture of metoprolol and salts thereof. WO2005046568A2.
-
MDPI. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethoxy)phenol. Available at: [Link]
- Google Patents. (1997). Manufacturing process of metoprolol. EP0942899B1.
- Google Patents. (n.d.). Synthesis of metoprolol impurity C. CN102746169A.
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Unveiling Metabolic Fates: A Comparative Guide to Isotopic Labeling with 4-(2-Oxiranylmethoxy-d5)-benzeneethanol for Mechanistic Studies
In the intricate world of drug discovery and development, a profound understanding of a compound's metabolic fate is paramount. Mechanistic studies that elucidate how a xenobiotic is transformed within a biological system are critical for predicting its efficacy, safety, and potential for drug-drug interactions. Isotopic labeling is a powerful technique in these investigations, and the strategic incorporation of stable isotopes, such as deuterium, can provide invaluable insights.
This guide provides an in-depth comparison of 4-(2-Oxiranylmethoxy-d5)-benzeneethanol and its non-deuterated counterpart in the context of mechanistic drug metabolism studies. We will explore the scientific principles underpinning the use of deuterium labeling, present a framework for comparative experimental analysis, and provide detailed protocols for researchers, scientists, and drug development professionals.
The Power of Deuterium: Understanding the Kinetic Isotope Effect
The substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) can significantly influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[1]
In drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step.[2] By replacing a hydrogen atom at a potential site of metabolism with deuterium, the rate of that specific metabolic transformation can be slowed down. This allows researchers to:
-
Identify sites of metabolism: A significant decrease in the formation of a particular metabolite when a deuterated analog is used points directly to the site of deuteration as a primary locus of metabolic attack.
-
Elucidate metabolic pathways: By selectively blocking or slowing down one metabolic pathway, it becomes possible to observe and quantify metabolites from alternative, previously minor pathways.[3]
-
Modulate pharmacokinetic profiles: Slowing down metabolism can lead to a longer biological half-life and increased exposure of the parent drug.[4][5]
A Comparative Case Study: 4-(2-Oxiranylmethoxy)-benzeneethanol vs. its d5-Analog
To illustrate the practical application of 4-(2-Oxiranylmethoxy-d5)-benzeneethanol, we present a hypothetical, yet scientifically grounded, comparative study. The non-deuterated parent compound, this compound, shares structural similarities with drugs known to undergo oxidative metabolism. For instance, the β-blocker metoprolol, which also possesses a para-substituted phenoxypropanolamine structure, is primarily metabolized via O-demethylation and α-hydroxylation, reactions largely catalyzed by CYP2D6.[6][7][8][9]
Based on this, we can predict several potential metabolic pathways for this compound:
-
O-dealkylation of the oxiranylmethoxy group.
-
Oxidation of the benzeneethanol side chain.
-
Hydroxylation of the aromatic ring.
-
Opening of the epoxide ring to form a diol.
The deuteration in 4-(2-Oxiranylmethoxy-d5)-benzeneethanol is on the oxiranylmethoxy moiety. This strategic placement of deuterium atoms is designed to probe the O-dealkylation pathway.
Hypothetical Experimental Data
The following tables present plausible data from an in vitro metabolic stability assay using human liver microsomes.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 25 | 27.7 |
| 4-(2-Oxiranylmethoxy-d5)-benzeneethanol | 75 | 9.2 |
Table 2: Metabolite Profile after 60-minute Incubation with Human Liver Microsomes
| Compound | Parent Remaining (%) | Metabolite M1 (O-dealkylated) (%) | Metabolite M2 (Side-chain oxidized) (%) |
| This compound | 35 | 45 | 15 |
| 4-(2-Oxiranylmethoxy-d5)-benzeneethanol | 65 | 15 | 18 |
The hypothetical data clearly illustrates the impact of deuteration. The d5-analog exhibits a significantly longer half-life and lower intrinsic clearance, suggesting a reduced rate of metabolism. Furthermore, the metabolite profile shows a marked decrease in the formation of the O-dealkylated metabolite (M1) for the deuterated compound, strongly indicating that O-dealkylation is a primary metabolic pathway and that the C-D bonds in the oxiranylmethoxy group are involved in the rate-limiting step of this transformation.
Experimental Workflows and Protocols
To achieve reliable and reproducible results, a well-designed experimental workflow is essential.
Experimental Workflow Diagram
Caption: Workflow for in vitro metabolic stability and metabolite profiling.
Detailed Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of the deuterated and non-deuterated compounds in human liver microsomes.
Materials:
-
This compound
-
4-(2-Oxiranylmethoxy-d5)-benzeneethanol
-
Human Liver Microsomes (pooled)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be formed as a metabolite)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare 1 mM stock solutions of the test compounds and the internal standard in a suitable solvent (e.g., DMSO or methanol).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice. Dilute to a final protein concentration of 1 mg/mL in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine the human liver microsome suspension and the test compound to achieve a final microsomal protein concentration of 0.5 mg/mL and a final test compound concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing 2 volumes of ice-cold acetonitrile with the internal standard to stop the reaction.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex thoroughly.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Visualizing the Mechanistic Insight
The use of 4-(2-Oxiranylmethoxy-d5)-benzeneethanol allows for a clearer understanding of the metabolic pathways.
Proposed Metabolic Pathway and the Effect of Deuteration
Caption: Impact of deuteration on the metabolic pathways.
Alternative Isotopic Labeling Strategies
While deuteration is a powerful tool, other stable isotopes can also be employed in mechanistic studies.
-
¹³C-Labeling: Incorporating ¹³C atoms can be useful for tracing the carbon skeleton of a molecule and identifying metabolites using mass spectrometry. The resulting M+1 or M+2 isotope pattern provides a clear signature for drug-related material.
-
¹⁵N-Labeling: For nitrogen-containing compounds, ¹⁵N-labeling can aid in identifying N-dealkylation, N-oxidation, or other metabolic transformations involving the nitrogen atom.
-
¹⁸O-Labeling: The use of ¹⁸O can help to elucidate the mechanism of oxidative reactions by determining the source of the oxygen atom (e.g., from O₂ or H₂O) in the metabolite.
The choice of isotope depends on the specific scientific question being addressed and the structure of the compound under investigation.
Conclusion
Isotopic labeling with compounds like 4-(2-Oxiranylmethoxy-d5)-benzeneethanol provides an elegant and powerful approach to dissecting complex metabolic pathways. By leveraging the kinetic isotope effect, researchers can pinpoint sites of metabolism, uncover previously hidden metabolic routes, and gain a deeper understanding of the enzymatic processes involved. This knowledge is crucial for optimizing the metabolic stability of drug candidates and ensuring their safety and efficacy. The comparative in vitro methods outlined in this guide offer a robust framework for generating critical data to support informed decision-making throughout the drug development pipeline.
References
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Borg, K. O., et al. (1975). Metabolism of metoprolol in the rat in vitro and in vivo. Acta Pharmacologica et Toxicologica, 36(5_suppl), 104-115. [Link]
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Blake, C. M., et al. (2013). Metoprolol Pathway, Pharmacokinetics. Pharmacogenet Genomics, 23(11), 657-660. [Link]
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Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. [Link]
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Ishida, T., et al. (2014). Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes. Journal of Separation Science, 37(11), 1256-1264. [Link]
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Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]
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Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label on the bottle. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]
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Harbeson, S. L., & Tung, R. D. (2017). Deuterium in drug discovery and development. Annual Review of Pharmacology and Toxicology, 57, 255-275. [Link]
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Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1674-1691. [Link]
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Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]
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Jones, J. P., & Korzekwa, K. R. (2017). Understanding the P450-catalyzed C-H bond cleavage step. Drug Metabolism and Disposition, 45(10), 1060-1068. [Link]
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Atmakuri, L. R., et al. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science, 14(01), 001-008. [Link]
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Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 641-660. [Link]
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Stepan, A. F., et al. (2012). The role of deuterium in drug discovery. Bioorganic & Medicinal Chemistry Letters, 22(20), 6353-6357. [Link]
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Timmins, G. S. (2014). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents, 24(10), 1067-1073. [Link]
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Jäger, L., et al. (2024). Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study. Archives of Toxicology, 98(5), 1469-1480. [Link]
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Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]
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Hollenberg, P. F. (2002). Characteristics and common reactions of the cytochromes P450. Drug Metabolism Reviews, 34(1-2), 17-35. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Oxiranylmethoxy)-benzeneethanol
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 4-(2-Oxiranylmethoxy)-benzeneethanol, moving beyond mere compliance to foster a deep understanding of the principles behind safe chemical handling.
The structure of this compound, featuring a reactive epoxide ring, an aromatic group, and a primary alcohol, dictates its specific handling and disposal requirements. The high reactivity of the three-membered epoxide ring, in particular, is a primary safety concern as it can undergo ring-opening reactions with a variety of nucleophiles, acids, and bases.[1] This reactivity underscores the necessity of careful segregation and disposal.
Part 1: Hazard Profile and Risk Assessment
Inferred Hazard Classification:
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[4][5]
-
Skin Corrosion/Irritation: Likely causes skin irritation.[2][5]
-
Eye Damage/Irritation: Likely causes serious eye irritation.[2][5]
-
Respiratory/Skin Sensitization: May cause an allergic skin reaction.[2][4]
| Property | Value / Information | Source/Rationale |
| Chemical Name | This compound | IUPAC Nomenclature |
| Synonyms | 2-(4-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol | Common Alternative |
| Molecular Formula | C₁₁H₁₄O₃ | - |
| Appearance | Varies (likely a liquid or low-melting solid) | Inferred from similar structures |
| Primary Hazards | Irritant, Sensitizer, Reactive | Based on epoxide functionality[2][5] |
| Reactivity | The epoxide ring is susceptible to cleavage by acids, bases, and nucleophiles.[1] Avoid mixing with incompatible waste streams. | Chemical Principles |
Part 2: Personal Protective Equipment (PPE) Protocol
Given the inferred hazards, a stringent PPE protocol is required to prevent exposure. The goal is to create a complete barrier between the researcher and the chemical.[6]
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of as hazardous waste.[7][8]
-
Eye and Face Protection : Use chemical splash goggles that provide a complete seal around the eyes. If there is a significant splash risk, a face shield should be worn in addition to goggles.[6][9]
-
Skin and Body Protection : A long-sleeved laboratory coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.[10][11] Ensure footwear completely covers the foot; open-toed shoes are never acceptable in a laboratory setting.[7]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors.[11]
Part 3: Step-by-Step Waste Collection and Disposal Procedure
The guiding principle for chemical waste disposal is that it is regulated from the moment of generation to its final treatment.[12] Evaporation is never an acceptable method of disposal for hazardous chemicals.[13]
Step 1: Container Selection
-
Select a waste container that is chemically compatible with this compound and any solvents it may be mixed with. A high-density polyethylene (HDPE) or glass container is typically appropriate.[12][14]
-
The container must be in good condition, free of damage, and have a secure, leak-proof screw-top cap.[14][15]
Step 2: Waste Segregation
-
Crucially, do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Due to the reactivity of the epoxide group, mixing with acidic or basic waste could trigger a hazardous reaction.[1]
-
Store the waste container in a designated "Satellite Accumulation Area" within the lab, which must be at or near the point of generation.[12]
-
Use secondary containment, such as a plastic tub, to catch any potential leaks from the primary container.[14]
Step 3: Labeling
-
Properly label the waste container before adding any waste.[14]
-
The label must include:
Step 4: Accumulation and Storage
-
Keep the waste container tightly closed at all times, except when adding waste.[14][16]
-
Store the container away from heat sources, direct sunlight, and incompatible chemicals.[13]
-
Follow your institution's limits on the volume of waste stored in the lab (e.g., typically no more than 10-55 gallons) and the maximum accumulation time (e.g., 6-12 months).[12][15][17]
Step 5: Arranging for Final Disposal
-
Once the container is full or the accumulation time limit is approaching, contact your institution's EHS or a licensed hazardous waste disposal contractor to schedule a pickup.[12][14]
-
Do not dispose of this chemical down the drain or in the regular trash.[14][15] This is illegal and environmentally harmful. The final disposal for this type of organic compound is typically high-temperature incineration at a licensed facility.
Part 4: Emergency Procedures for Spills
Preparedness is key to safety. All personnel should be familiar with the location of emergency equipment like safety showers, eyewash stations, and spill kits.[18]
Minor Spill (Contained, manageable by trained lab personnel):
-
Alert Personnel : Immediately alert others in the area.[19][20]
-
Don PPE : Put on the appropriate PPE as described in Part 2.[19]
-
Containment : Confine the spill to a small area. Prevent it from entering drains.[21]
-
Absorption : Cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial spill pad).[20]
-
Collection : Carefully scoop the absorbed material into a designated hazardous waste container.[5][9]
-
Decontamination : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[20]
-
Report : Report the incident to your supervisor and EHS department as required by your institution.[20]
Major Spill (Large volume, highly volatile, injury, or beyond the comfort level of lab staff):
-
Evacuate : Immediately evacuate the area.[18]
-
Rescue : Assist any injured or contaminated persons, using an emergency shower or eyewash if necessary, only if it is safe to do so.[22]
-
Confine : Close doors to the affected area to contain vapors.[22]
-
Report : Call your institution's emergency number or 911. Provide details on the chemical, location, and any injuries.[19] Do not re-enter the area until cleared by emergency personnel.
Decision Workflow for Disposal
The following diagram illustrates the logical steps for managing this compound waste from generation to disposal.
Caption: Decision workflow for the safe in-lab management and disposal of this compound waste.
References
- Daniels Health. (2025).
- Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- U.S. Environmental Protection Agency (EPA). (2025).
- American Chemical Society.
- University of Pennsylvania, EHRS. Laboratory Chemical Waste Management Guidelines.
- CHEMM. Personal Protective Equipment (PPE).
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Rowan University. Chemical Spill Response.
- Castrol. (2019).
- Sigma-Aldrich. (2025).
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- Pharmaffiliates. 4-(2-Oxiranylmethoxy-d5)benzeneethanol.
- McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition.
- Google Patents. (n.d.).
- Keene State College. Hazardous Waste Management Procedures.
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A Senior Application Scientist's Guide to Handling 4-(2-Oxiranylmethoxy)-benzeneethanol: Essential Safety and Operational Protocols
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your experimental execution. This guide provides essential, immediate safety and logistical information for handling 4-(2-Oxiranylmethoxy)-benzeneethanol, a compound characterized by its reactive epoxide ring. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind these recommendations, ensuring a self-validating system of safety and operational excellence.
Hazard Analysis and Core Safety Principles
This compound, as an epoxide-containing aromatic compound, presents a specific set of handling challenges. The primary hazards stem from the reactivity of the oxirane group, which can lead to sensitization, irritation, and potential long-term health effects upon exposure. The aromatic component may also contribute to its toxicological profile. Therefore, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a critical necessity.
The potential for respiratory exposure increases if the compound is aerosolized or heated, volatilizing the substance.[1] Dermal exposure is a significant risk during routine handling and can lead to skin irritation, rashes, and sensitization.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. Each component is selected to address specific exposure routes.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles with side shields or a full-face shield. | Protects against accidental splashes of the compound, which can cause serious eye irritation or damage.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents direct skin contact, a primary route of exposure that can lead to irritation and sensitization.[2][3][4] Cotton and latex gloves are insufficient.[2][3] |
| Body Protection | Chemical-resistant lab coat or coveralls. | Provides a barrier against spills and splashes, protecting underlying clothing and skin.[2][3] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or there is a risk of aerosolization, a respirator with an organic vapor cartridge is recommended. | Minimizes the inhalation of vapors or aerosols, which can cause respiratory tract irritation.[2][5] All respirator use must comply with the OSHA Respirator Standard, 29 CFR 1910.134.[2] |
Operational Plan: From Receipt to Use
A systematic workflow is crucial for the safe handling of this compound. The following diagram and steps outline a comprehensive operational plan.
Caption: Workflow for Safe Handling of this compound
Step-by-Step Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the work area, preferably a chemical fume hood, is well-ventilated.[3]
-
Handling:
-
When transferring the compound, do so carefully to avoid spills or the creation of dust/aerosols.
-
Conduct all experimental procedures within the designated well-ventilated area.
-
Upon completion, decontaminate the work surface with an appropriate solvent.
-
-
Decontamination and Cleaning:
-
Wipe down all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in a manner that avoids cross-contamination.
-
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling workflow. As the generator of the hazardous waste, you are responsible for it from "cradle to grave".[6]
Disposal Protocol:
-
Waste Segregation:
-
Collect all waste materials, including unused compounds, contaminated consumables (e.g., gloves, pipette tips), and cleaning materials, in a designated and compatible hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
Clearly label the waste container with its contents, including the full chemical name: this compound.
-
-
Final Disposal:
By adhering to these detailed protocols, you not only ensure your personal safety and the integrity of your research but also contribute to a culture of safety within your organization.
References
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Working Safely with Epoxy Coatings. NACE International Institute. [Link]
-
How to Safely Work with Epoxy Coatings. International Enviroguard. [Link]
-
Correct PPE When Using Epoxy Art Resin!. Vista Resin. [Link]
-
Protective Aids for Working with Epoxy Resins. epoxio.cz. [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
-
1910.1050 App B - Substance Technical Guidelines, MDA. Occupational Safety and Health Administration. [Link]
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
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- 7. angenechemical.com [angenechemical.com]
- 8. 1910.1050 App B - Substance Technical Guidelines, MDA | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
